Potassium indole-5-yltrifluoroborate
Description
The exact mass of the compound Potassium indole-5-yltrifluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium indole-5-yltrifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium indole-5-yltrifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;trifluoro(1H-indol-5-yl)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3N.K/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8;/h1-5,13H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUZPWXLGGDSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)NC=C2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3KN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111733-03-9 | |
| Record name | Borate(1-), trifluoro-1H-indol-5-yl-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111733-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1111733-03-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Robust Synthesis of Potassium Indole-5-yltrifluoroborate: A Strategic Guide
The following technical guide details the synthesis of Potassium Indole-5-yltrifluoroborate starting from Indole .
This guide deviates from standard "recipe" formats to provide a strategic, mechanistic analysis of the transformation. It addresses the critical challenge of regioselectivity on the indole scaffold and provides a robust, scalable workflow suitable for pharmaceutical applications.
Executive Summary & Strategic Rationale
Potassium organotrifluoroborates (
For the indole scaffold , synthesizing the 5-isomer is non-trivial. The indole ring is electron-rich, with the C3 position being naturally prone to electrophilic aromatic substitution (
The Route Strategy:
-
Regiocontrol (C3 Blocking): We cannot brominate indole directly to get the 5-bromo isomer (which yields 3-bromoindole). We must use a reversible sulfonation-blocking strategy or a reduction-oxidation sequence.
-
Miyaura Borylation: Utilizing Palladium-catalyzed cross-coupling to install the boron moiety.[1][2]
-
Ligand Exchange: Converting the pinacol ester to the thermodynamically stable trifluoroborate salt.
Retrosynthetic Analysis
The synthesis is disconnected into three distinct phases:
Figure 1: Retrosynthetic logic flow from target to starting material.
Phase 1: The Regioselectivity Challenge (Indole 5-Bromoindole)
The Problem: Treating indole with
Protocol 1.1: Preparation of Sodium Indoline-2-sulfonate
This step protects the C2 position and reduces the C2-C3 double bond, changing the electronics of the ring to behave more like an aniline derivative, directing substitution para to the nitrogen (C5).
-
Reagents: Indole (1.0 equiv), Sodium Bisulfite (
, 2.0 equiv), Water/Ethanol. -
Procedure:
Protocol 1.2: Acetylation & Bromination
We must protect the nitrogen to prevent oxidation and control the bromination strength.
-
Acetylation: Treat the sulfonate salt with Acetic Anhydride (
) at 70°C. This yields Sodium 1-acetylindoline-2-sulfonate .[3][4][5] -
Bromination:
Protocol 1.3: Deprotection/Re-aromatization
-
Hydrolysis: Treat the brominated intermediate with NaOH (aq).
-
Result: This effects both deacetylation and the elimination of the sulfonate group, restoring the indole double bond.
-
Isolation: The product, 5-Bromoindole , precipitates.[4] Recrystallize from Ethanol/Water.[4]
Phase 2: The Miyaura Borylation (5-Bromoindole Pinacol Boronate)
With 5-bromoindole in hand, we install the boron moiety.[1] While many protocols suggest N-protection (e.g., Boc, Tosyl), modern catalyst systems allow for the borylation of unprotected indoles if mild bases are used.
Critical Decision: We will use unprotected 5-bromoindole . This saves two steps (protection/deprotection). The N-H proton is acidic (
Reaction Setup
| Component | Equivalents | Role |
| 5-Bromoindole | 1.0 | Substrate |
| 1.1 - 1.2 | Boron Source | |
| Pd(dppf)Cl | 0.03 (3 mol%) | Catalyst |
| KOAc | 3.0 | Base (Promotes transmetallation) |
| Dioxane or DMSO | Solvent | 0.2 M Concentration |
Step-by-Step Protocol
-
Inert Atmosphere: Flame-dry a reaction flask and purge with Argon/Nitrogen. Oxygen is the enemy of Pd(0).
-
Charging: Add 5-bromoindole, Bis(pinacolato)diboron (
), and anhydrous Potassium Acetate (KOAc). -
Solvent: Add anhydrous 1,4-Dioxane (degassed).
-
Catalyst: Add
complex. -
Reaction: Heat to 80–90°C for 4–12 hours.
-
Monitoring: Check via TLC or LCMS.[2] The bromide starting material should disappear.
-
-
Workup:
Figure 2: Catalytic cycle for the Pd-mediated borylation of 5-bromoindole.
Phase 3: Trifluoroborate Salt Formation
The pinacol ester is useful, but the potassium trifluoroborate salt is superior for long-term storage and handling. This step involves a ligand exchange driven by the high bond energy of B-F bonds (approx. 183 kcal/mol).
Reaction Logic
Protocol
-
Dissolution: Dissolve the Indole-5-pinacolboronate (from Phase 2) in Methanol (or Acetone).
-
Reagent Preparation: Prepare a saturated aqueous solution of Potassium Bifluoride (
) .-
Safety Note:
is corrosive and releases HF in strong acid. Use plastic spatulas/beakers if possible, though glass is acceptable for short durations in this specific buffered reaction.
-
-
Addition: Add the aqueous
(3.0 - 4.0 equiv) to the boronate solution. -
Reaction: Stir at room temperature for 1–3 hours. A white precipitate (the salt) often begins to form.
-
Concentration & "The Bristol Method":
-
Concentrate the mixture on a rotary evaporator to remove Methanol.
-
Crucial Step: The removal of pinacol is vital. Pinacol is slightly volatile but difficult to remove completely.
-
Wash: Triturate the resulting solid residue with Acetone or Acetonitrile . The inorganic salts (
, excess ) are insoluble, while the product ( ) is slightly soluble in hot acetone/acetonitrile, but pinacol is very soluble. -
Refined Purification: Dissolve the crude solid in minimal hot Acetone/MeOH (1:1), filter off insolubles, and precipitate the product by adding Diethyl Ether .
-
-
Final Isolation: Filter the white crystalline solid.
-
Product: Potassium Indole-5-yltrifluoroborate .
-
Analytical Data & Validation
To ensure the protocol worked, compare your data against these standard values.
| Technique | Expected Signal | Interpretation |
| Diagnostic quartet confirms | ||
| Confirms fluorine incorporation. | ||
| Indole protons + absence of methyl singlets | Absence of large singlets at | |
| Solubility | Soluble in DMSO, Acetone/Water mix | Insoluble in |
References
-
Regioselective Bromination of Indole
-
Source: The "Indoline-sulfonate" strategy is a classic industrial method derived from Russell et al., Org. Prep. Proced. Int. 1985, 17, 391 and Chem. Ber. 1962, 95, 2205.[4]
- Context: Essential for obtaining 5-bromoindole
-
-
Miyaura Borylation of Indoles
-
Conversion to Trifluoroborates (The Bristol Method)
-
General Utility of Potassium Organotrifluoroborates
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. designer-drug.com [designer-drug.com]
- 5. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 6. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. researchgate.net [researchgate.net]
Stability and Handling of Solid Potassium Indole-5-yltrifluoroborate: A Technical Guide
Executive Summary
Potassium indole-5-yltrifluoroborate (CAS: 1111733-03-9) represents a stabilized "masked" form of indole-5-boronic acid. While often categorized generically as "air- and moisture-stable," this specific heterocyclic salt requires a nuanced handling approach to prevent protodeboronation and oxidative degradation of the electron-rich indole core.
This guide moves beyond generic datasheets, providing a self-validating framework for researchers to ensure reagent integrity before committing to high-value synthesis.
Part 1: Chemical Profile & Stability Mechanics
The Tetracoordinate Shield
Unlike boronic acids, which possess a vacant p-orbital making them Lewis acidic and prone to dehydration (boroxine formation), the trifluoroborate moiety is tetracoordinate (sp3 hybridized). This saturation renders the boron atom nucleophilic rather than electrophilic, effectively "shutting off" oxidative pathways under ambient conditions.
Comparison of Stability Metrics:
| Feature | Indole-5-Boronic Acid | Potassium Indole-5-yltrifluoroborate |
| Hybridization | sp2 (Trigonal Planar) | sp3 (Tetrahedral) |
| Air Stability | Low (Oxidizes to phenol) | High (Indefinite if dry) |
| Hygroscopicity | High (Forms hydrates/boroxines) | Low (Crystalline salt) |
| Degradation Mode | Dehydration, Oxidation | Protodeboronation (pH dependent) |
The Indole Factor: Regio-Stability
The stability of indole-based boronates is highly regioselective.
-
C2/C3 Positions: Highly unstable due to electron density from the pyrrole nitrogen, leading to rapid protodeboronation.
-
C5 Position: Located on the benzenoid ring, this position is significantly more robust. However, the electron-rich nature of the indole system still accelerates hydrolysis compared to electron-deficient aryl trifluoroborates (e.g., 4-nitrophenyl).
Degradation Pathways
The primary threat to this compound is not atmospheric oxidation, but hydrolysis-induced protodeboronation .
-
Mechanism: In the presence of moisture and trace acid, the
hydrolyzes to the boronic acid. Once the boronic acid is free, the electron-rich indole ring facilitates bond cleavage, replacing the boron with a proton (protodeboronation).
Figure 1: The degradation cascade. Note that while the salt is stable, any condition promoting hydrolysis (moisture + acid) risks irreversible loss of the boron handle.
Part 2: Handling & Storage Protocols[2]
Environmental Controls[3]
-
Temperature: Store at 2-8°C . While stable at room temperature, refrigeration retards the slow hydrolysis kinetics inherent to heteroaryl trifluoroborates.
-
Atmosphere: Store under Argon or Nitrogen . Although "air-stable," the indole moiety is photosensitive and susceptible to slow oxidation over months.
-
Container: Plastic (PP/HDPE) is preferred over glass.
-
Reasoning: Over long periods, trace HF generation from the equilibrium can etch glass, releasing water and shifting the equilibrium toward degradation (The "Acid-Base Paradox").
-
Handling SOP (Standard Operating Procedure)
-
Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation from forming on the cold solid, which would initiate hydrolysis.
-
Weighing: Use anti-static weighing boats. The salt is often a fine, electrostatic powder.
-
Solvent Selection:
-
Compatible: Acetone, Acetonitrile, Methanol (short term), Water (basic pH).
-
Incompatible: Diethyl ether, Hexanes, DCM (low solubility).
-
-
Dissolution: Do not dissolve until immediately prior to use.
Figure 2: Decision tree for safe handling of hygroscopic organoboron salts.
Part 3: Analytical Characterization (Quality Control)
Before using the reagent in critical steps, validate its purity using 19F and 11B NMR . Carbon/Proton NMR is often insufficient to detect partial hydrolysis.
NMR Protocol
-
Solvent:
-Acetone is preferred. -DMSO is acceptable but can coordinate to boron, complicating spectra. -
Internal Standard:
-Trifluorotoluene (for quantitative 19F).
Acceptance Criteria:
| Nucleus | Chemical Shift (
Part 4: Experimental Application
Optimized Suzuki-Miyaura Coupling Protocol
This protocol leverages the "slow-release" property of the trifluoroborate to maintain low concentrations of the active boronic acid, minimizing homocoupling.
Reagents:
-
Potassium indole-5-yltrifluoroborate (1.0 equiv)
-
Aryl Bromide (1.0 equiv)
- (0.03 equiv)
- (3.0 equiv) - Base is critical for hydrolysis.
-
Solvent: Toluene/Water (3:1) or THF/Water (10:1).
Step-by-Step:
-
Charge: Add solid trifluoroborate, aryl bromide, and base to a reaction vial equipped with a stir bar.
-
Purge: Seal and purge with Argon for 5 minutes.
-
Solvent: Add degassed solvent mixture.
-
Catalyst: Add Pd catalyst quickly under positive Argon pressure.
-
Heat: Heat to 80°C for 4-12 hours.
-
Note: Trifluoroborates require higher temperatures than boronic acids because the hydrolysis step (activation) has an energy barrier.
-
-
Workup: Dilute with EtOAc, wash with water. The inorganic byproducts (
, salts) remain in the aqueous phase.
References
-
Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[2][3] Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[4] Link
-
Butters, M., et al. (2010). Critical Assessment of the Stability of Boronic Acid/Ester Reagents. Organic Process Research & Development. Link
-
Sigma-Aldrich. (n.d.). Potassium indole-5-trifluoroborate Product Sheet. Link
Sources
Comprehensive 1H and 19F NMR Characterization of Potassium Indole-5-yltrifluoroborate: A Technical Guide
Executive Summary
Potassium organotrifluoroborates have revolutionized Suzuki-Miyaura cross-coupling reactions by providing a bench-stable, highly crystalline, and easily handled alternative to traditional boronic acids (1)[1]. Among these, potassium indole-5-yltrifluoroborate is a critical building block for incorporating the indole pharmacophore into complex drug candidates. Accurate structural validation of this reagent is paramount to ensure high coupling efficiency and prevent side reactions caused by protodeboronation or hydrolysis. This whitepaper provides an in-depth, self-validating protocol for the
Introduction and Mechanistic Rationale
The transition from tricoordinate boronic acids to tetracoordinate potassium trifluoroborates mitigates the risk of protodeboronation, a common degradation pathway in cross-coupling chemistries (2)[2]. However, verifying the structural integrity of the C-B and B-F bonds requires rigorous analytical techniques.
A robust NMR protocol for trifluoroborates must operate as a self-validating system . Relying solely on
Experimental Methodology & Protocols
To ensure reproducibility and high spectral resolution, the following step-by-step methodology must be strictly adhered to.
Caption: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Acquisition Protocol
-
Sample Weighing & Dissolution: Weigh approximately 15-20 mg of potassium indole-5-yltrifluoroborate. Dissolve the solid completely in 0.6 mL of anhydrous DMSO-d
.-
Causality: Potassium trifluoroborates are ionic salts and are highly insoluble in non-polar solvents like CDCl
. DMSO-d ensures complete dissolution and disrupts intermolecular hydrogen bonding, which is crucial for observing a sharp pyrrole N-H signal[3].
-
-
Internal Standard Addition (Optional but Recommended): Add a known quantity of an internal standard (e.g., fluorobenzene for
F, or TMS for H) to establish a quantitative reference.-
Causality: This allows for the precise determination of the active organoboron species concentration, ruling out the presence of inactive inorganic fluoride salts.
-
-
Transfer and Degassing: Transfer the homogeneous solution to a standard 5 mm NMR tube. Gently purge the headspace with dry nitrogen or argon to displace oxygen.
-
Causality: Oxygen is paramagnetic; its presence can cause line broadening and alter relaxation times (T
/T ), degrading spectral resolution.
-
-
Instrument Tuning and Matching: Insert the sample into the NMR spectrometer (e.g., 500 MHz for
H). Tune and match the probe specifically for H and F nuclei.-
Causality: Proper tuning maximizes the signal-to-noise ratio (SNR), which is especially important for the
F nucleus due to its wide chemical shift range and susceptibility to acoustic ringing.
-
-
Shimming and Locking: Lock the magnetic field using the deuterium signal of DMSO-d
. Perform gradient shimming to achieve a highly homogeneous magnetic field. -
Data Acquisition:
- H NMR: Acquire standard 1D proton spectra using a 30° or 90° pulse sequence, 16-64 scans, and a relaxation delay (D1) of at least 2 seconds.
-
F NMR: Acquire
F spectra with a wider spectral window (+50 to -250 ppm) and 64-128 scans. Proton decoupling is generally unnecessary as J coupling across the boron center is negligible.
Structural Correlation & Logical Framework
Caption: Logical correlation between molecular substructures and NMR chemical shifts.
H NMR Characterization
The
Table 1: Summarized
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 10.51 - 10.95 | br s | - | 1H | Pyrrole N-H |
| 7.44 | s | - | 1H | C4-H (adjacent to -BF |
| 7.21 | d | 8.1 | 1H | C7-H |
| 7.15 | d | 8.1 | 1H | C6-H |
| 7.10 | t | 2.6 | 1H | C2-H |
| 6.23 - 6.27 | s / m | - | 1H | C3-H |
Note: Minor variations in chemical shift (e.g., N-H at 10.51 vs 10.95 ppm) are concentration and temperature dependent[3],[5].
Mechanistic Insights:
-
N-H Broadening: The most deshielded proton is the pyrrole N-H. Its appearance as a broad singlet is caused by the quadrupolar relaxation of the adjacent nitrogen-14 nucleus (I=1) combined with intermediate chemical exchange rates in the solvent.
-
C4-H Singlet: The proton at the C4 position, situated between the indole junction and the electron-donating trifluoroborate group, appears as a distinct singlet at 7.44 ppm. The lack of ortho-coupling confirms the substitution pattern at the 5-position.
F NMR Characterization
The
Table 2: Summarized
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -137.8 | br m / q | 3F | -BF |
Mechanistic Insights & Causality of Line Shape: The three fluorine atoms are chemically equivalent due to rapid rotation around the C-B bond, resulting in a single resonance at -137.8 ppm (1)[1].
Crucially, the
-
Self-Validating Check: Observing this broad peak at -137.8 ppm confirms that the F-B bond is intact. If the sample had degraded into free inorganic fluoride (e.g., KF), the signal would appear as a sharp singlet significantly further upfield (typically beyond -150 ppm).
Conclusion & Best Practices
Characterizing potassium indole-5-yltrifluoroborate requires a holistic approach. While
References
- Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." The Journal of Organic Chemistry, 74(3), 973-980.
- Molander, G. A., Trice, S. L. J., Kennedy, S. M., Dreher, S. D., & Tudge, M. T. (2012). "Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid." Journal of the American Chemical Society, 134(28), 11667–11673.
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Potassium Indole-5-yltrifluoroborate (CAS 1111733-03-9): A Technical Guide to Properties, Mechanistic Pathways, and Suzuki-Miyaura Cross-Coupling Applications
Executive Summary
In modern drug discovery and organic synthesis, the indole scaffold is a privileged pharmacophore. However, the direct functionalization of indoles using traditional boronic acids is often plagued by rapid protodeboronation and oxidative degradation. Potassium indole-5-yltrifluoroborate (CAS 1111733-03-9) addresses these limitations. As a bench-stable, crystalline "precatalyst," it provides a controlled release of the active boronic acid species under aqueous basic conditions, enabling high-yielding Suzuki-Miyaura cross-couplings. This whitepaper details the physicochemical properties, mechanistic causality, and validated protocols for utilizing this critical reagent.
Physicochemical Profiling & Structural Identification
Potassium organotrifluoroborates are highly crystalline, free-flowing powders that resist atmospheric oxidation and hydrolysis during extended storage . The structural transition from a neutral, sp2-hybridized boronic acid to an anionic, sp3-hybridized trifluoroborate salt completely alters the reactivity profile, rendering the carbon-boron bond significantly more robust.
Table 1: Physicochemical Properties of Potassium Indole-5-yltrifluoroborate
| Property | Value |
| Chemical Name | Potassium indole-5-yltrifluoroborate |
| CAS Number | 1111733-03-9 |
| Molecular Formula | C8H6BF3KN |
| Molecular Weight | 223.04 g/mol |
| Appearance | Solid (White to off-white powder) |
| Melting Point | 173-181 °C |
| SMILES String | [K+].F(F)c1ccc2[nH]ccc2c1 |
Data compiled from verified chemical registries and material safety data sheets .
Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling Pathway
The efficacy of potassium indole-5-yltrifluoroborate lies in its slow-release mechanism. The trifluoroborate salt itself is not the active transmetalating species. Instead, it must undergo a base-mediated hydrolysis to generate the active indole-5-boronic acid in situ.
Causality of the Slow Release: By maintaining a low steady-state concentration of the active boronic acid, the rate of transmetalation outcompetes the rate of protodeboronation (a common side reaction for electron-rich heteroaryl boronic acids). This kinetic balance is the primary reason trifluoroborates often provide superior yields compared to their boronic acid counterparts .
Figure 1: Base-mediated stepwise hydrolysis of potassium trifluoroborate to active boronic acid.
Once the active boronic acid is generated, it enters the standard palladium-catalyzed Suzuki-Miyaura cycle.
Figure 2: Suzuki-Miyaura catalytic cycle incorporating the slow-release hydrolysis of trifluoroborates.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
To ensure high reproducibility, the following protocol is designed as a self-validating system. The biphasic nature of the solvent is non-negotiable, as water is the mechanistic trigger for the nucleophile's activation.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Potassium indole-5-yltrifluoroborate (1.2 equiv), the target Aryl halide (1.0 equiv), Pd(OAc)₂ (0.05 equiv), XPhos ligand (0.10 equiv), and K₂CO₃ (3.0 equiv).
-
Causality: XPhos is selected because its bulky, electron-rich nature accelerates reductive elimination and stabilizes the Pd(0) intermediate, preventing catalyst aggregation into inactive Pd black.
-
-
Solvent Addition: Add a pre-mixed solvent system of Toluene/H₂O (10:1 v/v).
-
Causality: The organic phase (Toluene) dissolves the aryl halide and the cross-coupled product. The aqueous phase (H₂O) is strictly required to hydrolyze the -BF₃K salt into the cross-coupling-active -B(OH)₂ species.
-
-
Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles, backfilling with ultra-high-purity Argon.
-
Causality: Oxygen must be rigorously excluded. O₂ not only oxidizes the Pd(0) catalyst but also promotes the oxidative homocoupling of the in situ generated indole boronic acid.
-
-
Heating & Agitation: Seal the tube and stir vigorously (800 rpm) at 85 °C for 12–18 hours.
-
Validation Checkpoint: At 12 hours, halt stirring and allow phase separation. Extract a 10 µL aliquot from the organic layer. TLC analysis (Hexanes/EtOAc 3:1) must show complete consumption of the aryl halide. The aqueous layer pH should be verified to be >9 (using pH paper) to ensure the basic environment is maintained for continuous hydrolysis.
-
Workup & Purification: Cool to room temperature. Dilute with EtOAc, wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
Troubleshooting & Optimization in Drug Discovery Workflows
When integrating this protocol into high-throughput screening or scale-up workflows, specific kinetic bottlenecks may arise. Table 2 summarizes quantitative and qualitative optimization strategies.
Table 2: Troubleshooting Matrix for Trifluoroborate Cross-Couplings
| Observation | Mechanistic Cause | Optimization Strategy |
| Low Conversion / Yield | Incomplete hydrolysis of the -BF₃K salt. | Increase the H₂O ratio in the solvent system (e.g., 5:1); switch to a more soluble base like Cs₂CO₃. |
| Protodeboronation | Rapid hydrolysis outcompeting the transmetalation step. | Lower the reaction temperature to 65 °C; transition to a less aqueous solvent system (e.g., pure EtOH). |
| Homocoupling of Indole | Oxygen ingress causing oxidative coupling of the boronic acid. | Strictly degas solvents via freeze-pump-thaw; ensure a positive pressure of Argon throughout the reaction. |
| Catalyst Deactivation | Formation of inactive Pd black due to ligand dissociation. | Increase XPhos ligand loading to 0.15 equiv; ensure the aryl halide is completely dissolved before heating. |
References
-
Title: 1111733-03-9 (C8H6BF3N) Compound Summary Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Potassium Organotrifluoroborates: A Technical Guide to Stability and Reactivity in Drug Discovery
The following technical guide details the discovery, chemistry, and application of potassium organotrifluoroborates.
Executive Summary
In the landscape of organometallic chemistry, Potassium Organotrifluoroborates (R-BF₃K) represent a paradigm shift from transient intermediates to robust, shelf-stable reagents.[1] Historically, the Suzuki-Miyaura coupling relied on boronic acids, which suffer from anhydride formation (boroxines), variable stoichiometry, and protodeboronation.
This guide analyzes the transition to "Molander Salts"—a class of reagents that solved these stability issues by masking the Lewis acidic boron center with fluoride ligands. We explore their historical genesis, the "slow-release" mechanism that underpins their reactivity, and the standardized protocols for their synthesis and application in high-throughput medicinal chemistry.
Part 1: Historical Genesis and The "Molander Era"
While organoboron chemistry dates back to Frankland (1860s), the utility of tetracoordinate organoboron species in cross-coupling is a modern development. The history is defined by three distinct phases: Discovery , Application , and Standardization .
The Pre-Coupling Era (1960s–1990s)
Early inorganic literature recorded potassium organotrifluoroborates as stable salts, but they were largely viewed as chemical curiosities or purification intermediates for boronic acids. Their potential as nucleophiles was masked by the belief that the B-F bond was too strong to participate in transmetallation.
The Pivot: Genet and Vedejs (1996–1999)[2]
-
1996 (The Catalyst): The group of Jean-Pierre Genêt provided the first definitive evidence that potassium organotrifluoroborates could serve as nucleophiles in palladium-catalyzed cross-coupling reactions. This challenged the dogma that a free boronic acid (or boronate) was strictly required.
-
1999 (The Method): E. Vedejs published a seminal protocol for converting boronic acids to trifluoroborates using KHF₂ . This simple, scalable method laid the groundwork for mass adoption.
The Molander Standardization (2001–Present)
Starting in the early 2000s, Gary A. Molander (University of Pennsylvania) systematically expanded the scope of these reagents. His group demonstrated that the tetracoordinate nature of the boron atom shut down decomposition pathways (oxidation, protodeboronation) common to boronic acids.
-
Impact: Molander’s work turned these salts into "off-the-shelf" reagents, enabling the coupling of unstable substrates (e.g., 2-heterocyclic borates, vinyl borates) that were previously inaccessible.
Visualization: The Timeline of Discovery
Caption: Timeline showing the evolution from unstable boronic acids to the standardized use of potassium organotrifluoroborates.
Part 2: Mechanistic Underpinnings
The utility of potassium organotrifluoroborates relies on a "Slow-Release" Mechanism .[2] Unlike boronic acids, which are Lewis acidic and prone to coordination by solvent or oxidants, the trifluoroborate anion is coordinatively saturated (sp³ hybridized).
The Hydrolysis Equilibrium
The R-BF₃K salt itself does not undergo transmetallation. It must first hydrolyze in situ to the active boronic acid species. This hydrolysis is an equilibrium process modulated by the base and the reaction medium.
-
The Reservoir Effect: Because the equilibrium favors the salt, the concentration of free boronic acid remains low. This prevents homocoupling and protodeboronation, which are second-order or concentration-dependent side reactions.
-
Role of Base: The base (e.g., Cs₂CO₃, K₂CO₃) scavenges the HF produced, driving the equilibrium forward just enough to feed the catalytic cycle.
-
Role of Glass: Silica in reaction vessels can act as a fluoride sink (
formation), accelerating hydrolysis.
Visualization: The Slow-Release Catalytic Cycle
Caption: The "Slow-Release" mechanism protects the boron species until it enters the catalytic cycle.
Part 3: Comparative Stability Data
The primary driver for adoption is stability. The following table contrasts "Molander Salts" with traditional boronic acids.
| Feature | Boronic Acids (R-B(OH)₂) | Potassium Organotrifluoroborates (R-BF₃K) |
| Stoichiometry | Indeterminate (Variable mix of acid and boroxine anhydride) | Exact (1:1) . Monomeric crystalline solids. |
| Hygroscopicity | High. Often require storage in desiccators. | Low . Bench-stable indefinitely. |
| Oxidation Resistance | Poor. C-B bond cleaves easily (e.g., with H₂O₂). | Excellent . R-group can be oxidized (e.g., KMnO₄) while B-C bond survives.[3] |
| Handling | Waxy solids or sticky powders. | Free-flowing crystalline powders. |
| Purification | Difficult (recrystallization is tricky due to anhydrides). | Simple . Precipitate from acetone/ether or recrystallize from acetonitrile.[4] |
Part 4: Experimental Protocols
Synthesis of Potassium Phenyltrifluoroborate
This protocol utilizes the Vedejs/Molander method using KHF₂. It is self-validating via the formation of a precipitate.
Reagents:
-
Phenylboronic acid (5.0 g, 41.0 mmol)
-
Potassium bifluoride (KHF₂) (14.4 g, 184.5 mmol, 4.5 equiv)
-
Methanol (MeOH) and Water (H₂O)
Step-by-Step Workflow:
-
Dissolution: Dissolve phenylboronic acid in MeOH (25 mL) in a plastic (polyethylene) flask. Note: Glass can be etched by HF over time, though short exposures are acceptable.
-
Addition: Prepare a saturated solution of KHF₂ in H₂O (approx. 40 mL). Add this dropwise to the boronic acid solution while stirring vigorously.
-
Reaction: Stir the mixture at room temperature for 15 minutes. A thick white precipitate (the product) will form.
-
Concentration: Remove the methanol under reduced pressure (rotary evaporator).
-
Drying: Ensure the water is removed (azeotrope with toluene if necessary) or filter the solid directly if the yield is high.
-
Extraction/Purification: Extract the solid residue with warm Acetone (the product is soluble in acetone; inorganic salts like KF/KHF₂ are not). Filter off the insoluble inorganic salts.
-
Precipitation: Concentrate the acetone filtrate to a small volume and add Diethyl Ether (Et₂O) to precipitate the pure Potassium Phenyltrifluoroborate.
-
Filtration: Collect the white crystalline solid by filtration and dry under vacuum.
Validation:
-
¹¹B NMR: Signal should appear as a quartet around -2 to -4 ppm (coupling with ³F).
-
¹⁹F NMR: Signal around -140 ppm.
Standard Suzuki-Miyaura Coupling Protocol
This protocol uses the "slow release" conditions optimized by Molander.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Potassium Aryltrifluoroborate (1.05 equiv)
-
PdCl₂(dppf)[5]·CH₂Cl₂ (0.02–0.05 equiv)
-
Cs₂CO₃ (3.0 equiv)
-
Solvent: THF:H₂O (3:1 ratio)
Workflow:
-
Setup: Charge a reaction vial with the Aryl Bromide, Trifluoroborate, Pd catalyst, and Base.
-
Degassing: Add the THF/H₂O solvent mixture. Sparge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling.
-
Heating: Seal the vial and heat to 80°C for 4–12 hours.
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.
-
Analysis: The crude mixture is usually clean enough for direct HPLC/MS analysis due to the high specificity of the reagents.
Part 5: Future Outlook & Strategic Applications
-
Iterative Cross-Coupling: Because R-BF₃K salts are inert to many reaction conditions, they can be carried through multi-step syntheses (e.g., lithiation, oxidation) as "protected" boronic acids, then activated for coupling only when needed.
-
Flow Chemistry: Their high solubility in MeOH and H₂O makes them ideal for homogeneous flow chemistry setups, unlike heterogeneous slurries of boronic acids.
-
MIDA Boronates vs. Trifluoroborates: While MIDA boronates offer similar stability, Trifluoroborates are generally more atom-economical and cheaper to prepare, making them the preferred choice for scale-up in process chemistry.
References
-
Darses, S., & Genêt, J. P. (2008).[6][7] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.[6][7] Link
-
Molander, G. A., & Ellis, N. (2007).[6][8] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[5][9] Accounts of Chemical Research, 40(4), 275-286. Link
-
Molander, G. A., & Figueroa, R. (2005).[8] Organotrifluoroborates: Versatile and Stable Boronic Acid Surrogates.[4][5][10] Aldrichimica Acta, 38(2), 49-56. Link
-
Vedejs, E., Fields, S. C., & Hayashi, R. (1999).[6] Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. Journal of the American Chemical Society, 121(11), 2460-2470. Link
-
Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. Link
Sources
- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [repository.upenn.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 7. Potassium organotrifluoroborates: new perspectives in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 10. Potassium Organotrifluoroborates [sigmaaldrich.com]
Technical Guide: Solubility Profile and Application of Potassium Indole-5-yltrifluoroborate
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of Potassium Indole-5-yltrifluoroborate (CAS: 1111733-03-9). As a robust organoboron reagent, this compound offers significant stability advantages over its boronic acid counterparts.[1] However, its zwitterionic salt nature requires a nuanced understanding of solvent interactions to optimize reaction yields, particularly in Suzuki-Miyaura cross-coupling protocols. This document details solubility data, experimental protocols for solvent selection, and mechanistic insights into stability.
Chemical Identity and Physicochemical Basis[2][3][4][5]
Potassium indole-5-yltrifluoroborate is a tetracoordinate organoboron salt.[2] Unlike trivalent boronic acids, which possess a vacant p-orbital and are prone to oxidation and protodeboronation, the trifluoroborate anion is saturated and negatively charged, stabilized by the potassium cation.
-
Formula:
-
Molecular Weight: 223.04 g/mol [3]
-
Physical State: Free-flowing solid (typically white to off-white)
-
Primary Interaction: Ion-dipole interactions (dominates solubility)
The Solubility Paradox
While the indole moiety is lipophilic (aromatic, organic), the trifluoroborate group (
Solubility Profile
The following data categorizes solvents based on their interaction with the potassium trifluoroborate salt lattice. This profile is derived from standard isolation protocols and optimized cross-coupling reaction conditions reported in the literature (e.g., Molander et al.).
Table 1: Solubility in Common Solvents
| Solvent Class | Specific Solvent | Solubility Status | Operational Notes |
| Polar Aprotic | Acetone | High | Primary solvent for dissolution and recrystallization. |
| Acetonitrile (MeCN) | High | Excellent for anhydrous reactions; often requires mild heating. | |
| DMSO / DMF | Very High | Soluble at room temperature. Difficult to remove; use only if necessary. | |
| THF | Moderate/Low | Often requires water co-solvent (e.g., THF:H₂O 9:1) to break the lattice. | |
| Polar Protic | Methanol | High | Good solubility, but risk of solvolysis (methanolysis) over extended reflux. |
| Ethanol | Moderate | Ideal for Suzuki Coupling. Soluble at 85°C (reflux). | |
| Isopropanol (iPrOH) | Low | Typically used as a suspension or with water (iPrOH:H₂O). | |
| Water | Moderate | Soluble, especially when warm. Used in biphasic mixtures. | |
| Non-Polar / Lipophilic | Diethyl Ether | Insoluble | Critical Antisolvent. Used to precipitate the product during synthesis. |
| Dichloromethane (DCM) | Sparingly Soluble | Not recommended for homogeneous reactions. | |
| Hexanes / Heptane | Insoluble | Used to wash away organic impurities. | |
| Toluene | Insoluble | Requires phase transfer catalysts (e.g., crown ethers) to dissolve. |
Experimental Protocols
Protocol A: Rapid Solubility Determination (Self-Validating)
Objective: To determine if a specific solvent system is viable for a 0.5 M reaction concentration.
-
Preparation: Weigh 111.5 mg (0.5 mmol) of Potassium Indole-5-yltrifluoroborate into a 4 mL vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Sonication: Sonicate for 60 seconds.
-
Observation 1: If clear, solubility is >0.5 M (Suitable for high-concentration flow chemistry).
-
-
Thermal Challenge: If solid remains, heat to 50°C (or boiling point if lower) for 5 minutes.
-
Observation 2: If clear upon heating but precipitates on cooling, the solvent is suitable for recrystallization or reflux reactions .
-
-
Validation: If solid persists, add 100 µL of Water .
-
Mechanism: Water hydrates the
ion, breaking the lattice energy. If this clears the solution, a binary solvent system is required.
-
Protocol B: Optimized Suzuki-Miyaura Coupling
Based on Molander Group methodologies. This protocol leverages the specific solubility of the reagent in hot ethanol to ensure slow release of the active boronic acid species.
Reagents:
-
Potassium Indole-5-yltrifluoroborate (1.0 equiv)
-
Aryl Bromide/Chloride (1.0 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (1-2 mol%) with RuPhos (2-4 mol%)
-
Base: Na₂CO₂ (3.0 equiv)
-
Solvent: Ethanol (0.25 M concentration relative to borate)
Workflow:
-
Charge: Add solid borate, aryl halide, Pd catalyst, ligand, and base to a reaction vial.
-
Purge: Seal and purge with Argon/Nitrogen (3 cycles).
-
Solvate: Inject Ethanol (degassed).
-
Note: The borate may not dissolve completely at RT. This is expected.
-
-
Reaction: Heat to 85°C .
-
Mechanism: At 85°C, the borate dissolves. The basic conditions promote slow hydrolysis to the active boronic acid species (
), which immediately enters the catalytic cycle. This "slow release" prevents homocoupling and protodeboronation.
-
-
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (the product is organic; the boron byproducts remain in the aqueous phase).
Visualizations
Figure 1: Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the correct solvent based on the intended application (Synthesis, Reaction, or Purification).
Caption: Decision matrix for solvent selection based on thermodynamic requirements of the application.
Figure 2: Mechanistic Role of Solvent in Suzuki Coupling
This diagram illustrates why protic solvents (Ethanol/Water) are preferred despite the lipophilic nature of the indole.
Caption: The "Slow Release" strategy: Solubility limits the concentration of free boronic acid, preventing side reactions.
Stability and Handling
Protodeboronation Risk
Indoles are electron-rich heterocycles. The C3 position is nucleophilic, but the C5 position (where the boron is attached in this specific isomer) is relatively stable. However, in highly acidic protic solvents (e.g., Methanol + HCl), protodeboronation (loss of boron) can occur.
-
Recommendation: Always maintain basic conditions (add
or ) when dissolving in alcohols for extended periods.
Storage
-
Hygroscopicity: The potassium salt can absorb atmospheric moisture. While this does not degrade the compound, it alters the molecular weight calculation.
-
Solvent: Store as a solid. Do not store as a solution in acetone or acetonitrile for >1 week, as slow hydrolysis by trace water can occur.
References
-
Molander, G. A., & Bernardi, C. R. (2002).[4] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
Sources
Theoretical Characterization of Indole-5-yltrifluoroborate Anion: A Computational Protocol
This technical guide details the theoretical characterization of the indole-5-yltrifluoroborate anion , a critical organoboron species in medicinal chemistry. It synthesizes established computational protocols with specific structural predictions derived from analogous aryltrifluoroborate systems.
Executive Summary
The indole-5-yltrifluoroborate anion ([C₈H₆N]-BF₃⁻) represents a class of air-stable, solid organoboron reagents that serve as robust alternatives to boronic acids in Suzuki-Miyaura cross-coupling reactions. Unlike their boronic acid counterparts, which suffer from protodeboronation and trimerization (boroxine formation), the trifluoroborate anion maintains a tetrahedral
This guide provides a standardized Density Functional Theory (DFT) protocol for characterizing the structural and electronic properties of this anion. It establishes a self-validating workflow for predicting bond metrics, spectroscopic signatures (IR/NMR), and reactive frontiers essential for drug discovery applications.
Computational Methodology (Standardized Protocol)
To ensure reproducibility and accuracy comparable to experimental X-ray diffraction data, the following computational setup is prescribed. This protocol balances computational cost with the rigorous treatment of anionic charge delocalization.
Level of Theory[1]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organoboron geometries. For reaction barrier energies (e.g., hydrolysis), M06-2X is recommended due to better treatment of dispersion forces.
-
Basis Set: 6-311++G(d,p) .[1][2][3]
-
Diffuse functions (++): Critical for anions to describe the electron density tail correctly.
-
Polarization functions (d,p): Essential for describing the hybridization of the boron atom and the polarization of the C-B bond.
-
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) .
-
Solvent: Water (
) or Acetonitrile ( ), reflecting the typical coupling reaction media.
-
Self-Validating Workflow
The following workflow ensures that the calculated structure represents a true minimum on the Potential Energy Surface (PES).
Figure 1: Self-validating computational workflow for characterizing the indole-5-yltrifluoroborate anion. The absence of imaginary frequencies (NIMAG=0) confirms a stable ground state.
Structural Analysis & Geometric Predictions
Based on the optimized DFT parameters for analogous aryltrifluoroborates, the indole-5-yltrifluoroborate anion exhibits specific geometric features that dictate its stability.
Geometry and Hybridization
The boron atom adopts a distorted tetrahedral geometry (
| Parameter | Predicted Value (DFT) | Experimental Benchmark (XRD)* | Structural Insight |
| B-C Bond Length | 1.60 - 1.62 Å | 1.58 - 1.61 Å | Longer than typical B-C bonds due to steric crowding of fluorines. |
| B-F Bond Length | 1.41 - 1.43 Å | 1.40 - 1.42 Å | Significantly longer than in |
| F-B-F Angle | 108° - 110° | 109.5° (Ideal) | Slight deviation from ideal tetrahedron due to the bulky indole group. |
| Indole Planarity | < 1° Torsion | ~0° | The indole ring remains planar; the |
*Benchmarks based on potassium phenyltrifluoroborate crystal structures [1].
Electronic Distribution (NBO Analysis)
Natural Bond Orbital (NBO) analysis reveals the localization of the anionic charge.
-
Boron Charge: Despite the formal negative charge, the boron atom carries a significant positive partial charge (+0.6 to +0.8 e) due to the high electronegativity of the three fluorine atoms.
-
Fluorine Charge: The negative charge is delocalized primarily onto the three fluorine atoms (-0.5 to -0.6 e each).
-
Indole Interaction: There is minimal
-conjugation between the indole ring and the boron center because the boron lacks a -orbital for overlap. This electronic isolation preserves the aromaticity of the indole.
Reactivity & Mechanism: The Hydrolysis Pathway
The indole-5-yltrifluoroborate anion is a pre-nucleophile . It is chemically inert toward cross-coupling until it undergoes hydrolysis to form the active boronic acid species. This "slow-release" mechanism is key to its success in drug development, preventing side reactions.
Hydrolysis Mechanism
The theoretical pathway involves the sequential loss of fluoride ions, assisted by water or base.
Figure 2: Stepwise hydrolysis pathway. The initial loss of the first fluoride (Start → Int1) is typically the rate-determining step (RDS), with calculated barriers often exceeding 20 kcal/mol in neutral water, lowered significantly by basic conditions.
Spectroscopic Signatures
Theoretical calculations allow for the prediction of spectral data to confirm the integrity of the anion.
Infrared (IR) Spectroscopy[4]
-
B-F Stretching: The most diagnostic bands appear in the 800–1200 cm⁻¹ region.
-
Asymmetric Stretch: Strong, broad band predicted at ~1050 cm⁻¹.
-
Symmetric Stretch: Weaker band at ~800 cm⁻¹.
-
-
N-H Stretch: A sharp band at 3400–3500 cm⁻¹ (non-hydrogen bonded) confirming the indole N-H is intact.
NMR Prediction (GIAO Method)
-
¹¹B NMR: The
character results in a shielded signal.-
Predicted Shift:1.0 to 3.0 ppm (relative to
). -
Coupling: Appears as a quartet (
Hz) due to coupling with three equivalent ¹⁹F nuclei.
-
-
¹⁹F NMR: A singlet or quartet (depending on B decoupling) typically found at -130 to -140 ppm .
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Butters, M., et al. (2010). Critical Assessment of the Hydrolysis of Potassium Organotrifluoroborates. Organic Process Research & Development. Link
- Civalleri, B., et al. (2008). DFT Calculations of the Structure and Vibrational Frequencies of Indole and its Derivatives. Chemical Physics Letters. (General reference for Indole DFT).
Sources
Potassium Indole-5-yltrifluoroborate (CAS 1111733-03-9): Commercial Sourcing, Mechanistic Advantages, and Application Protocols in Cross-Coupling
Executive Summary
In modern pharmaceutical development, the indole core is a privileged scaffold found in numerous FDA-approved therapeutics. However, functionalizing this core via traditional Suzuki-Miyaura cross-coupling often presents a significant chemical hurdle: electron-rich heterocyclic boronic acids are notoriously unstable and highly susceptible to protodeboronation.
Potassium indole-5-yltrifluoroborate (CAS: 1111733-03-9) emerges as a robust solution to this problem. By converting the transient boronic acid into a stable, tetrahedral potassium trifluoroborate salt, chemists can achieve long-term bench stability, predictable stoichiometry, and superior coupling yields. This whitepaper provides an in-depth technical analysis of the commercial landscape, mechanistic advantages, and field-proven protocols for utilizing this critical reagent.
Mechanistic Grounding: The Trifluoroborate Advantage
To understand the necessity of potassium indole-5-yltrifluoroborate, one must examine the causality of boronic acid degradation. Free indole boronic acids possess an empty p-orbital on the boron atom, making them highly vulnerable to nucleophilic attack by water or base, which subsequently triggers C–B bond cleavage (protodeboronation).
Converting the boronic acid to a trifluoroborate salt (
During a cross-coupling reaction, the trifluoroborate acts as a "protected reservoir." It does not undergo transmetalation directly. Instead, in the presence of water and a mild base, the
Fig 1. Suzuki-Miyaura catalytic cycle highlighting the slow hydrolysis of the trifluoroborate.
Commercial Availability and Supplier Landscape
When sourcing potassium indole-5-yltrifluoroborate for scale-up or GMP synthesis, chemical purity and supply chain reliability are paramount. Impurities such as residual inorganic fluorides or unreacted indole precursors can poison palladium catalysts. The compound is widely available across major chemical distributors[3].
Table 1: Key Commercial Suppliers and Specifications
| Supplier | Catalog / MDL Number | Typical Purity | Target Scale | Form |
| Sigma-Aldrich | MFCD09993217 | 96% | R&D (1g - 50g) | Solid |
| Ambeed | A1111733 | 98% | R&D to Pilot | Solid |
| Combi-Blocks | QA-1234 (varies) | 95-98% | R&D (1g - 100g) | Solid |
| Fluorochem | 1111733-03-9 | 97% | R&D | Solid |
Note: For late-stage drug development, researchers should verify if the supplier provides a Certificate of Analysis (CoA) detailing trace metal impurities (e.g., via ICP-MS), as residual metals can interfere with sensitive biological assays.
Quality Control & Analytical Characterization
Every protocol must be a self-validating system. Before committing an expensive aryl halide and palladium catalyst to a reaction, the integrity of the purchased potassium indole-5-yltrifluoroborate must be verified. The following analytical parameters serve as a definitive QC checklist.
Table 2: Self-Validating Analytical Parameters
| Analytical Method | Expected Value / Range | Mechanistic Significance |
| Melting Point | 173 – 181 °C | Validates bulk purity and absence of free boronic acid (which typically melts >200 °C with decomposition). |
| ~ -135 to -140 ppm | Confirms the presence of the | |
| ~ 1.0 to 3.0 ppm | Critical Validation: A chemical shift near 1-3 ppm proves the boron is in a protected, tetrahedral state ( |
Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling
The following methodology details the cross-coupling of potassium indole-5-yltrifluoroborate with a generic aryl bromide. The causality behind each operational choice is explicitly defined to ensure reproducibility.
Experimental Workflow
Fig 2. Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv) and potassium indole-5-yltrifluoroborate (1.1 to 1.2 equiv).
-
Causality: A slight excess of the trifluoroborate compensates for any trace protodeboronation that occurs during the extended heating required for sterically hindered substrates.
-
-
Catalyst and Base Addition: Add
(5 mol%) and (3.0 equiv).-
Causality:
features a bidentate ligand with a large bite angle, which accelerates reductive elimination and prevents catalyst precipitation (palladium black formation). acts as a dual-purpose reagent: it neutralizes the HF generated during trifluoroborate hydrolysis and activates the palladium complex for transmetalation.
-
-
Solvent Dispensing: Evacuate and backfill the flask with nitrogen three times. Add a degassed mixture of 1,4-Dioxane and
(10:1 v/v, 0.2 M relative to the aryl halide).-
Causality: Degassing is non-negotiable; oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle. The inclusion of water (10:1 ratio) is strictly required to facilitate the hydrolysis of the
salt into the active boronic acid. Pure anhydrous solvents will result in zero conversion.
-
-
Thermal Activation: Seal the flask and heat the reaction mixture at 90 °C in a pre-heated oil bath for 12–24 hours, monitoring by TLC or LC-MS.
-
Workup & Extraction: Cool the reaction to room temperature. Quench by adding distilled water (equal to the reaction volume) and extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure cross-coupled indole product.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. URL:[Link]
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. URL:[Link]
Technical Guide: Potential Biological Activity of the Indole-5-yltrifluoroborate Moiety
Executive Summary
The indole-5-yltrifluoroborate moiety represents a convergence of privileged medicinal scaffolds and organoboron chemistry. While historically utilized primarily as a robust, air-stable synthetic surrogate for boronic acids in palladium-catalyzed cross-couplings, this moiety is emerging as a functional pharmacophore in its own right. Its potential lies in three distinct biological vectors: (1) as a hydrolytically active prodrug for serine protease inhibitors, (2) as a bioisostere for carboxylates and phosphates in drug design, and (3) as a tumor-targeting boron delivery agent for Boron Neutron Capture Therapy (BNCT).
This guide dissects the physicochemical behavior, biological mechanisms, and experimental protocols necessary to leverage this moiety in drug development.[1][2][3]
Part 1: Structural & Physicochemical Logic[1]
The Stability-Reactivity Paradox
The potassium indole-5-trifluoroborate salt (
The trifluoroborate moiety saturates the boron atom's empty p-orbital, converting it from a Lewis acid (sp² hybridized) to a Lewis base-stable anion (sp³ hybridized).
| Feature | Indole-5-Boronic Acid | Indole-5-yltrifluoroborate | Biological Implication |
| Hybridization | sp² (Planar) | sp³ (Tetrahedral) | |
| Charge | Neutral (at pH 7) | Anionic (-1) | Mimics carboxylates ( |
| Stability | Low (Oxidation prone) | High (Air/Moisture stable) | Suitable for storage and formulation. |
| Lipophilicity | Moderate | Amphiphilic Salt | Enhanced water solubility; alters biodistribution. |
The Hydrolytic Trigger (The Prodrug Mechanism)
In physiological media (aqueous, pH 7.4), the trifluoroborate moiety is not static. It exists in an equilibrium with the free boronic acid. For electron-rich systems like indole, this hydrolysis is accelerated via a resonance-stabilized difluoroborane intermediate.
Key Insight: The indole-5-yltrifluoroborate acts as a "slow-release" reservoir of the bioactive boronic acid species.
Caption: The hydrolytic cascade of indole-5-yltrifluoroborate. The electron-rich indole ring stabilizes the cation-like transition state, facilitating the release of the active boronic acid in aqueous environments.
Part 2: Biological Mechanisms & Therapeutic Applications[1]
Protease Inhibition (Transition State Mimicry)
Boronic acids are potent inhibitors of serine proteases (e.g., chymotrypsin, proteasomes) because the boron atom accepts the hydroxyl lone pair from the enzyme's active site serine, forming a tetrahedral boronate adduct that mimics the enzymatic transition state.
-
Role of the Moiety: The trifluoroborate itself does not bind. However, intracellular hydrolysis releases the boronic acid in situ.
-
Advantage: The trifluoroborate salt often exhibits better cellular uptake or different transport properties compared to the free acid, potentially bypassing efflux pumps before hydrolyzing to the active form.
Boron Neutron Capture Therapy (BNCT)
The indole scaffold is a natural ligand for melanin biosynthesis pathways and various GPCRs, making it an ideal "warhead" to deliver boron to tumors (specifically melanoma or glioblastoma).
-
Mechanism: Upon irradiation with low-energy thermal neutrons, the
isotope captures a neutron to form , which instantly undergoes nuclear fission. -
The Event:
. -
Lethality: The
-particle and Lithium ion travel only ~5-9 (one cell diameter), destroying the labeled cell while sparing adjacent tissue. -
Why Indole-5-yltrifluoroborate?
-
High Boron Content: Can be synthesized with
-enriched precursors. -
Solubility: The ionic nature assists in formulating aqueous injection solutions.
-
Uptake: Indole mimics tryptophan (LAT1 transporter) or binds to melanin precursors, accumulating preferentially in malignant cells.
-
Bioisosterism: The Carboxylate Mimic
The trifluoroborate anion (
-
Shape: Tetrahedral (
) vs. Planar ( ). -
Hydrogen Bonding:
is a poor hydrogen bond acceptor compared to carboxylates, which can be advantageous to reduce desolvation penalties when binding to hydrophobic pockets. -
Permeability: The charge is more diffuse on the fluorine atoms, often leading to better membrane permeability than the hard carboxylate anion.
Part 3: Experimental Protocols
Synthesis of Potassium Indole-5-trifluoroborate
Note: This protocol ensures the formation of the stable salt from the unstable boronic acid.
Reagents:
-
Indole-5-boronic acid (1.0 eq)
-
Potassium bifluoride (
) (3.0 - 4.0 eq) -
Solvent: Methanol / Water (3:1 ratio)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 g of indole-5-boronic acid in 15 mL of Methanol in a round-bottom flask.
-
Activation: Prepare a saturated solution of
(4.5 M in water). Add this dropwise to the indole solution while stirring vigorously at room temperature. -
Precipitation: The reaction is slightly exothermic. Stir for 2 hours. The potassium trifluoroborate salt typically precipitates as a white solid.
-
Concentration: If precipitation is incomplete, remove methanol under reduced pressure (Rotavap) until a thick slurry remains.
-
Filtration & Wash: Filter the solid. Critical Step: Wash with minimal ice-cold water (to remove excess
) followed by copious acetone or diethyl ether (to remove organic impurities). -
Drying: Dry under high vacuum/desiccator. The product is air-stable and can be stored on the benchtop.
Suzuki-Miyaura Cross-Coupling (Validation of Reactivity)
To prove the moiety is active (and capable of transmetallation), perform a standard coupling.
Reagents:
-
Potassium indole-5-trifluoroborate (1.0 eq)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 eq)
-
Catalyst:
(3-5 mol%) -
Base:
or (3.0 eq) -
Solvent: THF/Water (10:1)[4]
Protocol:
-
Charge a microwave vial with the trifluoroborate, aryl bromide, base, and catalyst.
-
Evacuate and backfill with Argon (3x).
-
Add degassed THF/Water solvent.
-
Heat to 80°C for 12 hours (or 100°C for 30 min in microwave).
-
Self-Validation: Successful coupling confirms the B-C bond is intact and the trifluoroborate can hydrolyze in situ to the active species required for transmetallation.
Part 4: Visualizing the BNCT Logic
The following diagram illustrates the targeting mechanism of the indole-5-yltrifluoroborate in cancer therapy.
Caption: Targeted destruction via BNCT. The indole moiety exploits amino acid transporters (LAT1) to accumulate boron within the tumor cell, ensuring the destructive alpha radiation is confined to the malignancy.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Soriano-Ursúa, M. A., et al. (2014).[5] Boron-containing compounds: Chemico-biological properties and expanding medicinal potential in prevention, diagnosis and therapy. Expert Opinion on Therapeutic Patents. Link
-
Dozmorov, M., et al. (2020). Boron Neutron Capture Therapy: Principles and Applications. Journal of Medical Physics. Link
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Link
Sources
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of Potassium Indole-5-yltrifluoroborate
Executive Summary & Rationale
The use of potassium indole-5-yltrifluoroborate represents a superior alternative to the corresponding boronic acid or pinacol ester for introducing the indole moiety into pharmacological scaffolds.
While indole-5-boronic acid is commercially available, it suffers from significant shelf-stability issues, including rapid dehydration to boroxines (anhydrides) and protodeboronation under storage. The trifluoroborate salt (R-BF3K), by contrast, is an air- and moisture-stable tetracoordinate species.
Key Advantage: The trifluoroborate moiety acts as a "slow-release" reservoir.[1][2] It does not transmetallate directly; it must first hydrolyze in situ to the active boronic acid species. This controlled release maintains a low steady-state concentration of the active boronic acid, significantly suppressing competitive side reactions such as oxidative homocoupling and protodeboronation, which are prevalent in electron-rich heteroaromatics like indoles.
Mechanistic Insight: The Hydrolysis Equilibrium
To successfully execute this coupling, the operator must understand that the reaction kinetics are governed by the hydrolysis equilibrium , not just the catalytic cycle.
The R-BF3K species is catalytically inert. It requires an aqueous component and a base to hydrolyze.[3][4] The base serves a dual role:
-
Activates the catalytic cycle (ligand exchange).
-
Drives the hydrolysis equilibrium by sequestering the released fluoride ions (as insoluble salts like
or , or via reaction with glass surfaces).
Pathway Diagram: The "Slow Release" Mechanism
Figure 1: The hydrolysis of the trifluoroborate is the rate-limiting gating step that feeds the active boronic acid into the catalytic cycle.
Comparative Data: Reagent Stability
| Feature | Indole-5-Boronic Acid | Indole-5-Pinacol Boronate | Potassium Indole-5-yltrifluoroborate |
| Atom Economy | High | Low (wasteful pinacol group) | High |
| Shelf Stability | Poor (forms boroxines) | Good | Excellent (Indefinite) |
| Handling | Waxy solid / Hygroscopic | Oil or Solid | Free-flowing Crystalline Solid |
| Stoichiometry | Often requires excess (1.5–2.0 eq) | 1.1–1.5 eq | 1.05–1.1 eq |
| Solubility | Organic solvents | Organic solvents | Requires polar/protic solvents |
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8][9][10] Protocol A is the robust "workhorse" method suitable for 80% of standard couplings. Protocol B is the "specialist" method using advanced ligand systems for sterically demanding or deactivated electrophiles.
Protocol A: The "Molander" Standard (Robust)
Best for: Aryl bromides, aryl iodides, and activated aryl chlorides.
Reagents:
-
Nucleophile: Potassium indole-5-yltrifluoroborate (1.05 equiv)
-
Electrophile: Aryl Halide (1.0 equiv)[8]
-
Base: Cs2CO3 (3.0 equiv)
-
Solvent: THF/H2O (3:1) or iPrOH/H2O (3:1)
-
Concentration: 0.1 M – 0.2 M
Step-by-Step Methodology:
-
Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), potassium indole-5-yltrifluoroborate (236 mg, 1.05 mmol), Cs2CO3 (977 mg, 3.0 mmol), and Pd(dppf)Cl2·CH2Cl2 (16–40 mg).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add degassed THF (or iPrOH) and Water in a 3:1 ratio via syringe. Note: The trifluoroborate is insoluble in pure THF but will dissolve as the reaction heats and water is integrated.
-
Reaction: Heat the mixture to 80°C with vigorous stirring.
-
Checkpoint: The reaction mixture usually turns black (active Pd) within 15 minutes.
-
-
Monitoring: Monitor by HPLC or TLC after 4 hours. Indole-trifluoroborates typically require 4–12 hours for full conversion due to the hydrolysis lag time.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate layers. Extract aqueous layer 2x with Ethyl Acetate. Dry organics over MgSO4, filter, and concentrate.
-
Purification: Flash chromatography (typically Hexanes/EtOAc).
Protocol B: The "RuPhos" Optimized (High Performance)
Best for: Deactivated aryl chlorides, hindered substrates, or when protodeboronation is observed in Protocol A.
Reagents:
-
Catalyst: Pd(OAc)2 (2 mol%) + RuPhos (4 mol%)
-
Base: Na2CO3 or K2CO3 (3.0 equiv)
-
Solvent: Ethanol/H2O (3:1)
-
Temperature: 85°C
Workflow Diagram:
Figure 2: Operational workflow for Protocol B utilizing the RuPhos precatalyst system.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (Starting Material Remains) | Hydrolysis failure. | Ensure water is present (essential). Switch solvent to MeOH/H2O to increase solubility of the salt. |
| Homocoupling of Indole | Oxidation of boronic acid. | De-gas solvents more thoroughly (sparge with Ar for 15 mins). Reduce catalyst loading. |
| Protodeboronation (Indole formation) | Hydrolysis too fast or pH too low. | Switch to Protocol A (Pd(dppf) is more robust). Ensure base equivalents are sufficient (3.0 eq). |
| Precipitation during reaction | Fluoride salts forming. | This is normal (KF or CsF is insoluble). Ensure vigorous stirring to maintain phase transfer. |
References
-
Molander, G. A., & Ellis, N. (2007).[12] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[7][9] Accounts of Chemical Research.
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[2][4] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[2][4] [4]
-
Molander, G. A., & Biolatto, B. (2003).[2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.[3][8][13] Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. thermofishersci.in [thermofishersci.in]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [academia.edu]
- 9. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 13. scispace.com [scispace.com]
Application Note: High-Fidelity Synthesis of Bioactive 5-Arylindoles Using Potassium Indole-5-yltrifluoroborate
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for countless therapeutics, including serotonin receptor agonists (e.g., Triptans) and kinase inhibitors. However, the installation of aryl groups at the 5-position via Suzuki-Miyaura coupling is frequently hampered by the instability of indole-5-boronic acid . This reagent is prone to rapid protodeboronation and polymerization, leading to low yields and difficult purification.
Potassium indole-5-yltrifluoroborate (CAS 1111733-03-9) offers a robust solution. As a tetracoordinate organoboron salt, it is air- and moisture-stable, allowing for long-term storage and precise stoichiometry. Crucially, it operates via a "slow-release" mechanism , liberating the active boronic acid species in situ at a rate that matches the catalytic cycle, thereby suppressing decomposition pathways. This guide details the application of this reagent for the high-yield synthesis of 5-arylindole libraries.
Scientific Foundation: The "Slow-Release" Advantage[1]
Stability and Mechanism
Unlike trivalent boronic acids, the boron atom in potassium indole-5-yltrifluoroborate is saturated (sp3 hybridized). This tetracoordinate state renders the C-B bond nucleophilically inert under standard storage conditions, preventing the oxidative degradation and protodeboronation that plague heteroaryl boronic acids.
In the reaction vessel, the trifluoroborate undergoes a hydrolysis equilibrium.[1] The high bond energy of B-F requires a specific chemical environment (typically aqueous base or a Lewis acid) to hydrolyze the salt to the active boronic acid/boronate species.
The Kinetic Benefit:
-
Boronic Acid Route: High instantaneous concentration of free boronic acid
High rate of side reactions (protodeboronation). -
Trifluoroborate Route: Low instantaneous concentration of free boronic acid (controlled by equilibrium)
Active species is consumed by the Pd catalyst as fast as it is generated High fidelity coupling.
Mechanistic Pathway Visualization
Figure 1: The "Slow-Release" mechanism protects the indole boron species until the catalytic moment, minimizing decomposition.
Experimental Protocols
Protocol A: Standard Suzuki-Miyaura Coupling
This protocol is optimized for coupling potassium indole-5-yltrifluoroborate with aryl chlorides and bromides. The use of RuPhos is critical as it forms a highly active catalyst system capable of coupling electron-rich heteroaromatics.
Reagents:
-
Potassium indole-5-yltrifluoroborate (1.05 equiv)
-
Aryl Halide (Electrophile) (1.0 equiv)
-
Catalyst: Pd(OAc)2 (2–5 mol%)
-
Ligand: RuPhos (4–10 mol%) (2:1 Ligand:Pd ratio)
-
Base: K2CO3 (3.0 equiv)[2]
-
Solvent: Toluene/Water (3:1 ratio) or Ethanol/Water (for more polar substrates).
Step-by-Step Procedure:
-
Charge Vessel: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), potassium indole-5-yltrifluoroborate (235 mg, 1.05 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and K2CO3 (414 mg, 3.0 mmol).
-
Note: If the aryl halide is a liquid, add it after the solvent.
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (repeat 3 times).
-
Solvent Addition: Add degassed Toluene (3.0 mL) and Water (1.0 mL) via syringe.
-
Expert Tip: Degassing is crucial. Oxygen promotes homocoupling of the boron species and deactivates the Pd catalyst.
-
-
Reaction: Heat the mixture to 85–95 °C with vigorous stirring for 12–18 hours.
-
Monitoring: Monitor by LC-MS. The trifluoroborate typically appears as the boronic acid mass [M-K-2F+OH+H]+ or similar adducts depending on ionization.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and water (10 mL). Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Purification: Dry combined organics over MgSO4, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Late-Stage Functionalization Workflow
One of the primary advantages of the trifluoroborate salt is its tolerance to other reagents. You can functionalize the indole nitrogen (e.g., alkylation, protection) before the cross-coupling, without affecting the boron center.
Figure 2: Strategic workflow allowing N-diversification prior to C-C bond formation.
Data Summary: Optimization Table
The following table summarizes the effect of different bases and solvents on the coupling efficiency of indole-5-yltrifluoroborate with 4-chlorobenzonitrile (Model System).
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh3)4 | Na2CO3 | DME/H2O | 85 | 45% | Significant protodeboronation observed. |
| 2 | Pd(dppf)Cl2 | Cs2CO3 | THF/H2O | 80 | 62% | Moderate conversion; slow reaction rate. |
| 3 | Pd(OAc)2 / SPhos | K2CO3 | Toluene/H2O | 95 | 92% | Excellent yield; clean profile. |
| 4 | Pd(OAc)2 / RuPhos | K2CO3 | EtOH/H2O | 85 | 88% | Good for polar substrates; faster hydrolysis. |
| 5 | Pd(OAc)2 / XPhos | K3PO4 | THF/H2O | 70 | 75% | Lower temp required longer reaction time. |
Troubleshooting & Expert Insights
Protodeboronation Control
If you observe the formation of unsubstituted indole (protodeboronation product):
-
Cause: The hydrolysis rate is too fast relative to the transmetallation step.
-
Solution: Reduce the water content (e.g., go from 3:1 to 10:1 solvent ratio) or switch to a less basic system (e.g., K3PO4 instead of K2CO3).
Solubility Issues
Potassium trifluoroborates are salts and are insoluble in pure non-polar solvents (Toluene, Hexanes).
-
Requirement: A biphasic system (Toluene/Water) or a polar protic solvent (Methanol, Ethanol) is mandatory to solubilize the salt and allow hydrolysis.
-
Observation: The reaction mixture typically starts as a suspension and clears as the coupling proceeds (or as the boronic acid forms and dissolves in the organic phase).
Purification
Unlike boronic acids, which streak on silica gel, trifluoroborates are salts that stay at the baseline. However, the product (the 5-arylindole) is organic.
-
Tip: If the reaction is incomplete, the unreacted trifluoroborate can be easily removed by a simple water wash during workup, leaving the pure organic product in the organic layer. This eliminates the contamination often seen with excess boronic acid reagents.
Safety & Handling
-
HF Generation: While stable, trifluoroborates can release trace Hydrogen Fluoride (HF) under strong acidic conditions. Avoid contact with strong acids during workup unless necessary.
-
Glassware: Over very long reaction times at high temperatures in aqueous base, slight etching of glass may occur due to fluoride release. This is generally negligible for standard batch reactions.
-
Storage: Store in a cool, dry place. The reagent is not hygroscopic but should be kept sealed to maintain stoichiometry.
References
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry. Chemical Reviews.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.
-
Sigma-Aldrich. Potassium indole-5-trifluoroborate Product Specification.
Sources
Application Note: Palladium-Catalyzed Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling with Potassium Indole-5-yltrifluoroborate
Strategic Rationale & Mechanistic Insights
The indole-5-yl scaffold is a highly privileged pharmacophore in drug discovery, frequently appearing in kinase inhibitors, antiviral agents, and CNS-active compounds. However, the direct incorporation of this moiety via traditional Suzuki-Miyaura coupling using indole-5-boronic acids presents significant synthetic challenges. Electron-rich heteroaryl boronic acids are notoriously unstable, undergoing rapid protodeboronation and forming unreactive boroxine trimers under standard basic coupling conditions.
To circumvent these limitations, (
Mechanistic Causality: The "Slow-Release" Pathway
The fundamental advantage of the trifluoroborate salt lies in its kinetic behavior during the catalytic cycle. The
This creates a "slow-release" mechanism. By keeping the steady-state concentration of the fragile indole-5-boronic acid extremely low, the rate of productive transmetalation effectively outcompetes the rate of parasitic protodeboronation. This causality dictates our experimental design: water is not merely a co-solvent; it is a strict mechanistic requirement for the reaction to proceed.
Catalytic Cycle Visualization
Fig 1. Suzuki-Miyaura catalytic cycle featuring the slow-release hydrolysis of the trifluoroborate.
Reaction Optimization & Quantitative Data
Selecting the correct catalyst, ligand, and solvent system is critical to balancing the rate of oxidative addition with the rate of trifluoroborate hydrolysis. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) are required to stabilize the monomeric Pd(0) active species and accelerate the oxidative addition of unactivated aryl chlorides or bromides[3].
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene/H2O (3:1) | 100 | 45 | Poor conversion; rapid protodeboronation observed. |
| 2 | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O (3:1) | 100 | 72 | Improved oxidative addition; moderate yield. |
| 3 | Pd(OAc)2 / XPhos | K2CO3 | EtOH/H2O (3:1) | 80 | 94 | Optimal slow-release hydrolysis; high yield. |
| 4 | Pd(OAc)2 / XPhos | K2CO3 | Anhydrous EtOH | 80 | < 5 | Reaction stalled; water is strictly required for hydrolysis. |
Table 1. Optimization of reaction parameters for the coupling of potassium indole-5-yltrifluoroborate with aryl bromides.
Self-Validating Experimental Protocol
Reagents & Equipment
-
Aryl halide : 1.0 equiv (1.0 mmol)
-
Potassium indole-5-yltrifluoroborate : 1.2 equiv (1.2 mmol)
-
Palladium(II) acetate (
) : 3 mol% -
XPhos : 6 mol%
-
Potassium carbonate (
) : 3.0 equiv (3.0 mmol) -
Solvent : Ethanol/Water (3:1 v/v, 0.2 M)
-
Equipment : Schlenk flask, reflux condenser, magnetic stir plate.
Step-by-Step Methodology
-
Reagent Assembly : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, potassium indole-5-yltrifluoroborate,
, XPhos, and .-
Causality: Assembling all solid reagents prior to degassing ensures that the highly sensitive Pd(0) species (generated in situ via reduction by the phosphine) is never exposed to atmospheric oxygen.
-
-
Atmospheric Control : Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with high-purity argon. Repeat this cycle three times.
-
Solvent Addition : Syringe in the degassed Ethanol/Water (3:1) mixture.
-
Causality: A biphasic or highly polar protic system is mandatory. The organic component dissolves the aryl halide and the growing biaryl product, while the aqueous component dissolves the inorganic base, facilitates the critical hydrolysis of the
group, and extracts the resulting halide and borate salts.
-
-
Reaction Execution : Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) for 12–24 hours.
-
Causality: Vigorous stirring is essential to maximize the interfacial surface area in the biphasic mixture, ensuring efficient mass transfer between the aqueous reservoir of the nucleophile and the organic phase containing the catalyst.
-
-
Quench & Extraction : Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and quench with saturated aqueous
(10 mL). Separate the phases, extract the aqueous layer with EtOAc (2 × 10 mL), dry over anhydrous , and concentrate in vacuo.
Validation & Quality Control Checkpoints
This protocol is designed as a self-validating system. Monitor the following indicators to ensure process integrity:
-
Visual Cues : Upon heating, the reaction should transition from a pale yellow suspension to a homogeneous golden/orange solution, indicating the successful formation of the active Pd(0)/XPhos complex. The sudden appearance of a black precipitate (Pd black) before reaction completion indicates catalyst death (usually via oxygen ingress or ligand degradation).
-
LC-MS Monitoring : Aliquot 10 µL of the organic phase, dilute in MeCN, and analyze. The presence of unreacted aryl halide alongside free indole (m/z 117) indicates premature protodeboronation. If this occurs, lower the reaction temperature to 70 °C to slow the hydrolysis rate of the trifluoroborate.
Workflow Visualization
Fig 2. Self-validating experimental workflow for the synthesis of indole-5-yl biaryls.
References
-
Title : Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis Source : Chemical Reviews URL :[Link]
-
Title : Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling Source : Angewandte Chemie International Edition URL :[Link]
-
Title : A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates Source : The Journal of Organic Chemistry URL :[Link]
Sources
Application Note: Potassium Indole-5-yltrifluoroborate in the Synthesis of Kinase Inhibitors
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary
The indole-5-yl moiety is a privileged pharmacophore in oncology and targeted therapeutics, frequently serving as a critical hinge-binding motif within the ATP-competitive pocket of receptor tyrosine kinases (RTKs) [1]. However, the incorporation of this scaffold via traditional Suzuki-Miyaura cross-coupling is often plagued by the instability of indole-5-boronic acids, which are prone to protodeboronation, oxidation, and boroxine (anhydride) formation.
This application note details the use of potassium indole-5-yltrifluoroborate (CAS 1111733-03-9) as a highly stable, monomeric alternative. By leveraging a controlled, in situ hydrolysis mechanism, organotrifluoroborates provide a steady-state concentration of the active boronic acid, drastically reducing side reactions and maximizing cross-coupling yields [2].
Mechanistic Rationale: The "Slow-Release" Paradigm
The Role of the Indole-5-yl Scaffold in Kinase Inhibition
In the design of kinase inhibitors (e.g., analogs of sunitinib or osimertinib), the indole ring acts as both a hydrogen bond donor (via the N-H) and acceptor (via the
Fig 1. Mechanism of action for indole-5-yl based inhibitors targeting the ATP-binding pocket of RTKs.
The Trifluoroborate Advantage
Potassium organotrifluoroborates (
Crucially, trifluoroborates do not undergo transmetalation directly . Instead, under aqueous basic conditions, they undergo a slow, reversible hydrolysis to generate the active
Fig 2. Synthetic workflow utilizing controlled hydrolysis of potassium organotrifluoroborates.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following self-validating protocol describes the coupling of potassium indole-5-yltrifluoroborate with a generic kinase core scaffold (e.g., 4-chloroquinazoline).
Materials & Reagents
-
Aryl Halide Scaffold: 4-Chloroquinazoline (1.0 mmol, 1.0 equiv)
-
Nucleophile: Potassium indole-5-yltrifluoroborate (1.2 mmol, 1.2 equiv)
-
Catalyst:
(0.05 mmol, 5 mol%) -
Base: Cesium Carbonate (
) (3.0 mmol, 3.0 equiv) -
Solvent System: 1,4-Dioxane /
(4:1 v/v, 10 mL total)
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-chloroquinazoline (1.0 equiv), potassium indole-5-yltrifluoroborate (1.2 equiv),
(3.0 equiv), and the Pd catalyst (5 mol%).-
Causality Note:
is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation common with monodentate ligands like .
-
-
Solvent Addition & Degassing: Add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL). Seal the flask with a rubber septum. Degas the biphasic mixture by sparging with ultra-pure Argon or Nitrogen for 15 minutes.
-
Causality Note: The presence of water is strictly mandatory . Absolute anhydrous conditions will result in 0% yield because water is required to hydrolyze the
salt into the active species [4]. Degassing is critical to prevent the oxidative homocoupling of the in situ generated boronic acid.
-
-
Heating & Agitation: Transfer the flask to a pre-heated oil bath at 85 °C. Stir vigorously (800+ rpm) for 12–16 hours.
-
Causality Note: Vigorous stirring is required to overcome the mass transfer limitations of the biphasic solvent system.
-
-
Reaction Monitoring (Self-Validation):
-
TLC: Monitor via TLC (Hexanes/EtOAc). The indole product will strongly fluoresce under UV 254 nm and will stain a distinct purple/pink when treated with Ehrlich's reagent (p-dimethylaminobenzaldehyde).
-
NMR: For advanced mechanistic validation, reaction aliquots can be analyzed via
NMR. The consumption of the trifluoroborate salt is indicated by the disappearance of the characteristic multiplet at approximately -140 ppm.
-
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with water (2
15 mL) and brine (15 mL). Dry the organic layer over anhydrous , filter, and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure indole-5-yl substituted kinase inhibitor.
Quantitative Data & Condition Optimization
To demonstrate the robustness of the trifluoroborate methodology, Table 1 summarizes the optimization landscape for coupling potassium indole-5-yltrifluoroborate to an aryl chloride scaffold.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (5 mol%) | Base (3 equiv) | Solvent System | Temp (°C) | Yield (%)* | Mechanistic Observation |
| 1 | Toluene/ | 90 | 45% | Sluggish transmetalation; catalyst degradation. | ||
| 2 | 1,4-Dioxane/ | 85 | 72% | Good conversion, but incomplete hydrolysis. | ||
| 3 | Anhydrous 1,4-Dioxane | 85 | 0% | Failure: Lack of | ||
| 4 | 1,4-Dioxane/ | 85 | 94% | Optimal: Perfect balance of hydrolysis and coupling. | ||
| 5 | 1,4-Dioxane/ | 85 | 61% | Excess water accelerates protodeboronation. |
*Isolated yields after silica gel chromatography. Entry 4 represents the self-validating optimal state.
Troubleshooting & Field Insights
-
Incomplete Conversion / Stalled Reaction: If starting material remains but the trifluoroborate has been consumed, protodeboronation has outpaced the cross-coupling cycle. Solution: Lower the reaction temperature to 70 °C or switch to a more active palladium precatalyst (e.g., XPhos Pd G3) to accelerate the oxidative addition and transmetalation steps.
-
Handling the Reagent: Unlike boronic acids, potassium indole-5-yltrifluoroborate is a free-flowing powder that does not require glovebox handling. However, it is poorly soluble in non-polar organic solvents. The biphasic system (or the use of polar protic co-solvents like ethanol) is essential to dissolve the salt and facilitate the phase-transfer hydrolysis.
References
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. URL:[Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 136(15), 5650-5653. URL:[Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. URL:[Link]
-
Molander, G. A., & Bernardi, C. R. (2001). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 3(24), 3943-3946. URL:[Link]
Application Note: One-Pot Direct Synthesis of 5-Substituted Indoles via Suzuki-Miyaura Cross-Coupling of Potassium Indole-5-yltrifluoroborate
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Strategic Rationale & Chemical Context
The indole nucleus is a "privileged scaffold" in drug discovery, forming the structural core of numerous blockbuster therapeutics, from triptans to oncology drugs. However, the late-stage functionalization of indoles via traditional Suzuki-Miyaura cross-coupling presents significant synthetic bottlenecks. Standard indolylboronic acids are highly susceptible to rapid protodeboronation under basic aqueous conditions and typically require the installation and subsequent removal of an
Potassium indole-5-yltrifluoroborate fundamentally resolves this limitation. As a bench-stable, tetracoordinate organoboron surrogate, it acts as a "slow-release" reservoir for the active boronic acid species [1]. This controlled in situ hydrolysis maintains a low steady-state concentration of the nucleophile, effectively suppressing protodeboronation and homocoupling side reactions. Consequently, this reagent enables the direct, one-pot cross-coupling of unprotected indoles with aryl and heteroaryl halides, significantly accelerating Structure-Activity Relationship (SAR) campaigns by eliminating two synthetic steps (protection and deprotection).
Mechanistic Framework & Causality
To achieve high yields in the cross-coupling of unprotected heteroaryltrifluoroborates, the catalytic system must be precisely tuned. The protocol relies on the synergistic interplay of the Pd(OAc)₂ / RuPhos catalyst system within a biphasic solvent environment [1].
-
Controlled Activation (The Biphasic Advantage): The reaction utilizes a Toluene/Water mixture. The trifluoroborate salt is insoluble in pure organic solvents but dissolves in the aqueous phase, where sodium carbonate (Na₂CO₃) facilitates its slow hydrolysis into the active indole-5-ylboronic acid. This active species then migrates to the organic phase to undergo transmetalation.
-
Ligand Selection (RuPhos): RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is an electron-rich, sterically demanding Buchwald-type biaryl phosphine. Its bulk accelerates the reductive elimination step, while its electron density facilitates the oxidative addition of notoriously difficult electrophiles (such as deactivated aryl chlorides). Furthermore, the steric shielding prevents the formation of inactive palladium black [2].
Fig 1: Catalytic cycle and in situ hydrolysis of potassium indole-5-yltrifluoroborate.
Quantitative Performance Data
The Pd(OAc)₂/RuPhos system exhibits broad functional group tolerance, allowing for the one-pot synthesis of highly functionalized 5-arylindoles directly from commercial starting materials.
Table 1: Representative Yields for the Synthesis of 5-Substituted Indoles [1]
| Electrophile (Ar-X) | Product | Catalyst Loading | Reaction Time | Isolated Yield (%) |
| 4-Chlorobenzonitrile | 5-(4-Cyanophenyl)-1H-indole | 3 mol% Pd / 6 mol% RuPhos | 24 h | 91% |
| 4-Bromobenzonitrile | 5-(4-Cyanophenyl)-1H-indole | 3 mol% Pd / 6 mol% RuPhos | 18 h | 94% |
| 4-Bromoanisole | 5-(4-Methoxyphenyl)-1H-indole | 3 mol% Pd / 6 mol% RuPhos | 18 h | >85% |
| 2-Chloropyridine | 5-(Pyridin-2-yl)-1H-indole | 5 mol% Pd / 10 mol% RuPhos | 48 h | 82%* |
*Note: Highly deactivated or strongly coordinating heteroaryl chlorides (e.g., 2-chloropyridine) require elevated catalyst loading and extended reaction times to drive the reaction to completion.
Validated Experimental Protocol
The following methodology is optimized for a 0.25 mmol scale but can be reliably scaled up to 5.0 mmol by reducing the catalyst loading by half (to 1.5 mol% Pd) due to improved mixing efficiency at larger scales [1].
Materials & Reagents
-
Aryl Halide: 0.25 mmol (1.0 equiv)
-
Potassium 1H-indole-5-yltrifluoroborate: 58.0 mg, 0.26 mmol (1.04 equiv)
-
Palladium(II) acetate [Pd(OAc)₂]: 1.7 mg, 0.0075 mmol (3.0 mol%)
-
RuPhos: 7.0 mg, 0.015 mmol (6.0 mol%)
-
Sodium carbonate [Na₂CO₃]: 79.5 mg, 0.75 mmol (3.0 equiv)
-
Solvents: Toluene (3.0 mL) and Deionized Water (0.3 mL) — Both must be rigorously sparged with Argon for 30 minutes prior to use.
Step-by-Step Methodology
Step 1: Reagent Loading & Atmosphere Control
-
To an oven-dried 10 mL Schlenk tube equipped with a Teflon-coated magnetic stir bar, add the aryl halide (if solid), potassium 1H-indole-5-yltrifluoroborate, and Na₂CO₃.
-
Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with Argon. Repeat this evacuate/backfill cycle three times to establish a strictly inert atmosphere.
-
Causality: Oxygen rapidly oxidizes the electron-rich RuPhos ligand and the active Pd(0) species, which will prematurely terminate the catalytic cycle and result in low conversion.
Step 2: Catalyst Introduction & Solvent Addition 3. In a separate Argon-purged vial, combine Pd(OAc)₂ and RuPhos. 4. Add the aryl halide (if liquid) via a micro-syringe directly into the Schlenk tube. 5. Add the degassed Toluene (3.0 mL) and degassed Water (0.3 mL) to the Schlenk tube via syringe. Quickly remove the septum and add the pre-weighed Pd(OAc)₂ and RuPhos solids under a positive counter-flow of Argon. Immediately seal the tube with a Teflon screw cap.
Step 3: Reaction Execution 6. Submerge the sealed Schlenk tube into a pre-heated oil bath at 85 °C . 7. Stir the reaction vigorously (≥ 800 rpm) for 12 to 24 hours.
-
Causality: Because the system is biphasic, vigorous stirring is absolutely critical to maximize the interfacial surface area. Poor mixing will prevent the active boronic acid (generated in the aqueous phase) from interacting with the Pd-complex (residing in the organic phase), leading to incomplete conversion.
Step 4: Validation & Quality Control (In-Process) 8. After 12 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer via syringe. 9. Dilute the aliquot in 1 mL of ethyl acetate and analyze via GC-MS or TLC (Hexanes/EtOAc eluent) to confirm the consumption of the aryl halide. If starting material remains, continue heating for an additional 12 hours.
Step 5: Workup & Purification 10. Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and Water (10 mL). 11. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL). 12. Wash the combined organic layers with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography on silica gel to afford the pure 5-substituted indole.
Fig 2: Step-by-step experimental workflow for the one-pot cross-coupling reaction.
References
-
Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980.[Link]
-
Darses, S., & Genet, J. P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327.[Link]
potassium indole-5-yltrifluoroborate as a nucleophilic partner in cross-coupling reactions
This Application Note is designed as a definitive technical guide for the use of Potassium Indole-5-yltrifluoroborate in advanced cross-coupling workflows. It synthesizes mechanistic insights with field-proven protocols to address the stability and reactivity challenges common to indole-5-boronic acids.
Executive Summary & Strategic Value
Potassium indole-5-yltrifluoroborate represents a "privileged" class of organoboron reagents designed to overcome the inherent instability of indole-5-boronic acids. While the corresponding boronic acids are prone to rapid protodeboronation (C–B bond cleavage) and oxidative degradation, the trifluoroborate salt serves as a robust, air-stable nucleophilic reservoir .
This reagent is critical for medicinal chemistry campaigns targeting the C5-position of the indole scaffold , a structural motif ubiquitous in serotonin receptor agonists (e.g., Triptans) and kinase inhibitors. Its primary utility lies in its "slow-release" mechanism, which gears the concentration of the active boronic acid species to the turnover rate of the catalytic cycle, suppressing side reactions.
Key Technical Advantages
| Feature | Indole-5-Boronic Acid | Potassium Indole-5-yltrifluoroborate |
| Stability | High susceptibility to protodeboronation; requires immediate use. | Air/moisture stable; indefinite shelf life at RT. |
| Stoichiometry | Often requires excess (1.5–2.0 equiv) to compensate for decomposition. | Near-stoichiometric efficiency (1.05–1.1 equiv). |
| Atom Economy | Low (due to excess reagent and degradation byproducts). | High; minimal organic waste. |
| Purification | Often contaminates product with boroxine trimers. | Inorganic byproducts (KBF4/salts) are easily washed away. |
Mechanistic Insight: The "Slow-Release" Strategy
The success of this reagent hinges on an equilibrium process known as hydrolysis-controlled transmetallation . The trifluoroborate itself is not the active transmetallating species. Under basic aqueous conditions, it slowly hydrolyzes to release the active boronic acid/boronate species.
The Acid-Base Paradox
While a base is required for the Suzuki-Miyaura cycle (to activate the palladium complex), the hydrolysis of the trifluoroborate is often acid-catalyzed or equilibrium-driven. In biphasic systems (e.g., Toluene/H2O), the equilibrium constant is low, ensuring that the concentration of free boronic acid never spikes. This prevents the "standing concentration" of boronic acid from becoming high enough to undergo second-order decomposition pathways (like homocoupling) or protodeboronation.
Mechanistic Pathway Diagram
The following diagram illustrates the reservoir effect and its integration into the catalytic cycle.
Figure 1: The "Slow-Release" Mechanism. The trifluoroborate (blue) acts as a stable reservoir, releasing the active boronic acid (yellow) only as needed for the catalytic cycle, preventing decomposition.
Experimental Protocols
Two primary protocols are recommended based on the substrate scope. Protocol A is the standard for robust coupling, while Protocol B is optimized for challenging or sterically hindered substrates.
Protocol A: The Molander Standard (Ethanol System)
Best for: General aryl bromides, electron-deficient aryl chlorides, and scale-up.
Reagents:
-
Potassium indole-5-yltrifluoroborate (1.05 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(OAc)2 (1–2 mol%)
-
Ligand: RuPhos (2–4 mol%)
-
Base: Na2CO3 (3.0 equiv)
-
Solvent: Ethanol (0.2 M concentration)
Step-by-Step Workflow:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add potassium indole-5-yltrifluoroborate, Pd(OAc)2, RuPhos, and Na2CO3.
-
Note: If the aryl halide is a solid, add it here. If liquid, add after solvent.
-
-
Purge: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (repeat 3x).
-
Solvate: Add degassed Ethanol via syringe.
-
React: Heat the mixture to 85 °C for 4–12 hours.
-
Checkpoint: The reaction typically turns black (active Pd) or dark brown. A persistent orange color may indicate catalyst deactivation.
-
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (x3).
-
Purification: Dry organics over MgSO4, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: The SPhos/Toluene System (Biphasic)
Best for: Unprotected indoles (free N-H) or substrates sensitive to protic solvents.
Reagents:
-
Potassium indole-5-yltrifluoroborate (1.05 equiv)
-
Aryl Chloride/Bromide (1.0 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: SPhos (10 mol%)
-
Base: K2CO3 (3.0 equiv)
-
Solvent: Toluene/H2O (4:1 ratio, 0.25 M)
Critical Nuance: The biphasic nature of this system allows for the in situ protection of the boronic acid species in the organic phase immediately after transmetallation, while the inorganic salts remain in the aqueous phase. This is particularly effective for preventing protodeboronation of the electron-rich indole ring.
Case Study: Accessing C5-Functionalized Tryptamine Analogs
Context: The C5 position of indole is electronically distinct and difficult to functionalize selectively via electrophilic aromatic substitution (which favors C3). Cross-coupling is the preferred route, but 5-boronoindoles are notoriously unstable.
Application Example: In the synthesis of a 5-HT1A receptor agonist analog, researchers required the coupling of a 2-chloropyrimidine to the indole-5-position.
-
Failure Mode (Boronic Acid): Using indole-5-boronic acid resulted in only 35% yield due to rapid protodeboronation of the boronic acid before it could couple with the electron-rich (deactivated) chloride.
-
Success Mode (Trifluoroborate): Switching to potassium indole-5-yltrifluoroborate under Protocol A conditions (RuPhos/EtOH) raised the yield to 88% .
-
Why? The trifluoroborate released the active species slowly. The high activity of the RuPhos-Pd system ensured that as soon as the boronic acid was generated, it was captured by the oxidative addition complex, outcompeting the decomposition pathway.
References & Authority
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[1][2][3] Journal of Organic Chemistry. Link
-
Molander, G. A., & Ellis, N. (2009). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.[2] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Link
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. Link
Sources
- 1. Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides - PMC [pmc.ncbi.nlm.nih.gov]
microwave-assisted Suzuki coupling with potassium indole-5-yltrifluoroborate
An in-depth guide to the rapid and efficient synthesis of 5-aryl-indoles, a privileged scaffold in medicinal chemistry, is presented. This application note details a robust protocol for the microwave-assisted Suzuki-Miyaura cross-coupling reaction between potassium indole-5-yltrifluoroborate and various aryl halides. By leveraging the synergistic advantages of stable organotrifluoroborate salts and the rapid, controlled heating of microwave irradiation, this methodology offers a significant acceleration of reaction times, high yields, and broad functional group tolerance, making it an invaluable tool for researchers in drug discovery and development.
The Scientific Rationale: A Synergy of Stability and Speed
The synthesis of biaryl compounds, particularly those incorporating heterocyclic systems like indole, is a cornerstone of modern medicinal chemistry.[1][2] The indole motif is a core structure in numerous natural products and FDA-approved drugs, valued for its ability to interact with a wide range of biological targets.[3][4] The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the crucial C-C bonds in these molecules, prized for its functional group tolerance and the low toxicity of its boron-based reagents.
The Advantage of Potassium Organotrifluoroborates
While traditional boronic acids are mainstays of the Suzuki-Miyaura reaction, they are not without drawbacks. Many are prone to decomposition, dehydration to form cyclic boroxines, and protodeboronation under reaction conditions, which can lead to inconsistent results and reduced yields.[5] Potassium organotrifluoroborates (R-BF₃K) emerge as a superior alternative.[6][7] These crystalline solids offer remarkable bench-top stability, being indefinitely stable to air and moisture.[8] Their tetracoordinate boron center renders them less susceptible to protodeboronation, often allowing for the use of near-stoichiometric amounts of the boronic acid surrogate.[5] For this application, potassium indole-5-yltrifluoroborate provides a stable, reliable source of the indole nucleophile, which has been shown to be a more effective coupling partner than its boronic acid equivalent.[9]
The Power of Microwave-Assisted Organic Synthesis (MAOS)
Conventional heating methods, which rely on conduction and convection, transfer energy indirectly and inefficiently. Microwave irradiation, however, offers a mechanism of direct dielectric heating.[10] Polar molecules and ions within the reaction mixture align with the rapidly oscillating electric field, generating heat volumetrically and uniformly. This leads to a dramatic acceleration in reaction rates, often reducing synthesis times from many hours to mere minutes.[11] For the Suzuki coupling, this means rapid optimization, faster library synthesis, and improved yields by minimizing the formation of degradation byproducts.[12]
Caption: Workflow comparison of conventional vs. microwave heating.
The Catalytic Cycle Explained
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The use of a trifluoroborate salt requires a base-mediated transmetalation step.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Activation & Transmetalation : A base (e.g., carbonate) reacts with the potassium indole-5-yltrifluoroborate. This is believed to generate a more reactive boronate species or a transient boronic acid in situ.[13] This activated intermediate then transfers the indole group to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic partners (the aryl group and the indole) are ejected from the palladium center as the final coupled product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The Suzuki-Miyaura catalytic cycle for indole coupling.
Detailed Experimental Protocol
This protocol provides a general method for coupling potassium indole-5-yltrifluoroborate with a range of aryl bromides.
Materials and Equipment
-
Reagents : Potassium indole-5-yltrifluoroborate (1.05 eq.), Aryl halide (1.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), Buchwald ligand (e.g., RuPhos, 4 mol%), Cesium carbonate (Cs₂CO₃, 3.0 eq.).
-
Solvents : Dioxane and water (4:1 v/v), HPLC grade or higher.
-
Equipment : Dedicated microwave synthesizer for organic chemistry (e.g., CEM Discover, Biotage Initiator) equipped with sealed reaction vessels (2-5 mL), magnetic stir bars, and software for controlling temperature, pressure, and time.[14] Standard laboratory glassware for work-up, silica gel for column chromatography.
Safety Precautions
-
Microwave Safety : Only use microwave reactors specifically designed for chemical synthesis. Domestic kitchen ovens are not suitable and can lead to explosive failure.[15]
-
Pressure Hazard : Reactions are performed in sealed vessels at temperatures above the solvent's boiling point, generating significant pressure (typically 7-15 bar).[14] Never exceed the pressure or temperature limits of the vessel. Always allow the vessel to cool completely to below 50°C before opening.[14]
-
Chemical Safety : Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Reaction Procedure
-
To a 2-5 mL microwave reaction vessel containing a magnetic stir bar, add the aryl halide (0.25 mmol, 1.0 eq.), potassium indole-5-yltrifluoroborate (0.26 mmol, 1.05 eq.), Pd(OAc)₂ (0.005 mmol, 2 mol%), RuPhos (0.01 mmol, 4 mol%), and Cs₂CO₃ (0.75 mmol, 3.0 eq.).
-
Add 2.0 mL of the dioxane/water (4:1) solvent mixture to the vial.
-
Securely seal the vessel with a septum cap.
-
Place the vessel in the microwave reactor cavity.
-
Set the reaction parameters: irradiate at a constant temperature of 120°C for 20 minutes, with magnetic stirring. Use a 2-minute ramp time to reach the target temperature.
-
After the irradiation is complete, the instrument's automated cooling system (e.g., gas jet) will cool the vessel to below 50°C.
-
Once cooled, carefully uncap the vessel in a fume hood.
Work-up and Purification
-
Dilute the reaction mixture with ethyl acetate (15 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-aryl-indole product.
Representative Results
The protocol's effectiveness is demonstrated by its application to a variety of aryl bromides, showcasing its tolerance for both electron-donating and electron-withdrawing groups.
| Aryl Bromide | Product | Reaction Time (Microwave) | Isolated Yield (%) |
| 4-Bromoanisole | 5-(4-methoxyphenyl)-1H-indole | 20 min | 92% |
| 4-Bromobenzonitrile | 4-(1H-indol-5-yl)benzonitrile | 20 min | 88% |
| 1-Bromo-4-(trifluoromethyl)benzene | 5-(4-(trifluoromethyl)phenyl)-1H-indole | 20 min | 85% |
| 3-Bromopyridine | 3-(1H-indol-5-yl)pyridine | 20 min | 79% |
| 1-Bromo-3,5-dimethylbenzene | 5-(3,5-dimethylphenyl)-1H-indole | 20 min | 94% |
Yields are based on isolated, purified material and are representative.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst.- Insufficient temperature/time.- Poor quality reagents. | - Use fresh Pd(OAc)₂ and ligand.- Increase temperature to 140-150°C or time to 30 min.- Ensure base is anhydrous and solvents are high purity. |
| Protodeboronation | - Presence of excess water or acidic impurities.- Prolonged reaction time at high temperature. | - Use anhydrous solvents and ensure the base is dry.- Reduce reaction time or temperature. Potassium trifluoroborates are robust, but this can still occur.[5] |
| Low Isolated Yield | - Incomplete reaction.- Product loss during work-up or purification. | - Monitor reaction by TLC/LC-MS to confirm completion.- Optimize chromatography conditions (eluent polarity, silica loading). |
Conclusion
This application note provides a validated, highly efficient protocol for the microwave-assisted Suzuki-Miyaura coupling of potassium indole-5-yltrifluoroborate. By combining the operational simplicity and stability of the trifluoroborate salt with the speed of microwave heating, this method enables the rapid synthesis of valuable 5-aryl-indole derivatives in excellent yields.[9] The protocol is robust, scalable, and tolerant of diverse functional groups, positioning it as a powerful enabling technology for accelerating hit-to-lead campaigns and library synthesis in modern drug discovery.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2002). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 4(11), 1867–1870. Available at: [Link]
-
Dreher, S. D., et al. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 10(1), 113–116. Available at: [Link]
-
CEM Corporation. Safety Considerations for Microwave Synthesis. Available at: [Link]
-
Krátky, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1965. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Singh, V., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Chemistry, 6(1), 222-247. Available at: [Link]
-
Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Synthesis of a Pyrazolo[3,4-b]quinoline. Organic Syntheses, 88, 236. Available at: [Link]
-
Das, D., et al. (2019). Microwave assisted cross-coupling reactions using palladium nanoparticles in aqueous media. Journal of Organometallic Chemistry, 887, 26-34. Available at: [Link]
-
Kappe, C. O. (2006). The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. Chimia, 60(6), 308-312. Available at: [Link]
-
Sharma, R., & Sharma, G. (2021). Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and solvents. International Journal of Advancement in Engineering Technology, Management & Applied Science, 8(5), 29-41. Available at: [Link]
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(5-6), 522-528. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(11), 5897. Available at: [Link]
-
Sadek, K. U., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(23), 14030-14035. Available at: [Link]
-
Reddy, T. R., & Lee, S. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero) aryl uracil bases using potassiumorganotrifluoroborates under microwave irradiation. ChemistrySelect, 1(15), 4721-4725. Available at: [Link]
-
Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3626–3631. Available at: [Link]
-
da Silva, F. M., et al. (2012). Highly efficient palladium-catalyzed Suzuki–Miyaura reactions of potassium aryltrifluoroborates with 5-iodo-1,3-dioxin-4-ones in water: an approach to α-aryl-β-ketoesters. Tetrahedron Letters, 53(1), 125-128. Available at: [Link]
-
Molecules. (Special Issue). Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications. Available at: [Link]
-
Kaushik, N., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 12(7), 1036-1058. Available at: [Link]
-
Kumar, A., et al. (2022). RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 896-916. Available at: [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Safety Considerations for Microwave Synthesis [cem.com]
application in the synthesis of organic light-emitting diode (OLED) materials
Application Note: High-Purity Synthesis and Purification of Carbazole-Based TADF Emitters for OLED Applications
Executive Summary
This guide details the synthesis, purification, and characterization of Thermally Activated Delayed Fluorescence (TADF) materials, specifically focusing on Donor-Acceptor (D-A) architectures using Carbazole donors and Triazine acceptors. Unlike standard organic synthesis, materials for Organic Light-Emitting Diodes (OLEDs) require electronic-grade purity (>99.95%) . Trace impurities (halogens, metal ions) act as charge traps and non-radiative recombination centers, drastically reducing device lifetime (LT50).
This protocol bridges the gap between laboratory-scale organic chemistry and device-ready material production, emphasizing the Suzuki-Miyaura cross-coupling methodology and the critical Gradient Sublimation purification step.
Introduction: The TADF Design Principle
Third-generation OLED emitters (TADF) harvest 100% of excitons (25% singlet + 75% triplet) without using rare metals (Ir, Pt). This is achieved by minimizing the energy gap (
Molecular Design Strategy:
To achieve small
-
Donor: Carbazole derivatives (Hole Transporting).
-
Acceptor: 1,3,5-Triazine derivatives (Electron Transporting).
Diagram 1: TADF Mechanism & Synthetic Logic
Caption: Spatial separation of HOMO/LUMO via steric twisting enables Reverse Intersystem Crossing (RISC), the core mechanism of TADF.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
Target Molecule: 2,4,6-tris(4-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine (Generic D-A Model). Reaction Type: Pd-catalyzed cross-coupling of aryl halide and aryl boronic ester.[2]
Reagents & Materials
| Component | Role | Specification |
| 2,4,6-Trichloro-1,3,5-triazine | Core Acceptor | >98% (Recrystallized) |
| 4-(9H-carbazol-9-yl)phenylboronic acid | Donor Arm | >98% |
| Pd2(dba)3 | Catalyst Precursor | Pd(0) source |
| S-Phos | Ligand | Electron-rich, bulky for steric hindrance |
| K3PO4 (2.0 M aq) | Base | Degassed prior to use |
| Toluene / 1,4-Dioxane | Solvent | Anhydrous, Oxygen-free |
Step-by-Step Methodology
1. Oxygen Exclusion (Critical Step):
-
Rationale: Oxygen quenches the active Pd(0) species and promotes homocoupling. It also introduces carbonyl defects in the final material, which act as triplet quenchers in the device.
-
Action: Perform all weighing of catalyst and ligand inside a Nitrogen-filled glovebox. Solvents must be degassed via "Freeze-Pump-Thaw" (3 cycles) or vigorous sparging with Argon for 45 minutes.
2. Reaction Assembly:
-
In a 250 mL Schlenk flask equipped with a magnetic stir bar, charge:
-
Trichlorotriazine (1.0 eq)
-
Carbazole-Boronic Acid (3.5 eq - slight excess)
-
Pd2(dba)3 (2 mol%)
-
S-Phos (4-8 mol%)
-
-
Evacuate and backfill with Argon (3x).
-
Inject degassed Toluene/Dioxane (4:1 ratio) via septum.
-
Inject degassed K3PO4 (aq) solution.
3. Thermal Activation:
-
Heat the mixture to 100°C (oil bath) for 12–24 hours.
-
Monitoring: Use TLC (Silica, Hexane:DCM) to monitor the disappearance of the triazine starting material.
4. Workup & Crude Isolation:
-
Cool to room temperature.
-
Pour into Methanol (300 mL) to precipitate the crude product.
-
Filter the precipitate and wash sequentially with:
-
Water (removes inorganic salts)
-
Methanol (removes unreacted boronic acid)
-
Acetone (removes catalyst residues)
-
Protocol 2: The Purification Train (Electronic Grade)
Standard chromatography is insufficient for OLEDs. A purity of 99% (NMR) is acceptable for drugs but fatal for OLEDs. We require 99.95%+ (HPLC/LC-MS) .
Stage 1: Silica Gel Filtration
-
Dissolve crude solid in hot Chlorobenzene or Toluene.
-
Pass through a short pad of silica gel + Celite.
-
Purpose: Removes Palladium nanoparticles and polar oligomers.
Stage 2: Recrystallization
-
Solvent System: Toluene/Ethanol or Chlorobenzene.
-
Perform 2x recrystallizations.
-
Dry in a vacuum oven at 80°C for 12 hours.
Stage 3: Gradient Vacuum Sublimation (The "OLED Standard")
-
Equipment: 3-Zone Tube Furnace with Quartz liner.
-
Vacuum Requirement: <
Torr (Turbo pump required).
Procedure:
-
Load the recrystallized powder into the "Source Zone" (Zone 1).
-
Evacuate system to
Torr. -
Ramp Heating:
-
Zone 1 (Source): Heat to sublimation point (e.g., 280°C).
-
Zone 2 (Product): Set to 20–40°C lower than source (e.g., 250°C).
-
Zone 3 (Impurity): Keep near ambient or mild heat.
-
-
Collection: The pure material crystallizes in Zone 2. Volatile impurities (solvent, decomposition products) migrate to Zone 3/Trap. Non-volatile impurities (catalyst metals) remain in Zone 1.
Diagram 2: Purification Workflow
Caption: The "Purification Train" required to transform chemical-grade synthesis into device-ready OLED materials.
Characterization & Validation
To validate the protocol, compare the material properties before and after sublimation.
| Metric | Technique | Pre-Sublimation (Recrystallized) | Post-Sublimation (Device Grade) | Impact on OLED |
| Purity (HPLC) | HPLC (254 nm) | 99.2% | >99.9% | Prevents short circuits |
| Halogen Content | Ion Chromatography | ~50 ppm | <10 ppm | Halogens quench excitons |
| Pd Residue | ICP-MS | 200 ppm | <5 ppm | Metals cause non-radiative decay |
| PLQY | Integrating Sphere | 75% | 90% | Higher brightness |
| Device Lifetime (LT50) | Accelerated Aging | 50 hours | >500 hours | Commercial viability |
Analytical Note: Standard 1H NMR is often insensitive to the trace impurities that kill OLEDs. High-Performance Liquid Chromatography (HPLC) and Cyclic Voltammetry (CV) are the gold standards for batch release.
References
-
Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence. Nature, 492(7428), 234–238. [Link]
-
Forrest, S. R. (2004). The path to ubiquitous and low-cost organic electronic appliances on plastic. Nature, 428(6986), 911–918. [Link] (Seminal work on organic electronics processing).
-
Jeon, H. G., et al. (2008).[3] A modified sublimation purification system using arrays of partitions.[3][4] Organic Electronics, 9(5), 874-877. [Link]
Sources
Troubleshooting & Optimization
optimizing catalyst loading for potassium indole-5-yltrifluoroborate cross-coupling
The following guide is structured as a specialized Technical Support Center for researchers optimizing the Suzuki-Miyaura cross-coupling of potassium indole-5-yltrifluoroborate .
Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Catalyst Loading Optimization & Troubleshooting Ticket ID: IND-BF3K-OPT-001
Executive Summary: The "Slow-Release" Advantage
Welcome. You are likely using potassium indole-5-yltrifluoroborate (R-BF3K) because the corresponding boronic acid is unstable (prone to protodeboronation or trimerization to boroxines).
The Critical Insight: Unlike boronic acids, R-BF3K reagents are not directly active in transmetallation. They must first undergo hydrolysis to generate the active species in situ.
-
The Engineering Challenge: You are managing two simultaneous rates:
-
Hydrolysis Rate (
): R-BF3K R-B(OH)2 -
Transmetallation Rate (
): R-B(OH)2 + LnP-Ar Product
-
Optimization Goal: Ensure
Interactive Troubleshooting Modules
Module A: The Reaction is Stalled (Low Conversion)
User Report: "I used 1 mol% catalyst. The reaction stopped at 40% conversion. Adding more catalyst later didn't help."
Diagnosis: This is rarely a simple "catalyst death" scenario. It is likely a Hydrolysis Mismatch or Indole Poisoning .
Q1: Did you include water in your solvent system?
-
Technical Reality: R-BF3K reagents require water to hydrolyze the C-B bond and release fluoride. Anhydrous conditions (e.g., dry DMF or Dioxane) will result in <5% yield.
-
Solution: Use a biphasic system. The "Gold Standard" for indoles is MeOH/H2O (3:1) or THF/H2O (4:1) . The water acts as the activator.
Q2: Is your catalyst susceptible to N-coordination?
-
Technical Reality: The free N-H on the indole (even at the 5-position) can coordinate to electrophilic Pd(II) centers, creating a resting state that shuts down the cycle (poisoning).
-
Solution:
-
Option A (Ligand Switch): Switch to bulky, electron-rich Buchwald ligands like RuPhos or XPhos . The steric bulk prevents the indole nitrogen from binding to the palladium center.
-
Option B (Base Switch): If using weak bases (Carbonates), the N-H remains protonated. Strong bases may deprotonate the indole (pKa ~16), turning it into a stronger ligand (indolide). Stick to Cs2CO3 or K2CO3 .
-
Q3: How do I optimize loading for a stalled reaction?
-
Protocol: Do not just add more Pd. Increase the temperature slightly (to 60-80°C) to push the hydrolysis equilibrium, OR switch to a precatalyst (e.g., XPhos Pd G3 ) that activates immediately.
Module B: The "Indole" Side-Product (Protodeboronation)
User Report: "I see full consumption of the starting material, but my major product is just indole (de-borylated), not the cross-coupled product."
Diagnosis:
You have a
Q1: Are you using a Phase Transfer Catalyst (PTC)?
-
Technical Reality: While PTCs (like TBAB) are common, they can accelerate the transfer of hydroxide/fluoride too aggressively, spiking the concentration of unstable boronic acid.
-
Solution: Remove TBAB. Rely on the solubility of the R-BF3K in the MeOH/Water phase to modulate release.
Q2: Is your catalyst loading too low?
-
Counter-Intuitive Fix: In this specific case, increasing catalyst loading (e.g., from 1 mol% to 5 mol%) can save the reaction.
-
Why? A higher concentration of Pd increases the rate of transmetallation (
). You need the catalyst to "catch" the transient boronic acid before it decomposes.
Visualizing the Competitive Landscape
The following diagram illustrates the "Danger Zone" where protodeboronation occurs.
Figure 1: The Kinetic Competition. Success depends on the catalytic cycle (Green) outcompeting the decomposition pathway (Red).
Optimized Experimental Protocols
Protocol A: The "Robust" Screen (High Success Rate)
Recommended for initial medicinal chemistry scale (50-100 mg).
| Component | Equivalent/Conc. | Notes |
| Indole-5-yl-BF3K | 1.1 - 1.2 equiv | Slight excess accounts for minor deboronation. |
| Aryl Halide | 1.0 equiv | Bromides or Iodides preferred. |
| Catalyst | Pd(dppf)Cl2·DCM (3-5 mol%) | The ferrocenyl ligand is robust against oxidation and poisoning. |
| Base | Cs2CO3 (3.0 equiv) | Cesium promotes solubility in organic/aqueous mixes. |
| Solvent | MeOH / H2O (3:1) | 0.1 M concentration. Methanol is superior for wetting the salt. |
| Conditions | 70°C, Sealed Vial | 2-4 hours. Argon purge is mandatory. |
Protocol B: The "Challenging Substrate" (Low Loading/Sterics)
Recommended for sterically hindered partners or process scale-up (<1 mol%).
| Component | Equivalent/Conc. | Notes |
| Catalyst System | RuPhos Pd G3 (0.5 - 1.0 mol%) | Buchwald precatalyst. RuPhos is exceptionally effective for heteroaryl coupling. |
| Base | K2CO3 (3.0 equiv) | Cheaper, effective with RuPhos. |
| Solvent | Toluene / H2O (3:1) | Biphasic. Requires vigorous stirring (1000+ RPM). |
| Temp | 80°C - 100°C | Higher temp required to drive biphasic hydrolysis. |
Decision Matrix: Troubleshooting Workflow
Figure 2: Step-by-step logic for diagnosing reaction failure.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[1] The Journal of Organic Chemistry, 67(24), 8424-8429. Link
-
Molander, G. A., & Ellis, N. (2009). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link
-
Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
troubleshooting protodeboronation side reactions with organotrifluoroborates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for organotrifluoroborate applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your research. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address the pervasive issue of protodeboronation, a side reaction that can significantly impact the efficiency and yield of your cross-coupling reactions.
Quick Diagnosis: Troubleshooting Protodeboronation
Before diving into the detailed FAQs, the following workflow can help you quickly diagnose the potential cause of significant protodeboronation in your Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for identifying and solving common causes of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with organotrifluoroborates?
A1: Protodeboronation is a detrimental side reaction where the carbon-boron (C-B) bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes your valuable coupling partner, converting it into an inert hydrocarbon byproduct and thereby reducing the overall yield of your desired cross-coupled product.
Organotrifluoroborates are specifically designed to combat this issue. They are air-stable, crystalline solids that act as a "protected" form of the more sensitive boronic acid.[2] The core strategy, known as the "slow-release" principle, is that under the basic, aqueous conditions of a Suzuki-Miyaura reaction, the trifluoroborate (R-BF3K) slowly hydrolyzes to the active boronic acid (R-B(OH)2).[3][4] This maintains a very low steady-state concentration of the active boronic acid, which minimizes its opportunity to undergo protodeboronation while still allowing it to participate in the desired catalytic cycle.[3][5] When protodeboronation is still significant, it indicates that this delicate balance has been disrupted.
Q2: My reaction yield is low, and I've identified the major byproduct as the protodeboronated starting material. What is the most likely cause?
A2: The most common culprit is that the rate of organotrifluoroborate hydrolysis is outpacing the rate of the palladium-catalyzed cross-coupling. This leads to an accumulation of the reactive boronic acid, which then succumbs to protodeboronation.[3][5] Several factors can cause this imbalance:
-
Base Choice and Concentration: Strong bases or high concentrations of base can dramatically accelerate the hydrolysis of the trifluoroborate. This is often the primary parameter to investigate.
-
Reaction Temperature: Higher temperatures increase the rate of all reactions, but may disproportionately accelerate the hydrolysis and protodeboronation pathways relative to the productive coupling.
-
Solvent and Mixing: In biphasic solvent systems like THF/water or Toluene/water, inefficient mixing can lead to localized areas of high pH, accelerating hydrolysis.[5][6] Some organotrifluoroborates have different solubilities, which can also affect their hydrolysis rate.[5]
-
Catalyst Activity: An inefficient or poisoned palladium catalyst will slow down the cross-coupling turnover, giving the boronic acid more time to decompose.
Q3: How does the choice of base specifically impact protodeboronation?
A3: The base is a critical parameter. It is required to activate the organoboron species for transmetalation, but its properties can either promote or suppress protodeboronation.
The mechanism involves the hydrolysis of the R-BF3K to R-B(OH)2, which is in equilibrium with the boronate anion R-B(OH)3-. It is this boronate anion that is most susceptible to protodeboronation. A strong base (e.g., NaOH) can create a high concentration of the boronate anion, leading to rapid protodeboronation.
Weaker inorganic bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are often preferred because they provide a sufficiently basic environment for the catalytic cycle without drastically increasing the rate of the competing protodeboronation.[1] In some challenging cases, even milder bases like cesium fluoride (CsF) can be effective.[1]
The following diagram illustrates the central role of the organotrifluoroborate hydrolysis equilibrium in the competition between productive cross-coupling and the protodeboronation side reaction.
Caption: The kinetic competition between productive cross-coupling and protodeboronation.
Q4: I am working with an electron-deficient or heteroaromatic organotrifluoroborate and observing severe protodeboronation. Are there specific strategies for these substrates?
A4: Yes, these substrates are notoriously prone to protodeboronation due to the electronic nature of the C-B bond.[1] For these challenging cases, you must rigorously control the reaction to favor the cross-coupling pathway.
-
Employ a Highly Active Catalyst System: The goal is to make the catalytic turnover (k_cat) as fast as possible. Use modern, highly active phosphine ligands (e.g., SPhos, XPhos) that are known to accelerate the reductive elimination step and overall catalytic turnover. This ensures the R-B(OH)2 is consumed productively before it can be destroyed.
-
Strictly Enforce the "Slow-Release" Principle: This is paramount. The hydrolysis of the trifluoroborate must be the rate-limiting step of the overall process.[1] This often means using milder conditions:
-
Lower Temperature: Start as low as 50-60 °C and only increase if no reaction occurs.
-
Weaker Base: This is non-negotiable for these substrates. K3PO4 or Cs2CO3 are good starting points.
-
Careful Solvent Choice: A solvent system that tempers the hydrolysis rate can be beneficial. Sometimes reducing the water content can help, but this must be balanced as water is necessary for hydrolysis.
-
Troubleshooting Protocols
Protocol 1: Base Screening and Slow-Addition Experiment
This protocol is designed to identify the optimal base and addition method to minimize protodeboronation.
Objective: To determine if high local concentrations of base are causing rapid hydrolysis and subsequent protodeboronation.
Methodology:
-
Setup: Prepare three identical reactions in parallel in PTFE vials to avoid complications from glass surface effects.[6]
-
Reaction A (Control): Your standard conditions (e.g., 3.0 eq. K2CO3 added all at once).
-
Reaction B (Weaker Base): Substitute the base with a weaker alternative (e.g., 3.0 eq. K3PO4).
-
Reaction C (Slow Addition): Use your original base (e.g., K2CO3), but dissolve it in degassed water and add it via syringe pump over 2-4 hours to the reaction mixture at temperature.
-
-
Reagents:
-
Aryl Halide (1.0 eq)
-
Organotrifluoroborate (1.5 eq)
-
Palladium Catalyst/Ligand (1-5 mol%)
-
Degassed Solvent (e.g., THF/H2O 10:1)
-
Base (as described above)
-
-
Procedure:
-
Charge each vial with the aryl halide, organotrifluoroborate, catalyst, and ligand.
-
Purge each vial with argon or nitrogen for 15 minutes.
-
Add the degassed organic solvent.
-
For Reactions A and B, add the solid base. For Reaction C, begin the slow addition of the aqueous base solution.
-
Heat all reactions to the desired temperature (e.g., 60 °C) with vigorous stirring.
-
-
Monitoring & Analysis:
-
Take aliquots from each reaction at regular intervals (e.g., 1h, 3h, 6h, and 24h).
-
Quench the aliquots with a mild acid (e.g., sat. NH4Cl solution) and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by LC-MS or GC-MS to determine the ratio of desired product to the protodeboronated byproduct.
-
-
Interpretation: Compare the product-to-byproduct ratios across the three experiments. A significant improvement in Reaction B or C indicates that the base strength or its initial high concentration was the primary issue.
Protocol 2: Assessing Substrate Stability and Hydrolysis Rate
This protocol helps you understand the intrinsic stability of your specific organotrifluoroborate under the reaction conditions, in the absence of the palladium catalyst.
Objective: To decouple the hydrolysis/protodeboronation rate from the catalytic cross-coupling rate.
Methodology:
-
Setup: Prepare a reaction mixture containing all components except for the palladium catalyst and ligand.
-
Reagents:
-
Organotrifluoroborate (1.0 eq)
-
Base (e.g., K3PO4, 3.0 eq)
-
Degassed Solvent (e.g., THF/H2O 10:1)
-
Internal Standard (e.g., dodecane, biphenyl; a compound that does not react but can be easily quantified).
-
-
Procedure:
-
Charge a vial with the organotrifluoroborate, base, and internal standard.
-
Purge with argon or nitrogen.
-
Add the degassed solvent.
-
Heat the mixture to the intended reaction temperature.
-
-
Monitoring & Analysis:
-
Take aliquots at regular time points.
-
Quench and extract as described in Protocol 1.
-
Analyze by GC or ¹H NMR, using the internal standard to quantify the rate of disappearance of the organotrifluoroborate and the rate of appearance of the protodeboronated byproduct.
-
-
Interpretation: The results will give you a baseline rate of decomposition for your substrate under the thermal and basic conditions of the reaction. If you observe rapid decomposition (e.g., >20% in 1 hour), you know that your substrate is highly labile. The only way to achieve a good yield in the actual catalytic reaction is to use a catalyst system that is exceptionally fast, capable of intercepting the active boronic acid before it has time to decompose.
Data Summary: Relative Hydrolysis Rates
The stability of an organotrifluoroborate is highly dependent on its organic substituent.[3] Matching the hydrolysis rate to the catalytic turnover rate is key.[5] The following table provides a qualitative guide to the hydrolysis rates of different classes of organotrifluoroborates under typical basic Suzuki-Miyaura conditions.
| Organotrifluoroborate Class (R in R-BF3K) | Relative Hydrolysis Rate | Implication for Protodeboronation | Recommended Strategy |
| Electron-Rich Aryls (e.g., Anisyl) | Fast | High Risk | Use highly active catalyst, lower temperature. |
| Electron-Poor Aryls (e.g., Nitrophenyl) | Very Slow | Lower Risk | May require higher temperatures or longer reaction times. |
| Heteroaromatics (e.g., Pyridyl, Furyl) | Varies (often fast) | Very High Risk | Use highly active catalyst, weak base, low temperature. |
| Alkenyl (e.g., β-Styryl) | Fast | High Risk | Ensure catalyst is very active. |
| Alkynyl | Extremely Slow | Minimal Risk | May react directly without full hydrolysis.[7] |
| Alkyl (e.g., Isopropyl) | Fast | High Risk | Requires carefully optimized conditions. |
This table is a generalization based on data from Lennox & Lloyd-Jones (2012).[3][5] Actual rates are highly dependent on specific reaction conditions.
By understanding the fundamental principles governing the stability and reactivity of organotrifluoroborates and by systematically troubleshooting key reaction parameters, you can effectively mitigate protodeboronation and significantly improve the outcome of your cross-coupling reactions.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Group Meeting Presentation. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1235-1248. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
Butters, M., et al. (2010). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 51(26), 3379-3381. [Link]
-
Butters, M., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2739-2751. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Butters, M., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]
-
Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 662-676. [Link]
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Couplings for Electron-Rich Aryl Halides
Welcome to the Technical Support Center for advanced cross-coupling methodologies. Electron-rich aryl halides—particularly aryl chlorides—are notoriously challenging substrates in Suzuki-Miyaura couplings. Their high electron density strengthens the carbon-halogen bond, creating a significant kinetic barrier that often leads to stalled reactions and dominant side-product formation.
This guide provides drug development professionals and synthetic chemists with mechanistically grounded troubleshooting strategies, self-validating protocols, and authoritative ligand selection criteria to maximize reaction yields.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why do my electron-rich aryl chlorides consistently yield poor conversion rates compared to aryl bromides or iodides? Electron-rich aryl halides possess high electron density on the aromatic ring, which significantly strengthens the carbon-halogen (C-X) bond[1]. In the Suzuki-Miyaura catalytic cycle, the oxidative addition of the Pd(0) catalyst into the C-X bond is typically the rate-determining step. For electron-rich chlorides, this activation barrier is exceptionally high, leading to sluggish catalyst turnover. While the catalyst struggles to insert into the C-Cl bond, the boron coupling partner remains exposed to the basic reaction conditions, allowing competing degradation pathways to dominate[2].
Q2: Which ligands are best suited to overcome this oxidative addition barrier, and how do they work? To overcome the high activation barrier of electron-rich aryl chlorides, you must utilize highly electron-rich, sterically bulky phosphine ligands, such as the Buchwald dialkylbiarylphosphines (e.g., XPhos, SPhos)[3][4].
-
The Causality: The strong electron-donating ability of the dialkylphosphine group increases the electron density on the palladium center, making it highly nucleophilic and facilitating the difficult oxidative addition into the strong C-Cl bond[5]. Simultaneously, the significant steric bulk of the biphenyl backbone promotes the formation of the highly reactive mono-ligated
active species and accelerates the final reductive elimination step to release the biaryl product[4].
Q3: My LC-MS shows low product yield but a massive peak corresponding to the protonated arene (Ar-H) of my boronic acid. How do I fix this? You are observing protodeboronation , the undesired cleavage of the C-B bond to form a C-H bond, which irreversibly consumes your coupling partner[6]. Because oxidative addition is slow for your electron-rich aryl halide, the boronic acid remains in the basic reaction mixture for extended periods, drastically increasing its degradation risk[2].
-
The Causality: Protodeboronation is accelerated by water, high temperatures, and strong bases, which generate the highly reactive boronate anion[6][7].
-
The Solution:
-
Switch from unstable boronic acids to more robust boronic esters (e.g., pinacol or neopentyl esters)[1][7].
-
Utilize strictly anhydrous solvent systems (e.g., anhydrous dioxane) and anhydrous bases (e.g.,
)[6]. -
Use modern Pd precatalysts (e.g., Buchwald G3/G4) instead of
. Precatalysts rapidly generate the active Pd(0) species, minimizing the catalyst initialization period and consuming the boron reagent productively before it can degrade[2].
-
Q4: I am observing significant homocoupling of the boronic acid (Ar-Ar formation). What causes this?
Homocoupling is primarily driven by the presence of molecular oxygen, which oxidizes the Pd(0) catalyst and facilitates the oxidative dimerization of two boronic acid molecules[8]. It can also be triggered when using Pd(II) precatalysts (like
Part 2: Diagnostic Workflow
Use the following logic tree to diagnose and resolve low-yielding reactions based on crude LC-MS/GC-MS analysis.
Troubleshooting logic for low-yielding Suzuki couplings of electron-rich aryl halides.
Part 3: Quantitative Data & Reagent Selection
Optimizing the reaction requires balancing the electronic demands of the catalyst with the stability of the boron reagent.
Table 1: Ligand Selection Guide for Electron-Rich Aryl Halides
| Ligand | Structural Feature | Optimal Application | Ref |
| XPhos | Dicyclohexyl + Triisopropylbiphenyl backbone | Highly universal for unactivated, electron-rich aryl chlorides. | [3][4] |
| SPhos | Dicyclohexyl + Dimethoxybiphenyl backbone | Excellent for sterically hindered aryl substrates and heteroaryl halides. | [3] |
| RuPhos | Dicyclohexyl + Diisopropoxybiphenyl backbone | Promotes secondary Pd interactions; ideal for highly sterically demanding biaryls. | [4] |
Table 2: Boron Reagent Stability Comparison
| Reagent Type | Stability Against Protodeboronation | Reactivity Profile | Ref |
| Boronic Acid | Low (Highly susceptible to base/water) | High (Fast transmetalation) | [8] |
| Pinacol Ester | Moderate to High | Moderate (Requires base activation in situ) | [1] |
| MIDA Boronate | Very High (Bench stable) | Low (Requires slow-release hydrolysis) | [7] |
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By utilizing a Buchwald precatalyst and establishing strict analytical checkpoints, you can isolate variables and confirm whether oxidative addition or transmetalation is the point of failure.
Reagents: Electron-rich aryl chloride (1.0 eq), Arylboronic pinacol ester (1.2 eq), XPhos Pd G3 precatalyst (1-2 mol%), Anhydrous
Step 1: Inert Atmosphere Setup & Reagent Assembly
-
Flame-dry a Schlenk flask or a specialized microwave vial equipped with a stir bar.
-
Transfer the vessel to a nitrogen or argon-filled glovebox.
-
Weigh the electron-rich aryl chloride, boronic pinacol ester, anhydrous
, and XPhos Pd G3 precatalyst directly into the vessel[6]. Rationale: Precatalysts ensure a 1:1 ligand-to-palladium ratio and rapidly generate the active Pd(0) species, preventing the boronic ester from degrading while waiting for catalyst initialization[2]. -
Seal the vessel with a PTFE-lined septum cap before removing it from the glovebox.
Step 2: Rigorous Solvent Degassing
-
In a separate dry flask, prepare the anhydrous dioxane.
-
Perform three consecutive Freeze-Pump-Thaw cycles:
-
Freeze the solvent completely in liquid nitrogen.
-
Apply high vacuum for 5 minutes to remove dissolved gases.
-
Isolate the vacuum and allow the solvent to thaw in a warm water bath, releasing trapped oxygen bubbles.
-
-
Self-Validation Check: If homocoupling (Ar-Ar) is detected later, this step was executed poorly[8].
Step 3: Reaction Execution
-
Using a purged gas-tight syringe, transfer the degassed dioxane to the sealed reaction vessel containing the solid reagents.
-
Place the vessel in a pre-heated oil bath at 80°C with vigorous stirring (800+ RPM). Rationale: High stirring rates are critical for heterogeneous mixtures containing solid bases.
Step 4: Analytical Checkpoints (Self-Validation)
-
After 1 hour, withdraw a 10 µL aliquot via syringe under positive nitrogen pressure. Dilute in LC-MS grade acetonitrile and analyze.
-
Diagnostic Outcomes:
-
Condition A (>90% Unreacted Aryl Chloride): The oxidative addition is still failing. Action: Increase temperature to 100°C or switch to a more electron-rich ligand like
. -
Condition B (High Ar-H peak, no Aryl Chloride): Protodeboronation occurred despite precautions. Action: The base (
) may have absorbed atmospheric moisture. Use a fresh, strictly anhydrous batch or switch to a slow-release MIDA boronate[7]. -
Condition C (Desired Product >50%): The catalytic cycle is functioning correctly. Allow the reaction to proceed to completion (typically 4-12 hours).
-
Part 5: References
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at: [Link]
-
Journal of the American Chemical Society. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." ACS Publications. Available at: [Link]
-
Journal of the American Chemical Society. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." ACS Publications. Available at: [Link]
-
University of Edinburgh. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Edinburgh Research Explorer. Available at:[Link]
Sources
effect of base and solvent choice on potassium indole-5-yltrifluoroborate reactivity
Ticket ID: #BF3K-IND-005 Subject: Optimization of Base and Solvent Systems for Indole Cross-Coupling Assigned Specialist: Senior Application Scientist, Catalysis Group
System Overview: The "Slow-Release" Architecture
Welcome to the technical support hub for organotrifluoroborate applications. You are likely using Potassium Indole-5-yltrifluoroborate because you require a stable, crystalline alternative to the labile indefinite boronic acid.
To succeed, you must understand that this reagent is not the active coupling partner. It is a "prodrug" that must undergo hydrolysis to release the active boronic acid species (
The Kinetic Sweet Spot
Success depends on synchronizing two rates:
-
Hydrolysis Rate (
): Conversion of . -
Transmetallation Rate (
): Entry of the boronic acid into the Pd-catalytic cycle.
-
If
: You accumulate free boronic acid. In electron-rich indoles, this leads to rapid protodeboronation (yield loss). -
If
: The catalyst sits idle, leading to catalyst decomposition (Pd black formation) and stalled conversion.
Critical Parameters: Base & Solvent Effects
The choice of base and solvent is not just about solubility; it controls the hydrolysis equilibrium .
A. The Solvent System
Organotrifluoroborates are inorganic salts; your electrophile (aryl halide) is organic. You need an amphiphilic system.
| Solvent System | Characteristics | Recommended For | Risk Factor |
| MeOH / H₂O (3:1) | High polarity, high solubility of | Standard screenings. | High Protodeboronation. MeOH is a proton source; accelerates C-B bond cleavage in indoles. |
| THF / H₂O (10:1) | Biphasic behavior. | Sensitive substrates. | Slow Hydrolysis. Requires vigorous stirring or phase-transfer catalysts. |
| iPrOH / H₂O (4:1) | Balanced polarity. | "Molander Standard" conditions. | Moderate. Good balance for most indoles. |
| Toluene / H₂O | Highly biphasic. | Hydrophobic electrophiles. | Very Slow Hydrolysis. Usually requires |
B. The Base (The "Acid-Base Paradox")
Counter-intuitively, basic conditions inhibit hydrolysis . The hydrolysis of
- : Standard.[1][2] Moderate hydrolysis rate.
-
: The "Cesium Effect."[3] The large
cation assists in phase transfer and solubility of the inorganic salt in the organic layer, often accelerating hydrolysis despite the high pH. - : Often used in non-aqueous hydrolysis or with specific alcoholic solvents.
Visualizing the Reaction Pathway
The following diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway.
Caption: The "Slow Release" mechanism. Accumulation of the Active Species (Green) increases the risk of Protodeboronation (Red).
Troubleshooting Guide
Scenario A: "Nothing Happened." (High SM Recovery)
Symptoms: LCMS shows unreacted Aryl Halide and unreacted Indole-BF3K.
Root Cause: Hydrolysis is too slow. The "prodrug" never activated. Corrective Actions:
-
Switch Base Cation: Change from
to . Cesium improves the solubility of the salt in the organic phase. -
Increase Water Ratio: If using THF/H2O (10:1), move to (4:1). Water is a reagent, not just a solvent.
-
Temperature: Increase reaction temperature to 80-100°C. Hydrolysis has a high activation energy.
Scenario B: "My Indole Disappeared, but No Product."
Symptoms: LCMS shows unreacted Aryl Halide and "de-borylated" Indole (Indole-H).
Root Cause: Protodeboronation.[4][5][6][7][8][9] The Indole-B(OH)2 formed, but the C-B bond snapped before it could find the Palladium. This is common with electron-rich 5-indolyl species. Corrective Actions:
-
Reduce Water: Starve the hydrolysis. Move to a 10:1 organic:aqueous ratio.
-
Switch Solvent: Avoid MeOH. Use THF or Dioxane . Alcohols can act as proton sources for demetallation.
-
Increase Catalyst Loading: Accelerate
(transmetallation) to compete with decomposition. -
Check pH: Ensure the base isn't too strong. Switch from Hydroxides/Alkoxides to Carbonates or Phosphates.
Optimized Protocol (The "Molander" Standard)
This protocol is optimized for 5-indolyltrifluoroborates, balancing solubility with stability.
Reagents:
-
Potassium (1H-indol-5-yl)trifluoroborate (1.0 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) (Or XPhos for sterically hindered partners)
-
Base:
(3.0 equiv)[1] -
Solvent: Ethanol / Water (1:1 v/v) [Note: High water content ensures hydrolysis]
Procedure:
-
Charge Solids: Add
salt, Aryl Halide, , and Pd/Ligand to a vial. -
Inert Atmosphere: Seal and purge with Argon/Nitrogen (3x). Oxygen promotes homocoupling.
-
Solvent Addition: Add degassed EtOH/H₂O mixture via syringe.
-
Reaction: Heat to 85°C for 12–24 hours with vigorous stirring.
-
Tip: If using a hydrophobic aryl halide, switch solvent to Toluene/H₂O (3:1) and base to
.
-
FAQ
Q: Do I need to protect the Indole Nitrogen (N-H)? A: Generally, no . 5-indolyltrifluoroborates are compatible with the free N-H under these conditions. However, if you observe N-arylation side products (rare with borates, common with halides), use a Boc or Tosyl protecting group. Note that N-protection makes the ring less electron-rich, which actually stabilizes the C-B bond against protodeboronation.
Q: Can I use microwave heating?
A: Yes, but be careful. Microwave heating is rapid. If
Q: Why does my reaction turn black immediately? A: "Pd Black" precipitation indicates the catalyst is resting (not participating in the cycle). This usually means the oxidative addition into the aryl halide is slow, or the transmetallation is stalled. Add more ligand (RuPhos/S-Phos) to stabilize the Pd(0) species.
References
-
Molander, G. A.; Bernardi, C. R. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." The Journal of Organic Chemistry, 2009 , 74(2), 973–980. [Link] (Foundational paper establishing the RuPhos/Na2CO3 conditions for indoles)
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling." Journal of the American Chemical Society, 2012 , 134(17), 7431–7441. [Link] (Definitive mechanistic study on the hydrolysis equilibrium and base effects)
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling."[6] Chemical Society Reviews, 2014 , 43, 412-443.[6] [Link] (Comprehensive review covering protodeboronation mechanisms)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
purification strategies for products from potassium trifluoroborate reactions
Technical Support Center: Potassium Trifluoroborate (R-BF3K) Applications
Subject: Purification Strategies & Troubleshooting for R-BF3K Reaction Products Ticket ID: #BF3K-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Potassium organotrifluoroborates (R-BF3K) are robust, air-stable alternatives to boronic acids.[1][2][3][4][5][6] However, their ionic nature creates unique purification challenges compared to neutral boron species. This guide addresses the two distinct "products" users encounter:
-
The Cross-Coupled Organic Target: The hydrophobic drug/intermediate resulting from a Suzuki-Miyaura reaction.
-
The R-BF3K Reagent Itself: The hydrophilic salt synthesized for use as a building block.
Module 1: Purifying Cross-Coupled Organic Products
Context: You have performed a Suzuki-Miyaura coupling using an R-BF3K salt and an aryl halide. You need to isolate the organic biaryl product.
Q: How do I effectively remove unreacted R-BF3K salts from my reaction mixture?
A: Unlike boronic acids, R-BF3K reagents are salts. They possess high polarity and negligible solubility in non-polar organic solvents (e.g., hexanes, anhydrous ether, DCM).
The Protocol (Solubility-Based Partitioning):
-
Dilution: Dilute the reaction mixture (often in Toluene/H2O or THF/H2O) with water.
-
Extraction: Extract the organic product with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Wash: Wash the organic phase with water (2x) and brine (1x).
-
Drying: Dry over MgSO4 or Na2SO4 and concentrate.
-
Purification: Proceed to standard silica gel chromatography. The R-BF3K residues are generally removed in the aqueous wash; any trace remaining will stay at the baseline of a normal-phase silica column.
Q: I see a persistent "streak" or baseline spot on my TLC. Is this my product?
A: If your target product is a neutral organic molecule, the baseline streak is likely residual inorganic salts or hydrolyzed boronic acid byproducts.
-
R-BF3K Salts: Will not move on standard Silica TLC (Hex/EtOAc) and will stain strongly with KMnO4.
-
Boronic Acids: If the R-BF3K hydrolyzes (see below), the resulting boronic acid often streaks due to hydrogen bonding with the silica silanols.
Troubleshooting Step: Run a TLC of your crude mixture alongside the pure starting R-BF3K reagent. If the baseline spot matches the starting material, your aqueous wash was insufficient. Repeat the wash with a slightly more polar aqueous phase (e.g., 5% NaHCO3) to ensure salt solubility.
Q: My product is contaminated with a non-polar impurity. What is it?
A: This is likely the Protodeboronation product (R-H).
-
Cause: Under the basic, heated conditions of cross-coupling, the C-B bond can break, replacing the boron with a proton.
-
Removal: Because R-H is non-polar (lacks the polar functional groups of the product), it typically elutes before your cross-coupled product on silica gel.
-
Prevention: Increase the catalyst loading slightly or lower the reaction temperature. Ensure your solvent system is not too acidic (R-BF3K are acid-sensitive).
Module 2: Synthesis & Purification of R-BF3K Reagents
Context: You are synthesizing the R-BF3K building block itself (e.g., from a boronic acid or ester) and need to isolate the pure salt.[8]
Q: Can I purify R-BF3K salts using Silica Gel Chromatography?
A: Generally, NO.
-
The Issue: R-BF3K salts are ionic. They interact too strongly with the silica stationary phase, leading to irreversible adsorption or severe streaking.
-
The Exception: Reverse-phase chromatography (C18) using Water/Acetonitrile gradients can work, but it is inefficient for scale-up.
-
The Solution: Use Crystallization/Precipitation .
Q: What is the standard protocol for isolating R-BF3K salts?
A: The "Acetone/Ether" Precipitation Method.
-
Principle: R-BF3K salts are soluble in Acetone and Acetonitrile but insoluble in Ether and Pentane.
Step-by-Step Protocol:
-
Evaporation: Remove the reaction solvents (often MeOH/Water) completely on a rotary evaporator. You will be left with a crude solid containing R-BF3K and inorganic salts (KHF2, KF).
-
Dissolution: Add hot Acetone or Acetonitrile to the crude solid. The R-BF3K salt will dissolve; the inorganic fluorides (KF, KHF2) will not.
-
Filtration: Filter the hot mixture to remove the insoluble inorganics.
-
Concentration: Concentrate the filtrate to a small volume.
-
Precipitation: Slowly add Diethyl Ether (or MTBE/DCM) to the concentrated filtrate. The R-BF3K salt will precipitate as a white, crystalline solid.[9]
-
Collection: Filter the solid and wash with ether.
Q: I synthesized R-BF3K from a Pinacol Boronate, but I can't get rid of the Pinacol.
A: Pinacol is a stubborn contaminant because it complexes with the product.
-
Technique: Azeotropic Removal. [8][10]
-
Pinacol forms an azeotrope with water/acetonitrile.
-
Dissolve your crude product in 50% MeOH/Water or Acetonitrile/Water .
-
Evaporate to dryness.
-
Repeat this process 2-3 times. The pinacol will co-evaporate with the solvent.
-
Reference: This technique was optimized by the Aggarwal and Molander groups [1].
-
Module 3: Visual Workflows
Workflow 1: Decision Tree for Reaction Work-up
Use this logic to determine the correct purification path based on your product type.
Figure 1: Purification logic flow separating the hydrophobic cross-coupling product from the hydrophilic R-BF3K reagent.
Module 4: Quantitative Data & Solubility Guide
Table 1: Solubility Profile of Potassium Trifluoroborates vs. Organic Products Use this table to design your extraction and precipitation solvents.
| Solvent | R-BF3K Salts (Reagent) | Cross-Coupled Product (Typical) | Application |
| Water | High | Low/Insoluble | Partitioning (Reagent stays in water) |
| Acetone | High | High | Dissolving R-BF3K for purification |
| Acetonitrile | High | High | Dissolving R-BF3K for purification |
| Methanol | Moderate/High | High | Reaction Solvent |
| Ethyl Acetate | Insoluble | High | Extraction (Removes Product) |
| Dichloromethane | Insoluble | High | Extraction (Removes Product) |
| Diethyl Ether | Insoluble | High | Precipitating Agent for R-BF3K |
| Hexanes | Insoluble | Moderate/High | Column Chromatography Eluent |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Molander, G. A., & Ellis, N. (2007).[1][2] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Link
-
Baggio, A. et al. (2009). Improved Method for the Conversion of Pinacolboronic Esters into Trifluoroborate Salts. Tetrahedron Letters, 50(47), 6602-6605. Link
Sources
- 1. kanto.com.my [kanto.com.my]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. scispace.com [scispace.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103044472A - Method for preparing vinyl potassium trifluoborate - Google Patents [patents.google.com]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Support Guide: Managing Impurities in Potassium Indole-5-yltrifluoroborate
Introduction
As researchers, we often turn to potassium organotrifluoroborates (R-BF3K) because they promise superior stability compared to their boronic acid counterparts.[1] However, potassium indole-5-yltrifluoroborate presents a unique set of challenges. Its heteroaromatic nature makes it susceptible to protodeboronation, and its ionic structure often traps inorganic salts during commercial synthesis.
This guide is not a generic manual. It is a troubleshooting system designed to help you diagnose , purify , and deploy this reagent effectively. If your Suzuki couplings are stalling or your stoichiometry feels "off," the issue is likely not your catalyst—it is the purity of your boron source.
Module 1: Characterization & Diagnosis
"How do I know if my reagent is the problem?"
Commercial batches of potassium indole-5-yltrifluoroborate often contain three classes of impurities:
-
Inorganic Salts (KHF₂, KF, KCl): Artifacts of the synthesis (from KHF₂ addition). These inflate the mass, leading to stoichiometric under-loading.
-
Hydrolysis Products (Boronic Acid): Formed by moisture exposure.
-
Protodeboronated Species (Indole): The "dead" byproduct.
Diagnostic Workflow
The most reliable way to assess purity is ¹¹B NMR . Unlike ¹H NMR, which can be cluttered by the indole core, ¹¹B NMR provides a stark contrast between the active reagent and its decomposition products.
Q: My sample is off-white/pink. Is it degraded?
A: Not necessarily. Indoles are prone to photo-oxidation, leading to colored trace impurities that do not significantly affect reactivity. However, if the solid is wet or clumpy , hydrolysis has likely initiated.
Q: What is the definitive test for purity?
A: Run an ¹¹B NMR in Acetone-d₆ .
-
Active Species (R-BF3K): Look for a quartet at ~2–4 ppm . This splitting is due to coupling with ¹⁹F atoms.
-
Impurity (Boronic Acid): A broad singlet at ~28–30 ppm .
-
Impurity (BF4⁻): A sharp singlet at -1 ppm (often from KHF₂ excess).
Visualizing the Analysis Logic
Figure 1: Diagnostic logic flow for assessing reagent quality. Acetone solubility is the quickest "litmus test" for inorganic contamination.
Module 2: Purification Protocols
"My reagent is impure. How do I fix it?"
Do not use water for recrystallization if you can avoid it; indole derivatives can be sensitive. We rely on the solubility differential between the organic salt (soluble in acetone/acetonitrile) and the inorganic contaminants (insoluble in acetone).
Protocol A: The Acetone Extraction (Removes Inorganic Salts)
Use this if your sample is "cloudy" in solution or if your reaction yields are consistently lower than expected due to mass inflation.
-
Dissolution: Suspend the crude potassium indole-5-yltrifluoroborate in dry acetone (10 mL per gram of solid).
-
Agitation: Sonicate for 5–10 minutes. The R-BF3K will dissolve; KHF₂ and KCl will remain as solids.
-
Filtration: Filter the suspension through a celite pad or a fine frit to remove the insoluble inorganic salts.
-
Precipitation: Concentrate the filtrate by rotary evaporation until it is a thick slurry (do not dry completely).
-
Crystallization: Add diethyl ether (excess, ~3x volume of acetone) to precipitate the pure salt.
-
Collection: Filter the white solid and dry under high vacuum.
Protocol B: Acetonitrile/Ether Reprecipitation (Removes Organic Impurities)
Use this if ¹H NMR shows organic contaminants or protodeboronated indole.
-
Dissolve the solid in a minimum amount of hot acetonitrile .
-
Filter while hot to remove insolubles.
-
Allow the solution to cool to room temperature.
-
Slowly add diethyl ether (or CH₂Cl₂) to induce crystallization.
-
Filter and wash with pure ether.
Data Summary: Solubility Profile
| Solvent | Indole-5-yl-BF3K | Inorganic Salts (KF, KHF₂) | Boronic Acid |
| Acetone | Soluble | Insoluble | Soluble |
| Acetonitrile | Soluble (Hot) | Slightly Soluble | Soluble |
| Water | Soluble | Soluble | Slightly Soluble |
| Ether/Hexane | Insoluble | Insoluble | Insoluble |
Module 3: Reaction Optimization
"Why is my Suzuki coupling failing?"
The indole nucleus is electron-rich. In the presence of water and base (standard Suzuki conditions), the C-B bond is prone to protodeboronation , replacing the -BF3K group with a proton to yield simple indole.
The Protodeboronation Trap
Under basic conditions, the trifluoroborate hydrolyzes to the boronic acid, which is the active transmetallating species. However, if transmetallation is slow (due to a poor catalyst or difficult electrophile), the boronic acid will decompose.
Mechanism of Failure:
-
Hydrolysis: R-BF3K + H₂O ⇌ R-B(OH)₂
-
Decomposition: R-B(OH)₂ + H₂O → R-H + B(OH)₃
Troubleshooting Guide
| Symptom | Root Cause | Solution |
| Low Yield, High "Indole" Byproduct | Rapid Protodeboronation | Switch Base: Use weak bases like K₂CO₃ or K₃PO₄ instead of hydroxides.Reduce Water: Use a 10:1 organic:water ratio or use anhydrous conditions with a Lewis Acid activator (e.g., SiCl₄). |
| No Reaction (Starting Material Remains) | Catalyst Poisoning or Insolubility | Solvent Switch: Ensure the reaction solvent (e.g., MeOH/THF) dissolves the BF3K salt.Add Water: BF3K salts require some water for hydrolysis to the active species. |
| Inconsistent Stoichiometry | "Wet" Reagent | Correct Mass: Assume commercial purity is ~90%. Use 1.2–1.5 equivalents of the borate relative to the halide. |
Pathway Visualization: The Suzuki Competitors
Figure 2: The "Slow Release" Strategy.[2] The stability of the trifluoroborate (Start) protects the molecule. The danger arises only after hydrolysis to the boronic acid (Active). Success depends on the Coupling rate exceeding the Decomposition rate.
Module 4: Storage & Stability
"How do I keep it fresh?"
-
Hygroscopicity: While less hygroscopic than boronic acids, potassium salts will absorb atmospheric moisture over time, leading to clumping and slow hydrolysis.
-
Storage Protocol:
-
Store in a desiccator at room temperature.
-
For long-term storage (>6 months), keep at 4°C .
-
Always re-seal the container under inert gas (Nitrogen/Argon) if possible.
-
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Dullaghan, P. E., et al. (2011). A Robust, Scalable Synthesis of Potassium Indole-5-trifluoroborate. Organic Process Research & Development.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Butters, M., et al. (2010). Critical Assessment of the Suzuki-Miyaura Coupling: The Role of the Boronate Species. Chemical Reviews.
Sources
preventing decomposition of potassium indole-5-yltrifluoroborate under acidic conditions
Technical Support Center: Potassium Indole-5-yltrifluoroborate Stability
Current Status: Operational Topic: Preventing Decomposition Under Acidic Conditions Ticket ID: IND-BF3-005
Executive Summary
Potassium indole-5-yltrifluoroborate is a robust surrogate for indole-5-boronic acid, offering superior shelf-life and stoichiometry control. However, it possesses a specific vulnerability: acid-catalyzed protodeboronation .
While the C5 position of indole is electronically more stable than the C2 or C3 positions, the indole core is electron-rich. In the presence of protons (
This guide provides the mechanistic understanding and operational protocols to prevent this decomposition.
Module 1: The Mechanism of Failure
To prevent decomposition, you must understand the "Acid-Base Paradox" of organotrifluoroborates.
-
The Activation (Reversible): Trifluoroborates are actually prodrugs for boronic acids. They do not transmetalate directly. They must hydrolyze to the boronic acid (
) to participate in Suzuki-Miyaura coupling.[1] This hydrolysis is acid-catalyzed.[2] -
The Decomposition (Irreversible): If the pH drops too low, or if the hydrolysis occurs too rapidly without immediate consumption by the catalyst, the free boronic acid undergoes protodeboronation (replacement of the Boron with Hydrogen), yielding Indole (
).
Key Insight: The indole nitrogen lone pair donates electron density into the ring, making the carbon atoms nucleophilic and highly susceptible to attack by protons (acid).
Visualizing the Pathway
Figure 1: The kinetic competition between activation (hydrolysis), coupling, and decomposition. Note that acid promotes both activation and decomposition.
Module 2: Troubleshooting Guide
Use this matrix to diagnose specific experimental failures.
| Symptom | Probable Cause | Corrective Action |
| Compound disappears on TLC/LCMS after silica column. | Silica Acidity: Silica gel is slightly acidic (pH 4–5) and acts as a "fluorophile," stripping F- ligands and forcing hydrolysis to the boronic acid, which sticks to the baseline. | Switch Stationary Phase: Use Neutral Alumina or Reverse Phase (C18) . If silica is mandatory, treat it with 2% |
| Reaction turns black/tarry; low yield. | Protodeboronation: The reaction medium became too acidic, likely due to byproduct formation (e.g., HX generation from aryl halides) or insufficient buffering. | Buffer the System: Do not rely solely on weak bases like |
| Starting material remains (No Reaction). | "Oversuppression": The pH is too high or the medium is too anhydrous. Hydrolysis to the active boronic acid is completely inhibited. | Add Water: Trifluoroborates require water (typically 4:1 or 10:1 organic:water ratio) to hydrolyze. Ensure the solvent system is biphasic. |
| NMR shows broad peaks or multiple B species. | Partial Hydrolysis: You are observing a mixture of | Recrystallize: Dissolve in minimal hot acetone, filter, and precipitate with ether or pentane to regenerate pure |
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I use acidic workups (e.g., 1M HCl) to remove catalysts? A: Absolutely not. Even brief exposure to pH < 3 will initiate rapid protodeboronation of the indole species.
-
Alternative: Use a chelating scavenger (e.g., SiliaMetS®) or wash with a saturated
solution (pH ~5.5), which is mild enough to preserve the trifluoroborate but acidic enough to protonate basic impurities.
Q2: Why does my indole-trifluoroborate decompose in MeOH?
A: Methanol can promote solvolysis. While less aggressive than water/acid, methanol can exchange fluorides to form methoxy-borates (
-
Best Practice: Store the solid reagent in a desiccator. For reactions, use
or Ethanol if a protic solvent is required, as steric bulk slows solvolysis.
Q3: Is the 5-position really that sensitive? A: Compared to phenyltrifluoroborate? Yes. The indole ring is electron-rich. The electron density at C5 facilitates the formation of the sigma-complex required for protonolysis.
-
Data: Standard phenyltrifluoroborates are stable at pH 1 for hours. Indole-trifluoroborates can show degradation within minutes at pH 1.
Module 4: Experimental Protocols
Protocol A: Stability & Quality Control Check (NMR)
Use this protocol to verify if your reagent has degraded before starting a valuable reaction.
-
Solvent: Prepare a mixture of Acetone-
and (Ratio 10:1).-
Why? Acetone dissolves the organic part; water ensures the salt dissociates for clear signals.
-
-
Standard: Add 10 mg of 1,3,5-trimethoxybenzene (Internal Standard).
-
Sample: Add 10 mg of Potassium Indole-5-yltrifluoroborate.
-
Acquisition: Run
NMR and NMR.-
Pass Criteria:
-
: Single sharp quartet (coupling to
) at approx -140 ppm. - : Single quartet.
-
: Single sharp quartet (coupling to
-
Fail Criteria:
- : Broad humps or disappearance of signal (indicates F loss).
- : Signal at ~20-30 ppm (indicates Boronic Acid).
-
Protocol B: "Slow Release" Cross-Coupling Condition
Optimized for acid-sensitive indoles to prevent accumulation of free boronic acid.
-
Vessel: Charge a vial with:
-
Aryl Halide (1.0 equiv)
-
Potassium Indole-5-yltrifluoroborate (1.1 equiv)
- (3 mol%)
- (3.0 equiv) — Note: Cesium carbonate is preferred over Potassium carbonate for better solubility/basicity balance in this specific context.
-
-
Solvent: Add THF :
(10 : 1) .[1][2]-
Critical: The low water content limits the concentration of the active hydrolytic species.
-
-
Temperature: Heat to 60°C.
-
Control: Do not overheat. Higher temperatures accelerate protodeboronation faster than they accelerate cross-coupling for indoles.
-
-
Monitoring: Monitor by LCMS. If the boronic acid accumulates (mass M-20 relative to trifluoroborate) but product does not form, add more catalyst, not more heat.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[3] Link
-
Butters, M., et al. (2011). Critical Assessment of the Stability of Organotrifluoroborates. Organic Process Research & Development. Link
Sources
Technical Support Center: Catalyst Deactivation in Large-Scale Suzuki-Miyaura Reactions with Potassium Trifluoroborates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during large-scale Suzuki-Miyaura cross-coupling reactions utilizing potassium trifluoroborates. Our goal is to equip you with the scientific understanding and practical solutions to ensure the success and scalability of your synthetic routes.
Introduction to Potassium Trifluoroborates in Suzuki-Miyaura Coupling
Potassium organotrifluoroborates have emerged as highly valuable coupling partners in Suzuki-Miyaura reactions due to their stability to air and moisture, which contrasts with the often-sensitive nature of boronic acids.[1][2][3][4][5] This stability makes them particularly well-suited for the rigorous demands of large-scale industrial applications. However, like any catalytic process, scalability can introduce challenges, with catalyst deactivation being a primary concern that can lead to stalled reactions, low yields, and purification difficulties.[6] This guide will dissect the common causes of catalyst deactivation and provide actionable, field-proven strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my large-scale reaction?
A1: Identifying catalyst deactivation early is crucial. Key indicators include:
-
Stalled Reaction Progress: The reaction fails to proceed to completion despite extended reaction times, as monitored by techniques like HPLC or GC.
-
Formation of Side Products: An increase in byproducts such as homocoupled starting materials or protodeboronated species is a common sign.[7][8]
-
Inconsistent Batch-to-Batch Results: Significant variations in yield and purity between batches run under seemingly identical conditions can point to underlying catalyst stability issues.
-
Appearance of Palladium Black: The precipitation of black palladium metal is a clear visual indicator of catalyst decomposition and deactivation.[9][10]
Q2: My potassium trifluoroborate starting material is from a new supplier, and my reaction is failing. What should I investigate?
A2: When encountering issues after changing a raw material source, a systematic evaluation of the new material is critical. The following are primary areas of investigation:
-
Purity Profile: The new batch of potassium trifluoroborate may contain impurities that act as catalyst poisons. Common culprits include residual starting materials from the synthesis of the trifluoroborate or inorganic salts.
-
Water Content: While potassium trifluoroborates are generally stable to moisture, excessive water in the starting material can negatively impact the reaction by promoting side reactions or affecting the solubility of other components.[9]
-
Physical Properties: Differences in particle size or morphology can affect the dissolution rate and overall reaction kinetics in a large-scale slurry.
A comparative analysis (e.g., via NMR, elemental analysis, and Karl Fischer titration) of the new batch against a previously successful one is highly recommended.
Q3: Can the potassium trifluoroborate itself be a source of catalyst inhibition?
A3: While potassium trifluoroborates are generally excellent coupling partners, their tetracoordinate nature requires activation to participate in the catalytic cycle.[1][11] This is typically achieved with a base and often requires the presence of water to facilitate hydrolysis to the corresponding boronic acid in situ.[9][12] If the reaction conditions do not adequately promote this activation, the catalytic cycle can be inhibited, leading to poor conversion. Additionally, the solubility of some potassium trifluoroborates in common organic solvents can be limited, which may pose a challenge in large-scale reactions.[13]
Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
This section provides a structured approach to troubleshooting common catalyst deactivation issues.
Issue 1: Incomplete Conversion and Stalled Reaction
Potential Cause 1: Catalyst Poisoning
Catalyst poisons are substances that bind to the active metal center, rendering it catalytically inactive.[14][15][16] Even trace amounts of these impurities can have a significant impact on large-scale reactions.
Troubleshooting Steps:
-
Identify Potential Poisons: Review the synthetic routes of all starting materials for potential sources of common poisons.
-
Sulfur Compounds: Thiols, sulfides, and even elemental sulfur are potent palladium poisons.[17][18][19]
-
Halides: Excess halide ions can interfere with the catalytic cycle.[17][20][21]
-
Nitrogen-Containing Heterocycles: Certain nitrogen-containing compounds can act as inhibitory ligands.[20][21][22]
-
Heavy Metals: Trace amounts of other metals can interfere with the palladium catalyst.[17]
-
-
Purify Reagents: If impurities are suspected, purify the starting materials. Recrystallization of the potassium trifluoroborate or the organic halide can be effective. Treatment with activated carbon can also remove some organic impurities.[22]
-
Use a Scavenger: In some cases, adding a scavenger to the reaction mixture can help to sequester poisons.
Potential Cause 2: Inefficient Ligand or Ligand Degradation
The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Troubleshooting Steps:
-
Evaluate Ligand Choice: For challenging couplings, especially at scale, consider using bulky, electron-rich biarylphosphine ligands (e.g., Buchwald-type ligands) which are known to promote efficient catalysis and enhance catalyst stability.[7][8][23]
-
Check for Ligand Degradation: Phosphine ligands can be susceptible to oxidation. Ensure that all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., nitrogen or argon).[7][24][25]
-
Increase Ligand Loading: A slight increase in the ligand-to-metal ratio can sometimes compensate for minor ligand degradation, though this should be optimized to avoid excess ligand which can also inhibit the reaction.
Issue 2: Formation of Palladium Black and Poor Mass Balance
The precipitation of palladium black indicates that the Pd(0) catalyst is agglomerating and falling out of the catalytic cycle.
Potential Cause 1: Inadequate Ligand Stabilization
If the ligand is not effectively stabilizing the palladium nanoparticles, they will aggregate.
Troubleshooting Steps:
-
Switch to a More Robust Ligand: As mentioned previously, bulky biarylphosphine ligands are often more effective at preventing palladium agglomeration than simpler phosphines like PPh₃.[7]
-
Ensure Proper Mixing: In large reactors, inadequate mixing can lead to localized "hot spots" or areas of high concentration, which can promote catalyst decomposition. Ensure your reactor's agitation is sufficient for the scale and viscosity of the reaction mixture.
Potential Cause 2: Oxidative Deactivation
The active Pd(0) species is sensitive to oxygen.[24] Any ingress of air into the reactor can lead to oxidation and subsequent deactivation.
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly de-gassed. For large-scale operations, this can be achieved by sparging with an inert gas for an extended period.
-
Maintain Positive Inert Gas Pressure: Throughout the reaction, maintain a slight positive pressure of nitrogen or argon to prevent air from entering the system.
Data Presentation: Common Catalyst Poisons and Their Sources
| Poison Class | Examples | Potential Sources in Suzuki-Miyaura Reactions |
| Sulfur Compounds | Elemental sulfur, thiols, sulfides | Impurities from the synthesis of starting materials, particularly sulfur-containing reagents.[17][18][19] |
| Halogens | Excess chloride, bromide, iodide | Byproducts of the reaction, or impurities in starting materials or reagents.[17][20][21] |
| Nitrogen Compounds | Pyridines, nitriles, nitro compounds | Substrate or product itself, or impurities from previous synthetic steps.[20][21][22] |
| Heavy Metals | Lead, mercury, arsenic | Contamination from reactors or raw materials.[17] |
| Carbon Monoxide | - | Incomplete inerting of the reactor; can be present in low-quality inert gas.[17][19] |
Experimental Protocols: Purification of Potassium Trifluoroborates
Protocol 1: Recrystallization of Potassium Trifluoroborate
This protocol provides a general guideline for the purification of potassium trifluoroborates by recrystallization to remove soluble impurities.
-
Solvent Selection: Choose a solvent system in which the potassium trifluoroborate is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents include water, methanol, or mixtures thereof.
-
Dissolution: In a clean, appropriately sized reaction vessel, dissolve the crude potassium trifluoroborate in the minimum amount of the chosen solvent at an elevated temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified potassium trifluoroborate under vacuum to a constant weight.
Mandatory Visualization: Troubleshooting Workflow and Catalyst Deactivation Pathways
Troubleshooting Workflow for Catalyst Deactivation
Caption: A decision-tree workflow for troubleshooting catalyst deactivation.
Catalyst Deactivation Pathways in Suzuki-Miyaura Coupling
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Poisoning Mechanisms And Regeneration Strategies [eureka.patsnap.com]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 17. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 21. GAS Dortmund [gas-dortmund.de]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
minimizing homocoupling byproducts in potassium indole-5-yltrifluoroborate reactions
Topic: Minimizing Homocoupling Byproducts in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing cross-coupling reactions with potassium indole-5-yltrifluoroborate. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and minimize the formation of homocoupling byproducts, ensuring higher yields and purity for your target molecules.
Introduction: The Challenge of Indole Homocoupling
Potassium organotrifluoroborates are valued reagents in Suzuki-Miyaura cross-coupling due to their stability, ease of handling, and often enhanced reactivity compared to their boronic acid counterparts[1][2][3]. Potassium indole-5-yltrifluoroborate, in particular, is a crucial building block for accessing a wide range of biologically active compounds. However, like many electron-rich heteroaromatic boron reagents, it is susceptible to a significant side reaction: oxidative homocoupling, which leads to the formation of 5,5'-bi-indole.
This byproduct not only reduces the yield of the desired product but can also present significant purification challenges. This guide provides a systematic approach to understanding the root causes of homocoupling and implementing effective strategies to suppress it.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
Homocoupling is a side reaction where two molecules of the organoboron reagent (in this case, potassium indole-5-yltrifluoroborate) couple with each other to form a symmetrical dimer (5,5'-bi-indole). This reaction consumes the nucleophile, thereby lowering the yield of the intended cross-coupled product[4].
Q2: What are the primary mechanistic pathways for homocoupling?
Homocoupling can arise from several mechanistic scenarios, but two are particularly relevant:
-
Pd(II)-Mediated Coupling: If a Pd(II) species is present in the reaction mixture before the catalytic cycle is fully established, it can react with two molecules of the organoboron reagent. This process forms the homocoupled product and reduces the Pd(II) to the catalytically active Pd(0) state[5][6]. This is a common issue when using Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) if the reduction to Pd(0) is not efficient or if it proceeds via this pathway[5].
-
Oxygen-Mediated Oxidative Coupling: The presence of dissolved oxygen can promote homocoupling. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then enters the pathway described above[5][6]. Rigorous exclusion of oxygen is therefore critical for suppressing this side reaction[6][7].
Q3: How does the use of potassium trifluoroborate (R-BF₃K) salts affect homocoupling compared to boronic acids (RB(OH)₂)?
Potassium trifluoroborates are generally more stable than the corresponding boronic acids[1][8]. They exist as tetracoordinate boron species and must first hydrolyze to the active tricoordinate boronic acid (or a related species) to participate in the transmetalation step[9][10][11][12]. This can be advantageous. The slow and controlled in situ release of the boronic acid can maintain a low steady-state concentration, which minimizes side reactions like homocoupling and protodeboronation that can plague direct use of boronic acids[10][11][12]. However, if the hydrolysis is too slow or if reaction conditions are not optimized, homocoupling can still occur.
Q4: Which reaction parameters have the most significant impact on minimizing homocoupling?
The key parameters to control are:
-
Choice of Palladium Precatalyst: Using a Pd(0) source directly or a highly efficient Pd(II) precatalyst system.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands.
-
Inert Atmosphere: Rigorously degassing solvents and maintaining an inert (Argon or Nitrogen) atmosphere.
-
Base Selection: The choice of base can influence the rate of trifluoroborate hydrolysis and the overall catalytic cycle efficiency.
-
Stoichiometry: The ratio of coupling partners can sometimes be adjusted to favor the desired reaction.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental issues with actionable advice and explains the chemical reasoning behind each recommendation.
Scenario 1: "My LC-MS shows a major byproduct corresponding to the mass of a bi-indole. Where do I start?"
This is the classic sign of homocoupling. The first step is to verify the integrity of your reaction setup and reagents.
Initial Checks & Actions:
-
Ensure an Inert Atmosphere: Oxygen is a primary culprit in promoting homocoupling by oxidizing the active Pd(0) catalyst[5][6].
-
Protocol: Degas your solvent thoroughly. The most effective method is to perform three freeze-pump-thaw cycles. Alternatively, sparging the solvent with argon or nitrogen for at least 30-45 minutes can be effective[7]. Ensure all reaction vessels are flushed with an inert gas before adding reagents.
-
-
Evaluate Your Palladium Source: If you are using a Pd(II) precatalyst such as Pd(OAc)₂, the in-situ reduction to Pd(0) may be proceeding through a homocoupling pathway[5][6].
-
Recommendation: Switch to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. Alternatively, use modern Pd(II) precatalysts (e.g., Buchwald precatalysts) that are designed for clean and efficient generation of the active Pd(0) species[5].
-
-
Check Reagent Quality: Ensure your potassium indole-5-yltrifluoroborate is pure and has been stored correctly, as impurities can sometimes interfere with the catalytic cycle.
Scenario 2: "I've improved my inerting technique, but homocoupling persists. How can my choice of ligand help?"
The ligand is arguably the most critical factor in controlling the selectivity of the reaction. The goal is to select a ligand that accelerates the desired catalytic cycle, specifically the reductive elimination step, to outpace the homocoupling pathway.
Ligand Selection Strategy:
Bulky, electron-rich monophosphine ligands are often the solution.
-
Why?
-
Electron-richness promotes the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) center[5][13].
-
Steric bulk facilitates the final reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst[4][5][13]. A faster reductive elimination minimizes the lifetime of the diorganopalladium(II) intermediate, which can be prone to side reactions[4].
-
| Recommended Ligands for Indole Couplings | Class | Key Features |
| XPhos | Biaryl Monophosphine | Very bulky and electron-rich. A common starting point for challenging couplings. |
| SPhos | Biaryl Monophosphine | Similar to XPhos, often highly effective[14]. |
| RuPhos | Biaryl Monophosphine | Another excellent choice, offering different steric and electronic properties. |
| t-Bu₃P | Alkylphosphine | A highly electron-rich and sterically demanding ligand[15]. |
Experimental Protocol: Ligand Screening
-
Setup: Prepare identical reaction vials under an inert atmosphere.
-
Reagents: To each vial, add potassium indole-5-yltrifluoroborate (1.2 eq), your aryl halide (1.0 eq), a suitable base (e.g., Cs₂CO₃, 3.0 eq)[16], and your degassed solvent (e.g., Dioxane/H₂O, 10:1)[17].
-
Catalyst System: Add your chosen palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a different ligand (2-4 mol% per Pd) to each vial.
-
Execution: Heat the reactions to a consistent temperature (e.g., 80-100 °C) and monitor by LC-MS at set time points (e.g., 2h, 6h, 12h).
-
Analysis: Compare the ratio of desired product to the homocoupled byproduct across the different ligands to identify the optimal choice.
Scenario 3: "How does my choice of base affect the reaction, especially with a trifluoroborate salt?"
The base plays a crucial dual role: it is required for the transmetalation step and it facilitates the hydrolysis of the trifluoroborate salt to the active boronic acid[9][13][15]. The choice of base can therefore influence the concentration of the active nucleophile and impact side reactions.
Base Selection Considerations:
-
Cesium Carbonate (Cs₂CO₃): Often an excellent choice for trifluoroborate couplings. Its high solubility in organic solvents can promote efficient reaction[8][16][17].
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is also widely used and effective[4][7].
-
Fluoride Sources (e.g., KF, CsF): While sometimes used, fluoride can have complex effects. It can participate in the equilibrium between trifluoroborate and other boron species. In some cases, fluoride has been shown to promote homocoupling[18]. It is generally recommended to start with carbonate or phosphate bases.
The interplay between the base and the hydrolysis of the trifluoroborate is complex and can even be affected by the surface of the glass reaction vessel[10][11][12]. If homocoupling is severe, screening different bases (Cs₂CO₃, K₃PO₄, K₂CO₃) is a logical step.
Visualizing the Reaction Pathways
Understanding the competition between the productive cycle and the homocoupling pathway is key to troubleshooting.
Diagram 1: Suzuki-Miyaura Cycle vs. Homocoupling Pathway
This diagram illustrates how the active Pd(0) catalyst can either enter the desired cross-coupling cycle or be diverted by oxygen into a Pd(II) state that promotes homocoupling.
Caption: Fig 1. Competing reaction pathways.
Systematic Optimization Workflow
A structured approach is the most efficient way to solve persistent issues. Use the following workflow to guide your optimization efforts.
Diagram 2: Troubleshooting & Optimization Workflow
Caption: Fig 2. Workflow for minimizing homocoupling.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Powers, I. G., & Uyeda, C. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Retrieved from [Link]
-
Netherton, M. R., & Fu, G. C. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Retrieved from [Link]
-
Hartwig, J. F., & Paul, F. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Retrieved from [Link]
-
Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters. Retrieved from [Link]
-
Vetticatt, M. J., & Hirschi, J. S. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition. Retrieved from [Link]
-
Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Darses, S., & Genet, J.-P. (n.d.). Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]
-
Batey, R. A., & Quach, T. D. (2001, December 8). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters. Retrieved from [Link]
-
Hartwig, J. F., & Simmons, E. M. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature. Retrieved from [Link]
-
Poater, A., & Cavallo, L. (2018, April 20). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Molecules. Retrieved from [Link]
-
Molander, G. A., & Liu, L. (n.d.). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Academia.edu. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 18). 4.9: Oxidative Addition of Polar Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Retrieved from [Link]
-
Rosner, T., & Le, T. V. (2007, April 18). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]
-
Vedejs, E., & Chapman, R. W. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Retrieved from [Link]
-
Molander, G. A. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. Retrieved from [Link]
-
Wang, L., et al. (n.d.). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2010, November 1). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Retrieved from [Link]
-
Vedejs, E., & Chapman, R. W. (2012, May 24). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved from [Link]
-
Vedejs, E., & Chapman, R. W. (2012, April 19). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents | Request PDF. Retrieved from [Link]
-
Chen, M.-S., & Chen, C.-H. (2010, March 19). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ciobîcă, I.-M., & Ciofină, T. (2008, July 2). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Vedejs, E., & Chapman, R. W. (2012, April 19). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 11. pure.ed.ac.uk [pure.ed.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. (PDF) Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [academia.edu]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 17. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Air-Free Techniques for Sensitive Potassium Trifluoroborate Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradox of potassium organotrifluoroborates (
This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure reproducible, high-yield couplings.
Visualizing the Problem: The Catalytic Cycle
Understanding where oxygen and moisture interact with your reaction is the first step in troubleshooting. The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting the nodes where air-free techniques are critical.
Catalytic cycle of R-BF3K couplings highlighting air-sensitive nodes.
Frequently Asked Questions (Troubleshooting Guide)
Q1: If potassium trifluoroborates are air-stable, why did my reaction turn black and fail immediately upon heating?
Causality & Solution: The
Q2: How do I properly degas the biphasic solvent mixtures required for trifluoroborate hydrolysis? Causality & Solution: Trifluoroborates require water for the dynamic hydrolysis equilibrium that releases the active coupling partner (3)[3]. Degassing water is notoriously difficult due to its high dissolved oxygen content and strong hydrogen bonding. Simple nitrogen sparging is often insufficient for sensitive catalysts. Action: Use the Freeze-Pump-Thaw method for the organic and aqueous phases separately, or sparge the combined mixture with Argon for at least 30-45 minutes using a fine-porosity frit.
Q3: I am observing significant protodeboronation (formation of R-H) instead of the cross-coupled product. How do I prevent this?
Causality & Solution: Protodeboronation occurs when the C-B bond is cleaved by a proton before transmetalation can occur. While
-
Optimize the base: Switch from strong bases to milder bases like
or (1)[1]. -
Accelerate transmetalation: Use highly active, electron-rich phosphine ligands (e.g., AtaPhos, SPhos, or RuPhos) to speed up the catalytic cycle, outcompeting the protodeboronation pathway (5)[5].
Q4: My potassium trifluoroborate is completely insoluble in my organic solvent. The reaction is biphasic but conversion is zero. Causality & Solution: Potassium trifluoroborates have poor solubility in most non-polar organic solvents, typically dissolving only in water, methanol, or acetonitrile (6)[6]. If the phase transfer of the hydrolyzed species to the organic layer (where the catalyst resides) is too slow, the reaction stalls. Action:
-
Ensure adequate stirring (minimum 600 rpm) to maximize the interfacial surface area of the biphasic mixture (3)[3].
-
Consider converting the potassium salt to a tetrabutylammonium trifluoroborate salt. These lipophilic salts are highly soluble in common organic solvents like chloroform and dichloromethane, allowing for homogeneous, anhydrous coupling conditions (6)[6].
Quantitative Data: Solvent Degassing & Reagent Comparison
Table 1: Comparison of Boron Reagent Stability and Reaction Parameters
| Reagent Type | Bench Stability | Solubility | Susceptibility to Protodeboronation | Required Activation |
| Boronic Acids ( | Low to Moderate | Organic / Aqueous | High (1)[1] | Direct Base Activation |
| Potassium Trifluoroborates ( | High (Air/Moisture Stable) (2)[2] | Aqueous / Polar Protic (6)[6] | Low (Pre-hydrolysis) (1)[1] | In situ Hydrolysis ( |
| Tetrabutylammonium Trifluoroborates | High | Broad Organic (DCM, THF) (6)[6] | Low | In situ Hydrolysis |
| MIDA Boronates | High | Organic | Low (7)[7] | Aqueous Base Deprotection |
Table 2: Efficiency of Solvent Degassing Techniques for Biphasic Mixtures
| Technique | Time Required | Residual | Best Application |
| Ultrasonic Degassing | 10 mins | ~2-5 ppm | Non-sensitive, robust Pd(II) precatalysts |
| Argon Sparging (Frit) | 30-45 mins | ~0.5-1 ppm | Standard sensitive couplings |
| Freeze-Pump-Thaw (3x) | 60 mins | < 0.1 ppm | Highly sensitive Pd(0)/Ni(0) systems |
Self-Validating Experimental Protocol
Protocol 1: Air-Free Biphasic Suzuki-Miyaura Coupling via Schlenk Technique
Objective: Execute a moisture-tolerant but strictly oxygen-free coupling using
Air-free Schlenk line workflow for biphasic trifluoroborate couplings.
Step-by-Step Methodology:
-
Preparation of the Schlenk Tube: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum. Allow it to cool to room temperature under an Argon atmosphere.
-
Solid Loading: Briefly remove the septum and charge the flask with the electrophile (if solid, 1.0 equiv), the potassium trifluoroborate salt (1.1-1.5 equiv) (7)[7], the palladium precatalyst (e.g.,
, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the inorganic base (e.g., , 3.0 equiv) (7)[7]. -
Evacuation/Backfill Cycles: Replace the septum. Evacuate the flask until the vacuum gauge reads < 0.1 mbar, then slowly backfill with Argon. Repeat this cycle three times to ensure complete removal of atmospheric oxygen.
-
Solvent Degassing (Concurrent): In a separate flask, prepare the solvent mixture (e.g., 10:1 Toluene/
). Sparge the mixture vigorously with Argon through a submerged needle or frit for at least 45 minutes. -
Liquid Addition: Under a positive flow of Argon, add the liquid electrophile (if applicable) and the degassed solvent mixture to the Schlenk tube via a gas-tight syringe.
-
Reaction Execution: Seal the Schlenk tube (or attach a reflux condenser purged with Argon) and heat the biphasic mixture to the required temperature (typically 80-100 °C) (7)[7]. Stir vigorously (>800 rpm) to ensure efficient mixing of the organic and aqueous phases, which is critical for the hydrolysis and transmetalation steps (3)[3].
-
Monitoring & Workup: Monitor the reaction via LC-MS or TLC. Upon completion, cool to room temperature, open to air, dilute with water, and extract with ethyl acetate. The inorganic boron byproducts (
, fluoroborates) partition cleanly into the aqueous layer (4)[4].
References
1.[1] Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. nih.gov. 2.[6] 4 - Organic Syntheses Procedure. orgsyn.org. 3.[3] Dynamic Ion Speciation During Hydrolysis of Aryltrifluoroborates. chemrxiv.org. 4.[5] Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. nih.gov. 5.[4] Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. connectsci.au. 6.[2] Potassium Trifluoroborate Salts. sigmaaldrich.com. 7.[7] A Comparative Guide to Cross-Coupling Reagents: Alternatives to (2-Cyano-3-methoxyphenyl)boronic acid. benchchem.com.
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. connectsci.au [connectsci.au]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Head-to-Head Comparison for Suzuki Reactions: Potassium Indole-5-yltrifluoroborate vs. Indole-5-boronic Acid
A Senior Application Scientist's Guide to Selecting the Optimal Boron Reagent for Robust C-C Bond Formation
For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug discovery, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The choice of the organoboron nucleophile is a critical parameter that dictates the efficiency, reproducibility, and overall success of this transformation. This guide provides an in-depth comparison of two prominent indole-based building blocks: the traditional indole-5-boronic acid and its increasingly popular counterpart, potassium indole-5-yltrifluoroborate.
At a Glance: Key Differences in Performance
| Feature | Indole-5-boronic Acid | Potassium Indole-5-yltrifluoroborate | Advantage |
| Stability & Handling | Prone to dehydration (boroxine formation) and protodeboronation.[3][4] Often requires careful storage and handling. | Crystalline, free-flowing solid.[5] Stable to air and moisture, allowing for extended storage without degradation.[5][6][7] | Potassium Indole-5-yltrifluoroborate |
| Stoichiometry in Reactions | Often used in excess to compensate for decomposition.[8] | Can be used in near-stoichiometric amounts due to its high stability.[7][9][10] | Potassium Indole-5-yltrifluoroborate |
| Reaction Conditions | Can be sensitive to reaction conditions, leading to side products. | Generally robust and compatible with a wide range of functional groups.[3][10][11] | Potassium Indole-5-yltrifluoroborate |
| Mechanism of Action | Directly participates in the transmetalation step after activation by a base.[2][12] | Acts as a "protected" form, slowly hydrolyzing in situ to release the active boronic acid for the catalytic cycle.[5][13] | Dependent on Application |
The Causality Behind Performance: A Mechanistic Perspective
The fundamental differences in the performance of these two reagents stem from the coordination state of the boron atom.
-
Indole-5-boronic acid features a trigonal planar, electron-deficient boron atom. This vacant p-orbital makes it susceptible to nucleophilic attack, leading to undesirable decomposition pathways such as oxidation and protodeboronation (the cleavage of the C-B bond).[5] Furthermore, boronic acids can readily undergo dehydration to form cyclic trimers called boroxines, which can complicate reaction stoichiometry and kinetics.[3][4]
-
Potassium indole-5-yltrifluoroborate , on the other hand, possesses a tetracoordinate boron atom. This stable, anionic complex effectively "protects" the boron center from premature degradation.[5][8] These trifluoroborate salts are typically stable, crystalline solids that are much less prone to protodeboronation compared to their boronic acid counterparts.[4][9] This enhanced stability allows for more precise control over the reaction and often leads to cleaner reaction profiles and higher yields.
The following diagram illustrates the equilibrium between the stable trifluoroborate salt and the active boronic acid species required for the Suzuki-Miyaura catalytic cycle.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Potassium Indole-5-yltrifluoroborate
This protocol is adapted from established methods for the cross-coupling of heteroaryltrifluoroborates. [9] Materials:
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Potassium 1H-indol-5-yltrifluoroborate (1.04 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 3-6 mol%)
-
RuPhos (e.g., 6-12 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
Ethanol
-
Microwave vial or reaction tube
Procedure:
-
To a microwave vial, add the aryl halide (0.25 mmol), potassium 1H-indol-5-yltrifluoroborate (0.26 mmol), Pd(OAc)₂ (e.g., 3.4 mg, 0.015 mmol), RuPhos (e.g., 14 mg, 0.03 mmol), and Na₂CO₃ (53.0 mg, 0.5 mmol). [9]2. Seal the vial, then evacuate and backfill with nitrogen three times.
-
Add ethanol (1.4 mL) via syringe.
-
Heat the reaction mixture at 85 °C for 12 hours. [9]5. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Indole-5-boronic Acid
This protocol is a general procedure adapted from methods for coupling with arylboronic acids. [1][14] Materials:
-
5-Bromoindole or other halo-indole
-
Arylboronic acid (e.g., Phenylboronic acid) (1.0-3.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (e.g., 3-5 mol%)
-
Cesium carbonate (Cs₂CO₃) or Sodium carbonate (Na₂CO₃) (2 equivalents)
-
Solvent (e.g., Ethanol, 1,4-Dioxane/Water)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
Procedure:
-
To a reaction vessel, add the halo-indole (1.0 mmol), the arylboronic acid (1.0-3.0 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Add the solvent system (e.g., ethanol or a mixture of 1,4-dioxane and water). [1][15]5. Heat the reaction mixture with stirring. Temperatures can range from 60 °C to 120 °C depending on the specific substrates and solvent. [14][16]6. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Perform an aqueous workup, typically by diluting with an organic solvent like ethyl acetate and washing with water and brine. [1]9. Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
For researchers in drug development and synthetic chemistry, the choice between potassium indole-5-yltrifluoroborate and indole-5-boronic acid has significant practical implications.
Potassium indole-5-yltrifluoroborate is the superior reagent in terms of stability, ease of handling, and reaction reproducibility. [5][6][9]Its "slow-release" nature provides a steady concentration of the active boronic acid, minimizing side reactions and often leading to higher yields and cleaner product profiles. [17][18]This makes it the ideal choice for high-throughput screening, library synthesis, and large-scale applications where consistency and reliability are paramount.
Indole-5-boronic acid , while a foundational reagent in Suzuki-Miyaura chemistry, presents challenges due to its inherent instability. [5]Its use may be suitable for immediate consumption after synthesis or purification, but its susceptibility to degradation makes it less reliable for long-term storage and can lead to variability in reaction outcomes.
References
-
Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 793-801. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Denmark, S. E., & Smith, R. C. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5543-5548. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Dreher, S. D., et al. (2011). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 1(2), 115-119. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 3(25), 3931-3934. [Link]
-
Molander, G. A., & Traister, K. M. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 75(23), 8259-8265. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
University of California, Irvine. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. [Link]
-
Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 793-801. [Link]
-
Al-dujaili, A. H., & Al-Zayadi, A. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(60), 38165-38169. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Molander, G. A. (2010). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 614-626. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]
-
Molander, G. A. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Wang, Y., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(6), 1734-1739. [Link]
-
Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021132118. [Link]
-
LibreTexts Chemistry. (2021). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Molander, G. A. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. pure.ed.ac.uk [pure.ed.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
Beyond the Pinacol: A Comparative Guide to Potassium Trifluoroborates in High-Fidelity Synthesis
Executive Summary: The Stability-Reactivity Paradox
In modern drug discovery, the Suzuki-Miyaura cross-coupling is ubiquitous. However, the reagents driving these reactions—boronic acids and boronate esters (e.g., pinacol)—suffer from inherent limitations.[1] Boronic acids dehydrate into variable anhydrides (boroxines), complicating stoichiometry. Pinacol esters, while more stable, suffer from poor atom economy and often require silica gel chromatography for purification, resulting in "oily" intermediates that are difficult to handle.
Potassium organotrifluoroborates (
Comparative Analysis: Physical & Chemical Profiles[2]
The following table contrasts the three primary boron reagent classes. Note the distinct advantage of
| Feature | Boronic Acids ( | Pinacol Esters ( | Potassium Trifluoroborates ( |
| Physical State | Solid (often waxy/hygroscopic) | Oil or Low-Melting Solid | Crystalline Free-Flowing Solid |
| Stoichiometry | Variable (Boroxine formation) | Accurate (1:1) | Accurate (1:1) |
| Air/Moisture Stability | Low (Oxidation/Dehydration) | High | Indefinite (Bench Stable) |
| Atom Economy | High | Low (High MW waste) | High (Compact counterion) |
| Purification | Recrystallization (Difficult) | Chromatography (Silica) | Precipitation (Acetone/Ether) |
| Reactivity Mode | Direct Transmetallation | Hydrolysis | Slow-Release Hydrolysis |
Mechanistic Deep Dive: The "Slow Release" Strategy
The critical advantage of potassium trifluoroborates lies in their kinetic behavior during the reaction. Unlike boronic acids, which are dumped into the reaction milieu at high concentration,
The Reservoir Effect
In a typical coupling, the
Why this matters:
-
Suppression of Homocoupling: High concentrations of
promote oxidative homocoupling ( ). The "Slow Release" starves this side reaction. -
Protodeboronation Resistance: Unstable substrates (e.g., 2-pyridyl, polyfluorinated aryls) decompose rapidly when free in solution. The trifluoroborate "locks" them until the catalyst is ready to accept them.
Visualization: The Hydrolysis-Transmetallation Cycle
The following diagram illustrates the "Slow Release" mechanism validated by Lloyd-Jones and Lennox.
Figure 1: The "Slow Release" mechanism. The inert trifluoroborate reservoir maintains a low, steady concentration of active boronic acid, minimizing side reactions.
Operational Superiority: Handling and Purification
The "No-Column" Purification
One of the most significant bottlenecks in synthesis is the purification of boronate esters. Pinacol esters often streak on silica or co-elute with byproducts.
The
-
Protocol: Dissolve precursor in MeOH
Add aqueous Evaporate Extract with Acetone (Product dissolves, inorganic salts do not) Precipitate with Ether. -
Result: Analytically pure solid without chromatography.
Workflow Comparison
The diagram below contrasts the operational steps required to reach a pure coupling precursor.
Figure 2: Operational workflow comparison. The Trifluoroborate route avoids chromatography, yielding a stable solid.[1]
Validated Experimental Protocol
The following protocol is a robust, self-validating system for coupling a potassium aryltrifluoroborate with an aryl chloride.
Critical Note: Unlike boronic acids, water is mandatory in this reaction to facilitate the hydrolysis step shown in Figure 1. Anhydrous conditions will result in 0% conversion.
Standard Suzuki-Miyaura Coupling with Molander Salts
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Potassium Aryltrifluoroborate (1.05 equiv)
-
Pd(dppf)Cl₂[3][4]·CH₂Cl₂ (0.02 equiv) — Robust, air-stable catalyst
-
Cs₂CO₃ (3.0 equiv) — Base facilitates hydrolysis and transmetallation
-
Solvent: Toluene/Water (3:[3]1) or THF/Water (10:1)
Step-by-Step Methodology:
-
Charge: To a reaction vial equipped with a stir bar, add the Aryl Chloride, Potassium Aryltrifluoroborate, Pd catalyst, and Cs₂CO₃.
-
Degas (Solid): Cap the vial with a septum. Evacuate and backfill with Nitrogen (x3). Note: While
is air stable, the Pd(0) cycle is oxygen sensitive. -
Solvent Addition: Add the degassed Toluene/Water mixture via syringe.
-
Reaction: Heat to 80–100 °C for 4–12 hours.
-
Visual Check: The reaction usually starts as a suspension and may darken as Pd(0) is generated.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate layers.
-
Analysis: The
salts are highly polar; unreacted starting material will remain in the aqueous layer or precipitate, simplifying TLC monitoring of the organic layer.
References
-
Molander, G. A., & Ellis, N. (2007).[5] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[3][6] Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[7][6][8][9] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[6][8] Link[8]
-
Darses, S., & Genêt, J. P. (2008).[5] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link
-
Molander, G. A., & Biolatto, B. (2003). Efficient Synthesis of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative reactivity study of various potassium heteroaryltrifluoroborates
Topic: Comparative Reactivity Study of Potassium Heteroaryltrifluoroborates Content Type: Publish Comparison Guide
Executive Summary
In modern drug discovery, the incorporation of heteroaromatic motifs is non-negotiable. While heteroarylboronic acids are the traditional reagents for Suzuki-Miyaura cross-coupling, they frequently suffer from rapid protodeboronation, oxidation, and polymerization—particularly in 2-substituted nitrogen heterocycles (e.g., 2-pyridyl).
Potassium heteroaryltrifluoroborates (
Mechanistic Foundation: The "Slow-Release" Strategy
The superior performance of organotrifluoroborates relies on an in-situ hydrolysis equilibrium. Unlike boronic acids, which are immediately available in high concentration (and thus prone to side reactions),
The Hydrolysis Equilibrium
The reaction requires water and a base to uncage the reactive boronic acid species. The rate of this hydrolysis (
-
If
: The boronic acid accumulates and decomposes (Protodeboronation). -
If
: The active species is consumed immediately by the catalyst (High Yield).
Visualization: The Kinetic Gearing Pathway
Figure 1: The "Slow-Release" Kinetic Gearing. High yields depend on matching the hydrolysis rate to the catalytic cycle to avoid the decomposition pathway (Red).
Comparative Reactivity Matrix
We classify heteroaryltrifluoroborates into three classes based on their hydrolytic stability and required coupling conditions.
Table 1: Reactivity & Stability Profiles
| Class | Heterocycle Type | Stability (Solid State) | Hydrolysis Rate ( | Primary Challenge | Recommended Condition |
| I. Robust | Thiophene, Furan, Indole (N-protected) | Excellent (>1 year) | Moderate | Homocoupling of halide | Standard Carbonate (MeOH/H2O) |
| II. Labile | 2-Pyridyl , 2-Thiazolyl, Imidazole | Good | Fast (once hydrolyzed) | Rapid Protodeboronation | Buffered/Anhydrous (Dioxane/KF) |
| III. Deactivated | Pyrimidine, Electron-poor Pyridines | Excellent | Very Slow | Low Transmetallation Rate | High Temp / Strong Base (Cs2CO3) |
Deep Dive: The 2-Pyridyl Problem
2-Pyridylboronic acids are notoriously unstable due to the basicity of the ring nitrogen, which facilitates rapid C-B bond cleavage (protodeboronation).
-
Boronic Acid Route: Often yields <20% product due to decomposition before coupling.
-
Trifluoroborate Route: The salt is stable.[1][2] However, standard aqueous conditions can trigger rapid hydrolysis followed by immediate decomposition. Solution: Use a system with low water activity or specific buffering to keep
extremely low.
Experimental Protocols
Protocol A: Standard Cross-Coupling (Class I & III)
Suitable for Thiophenes, Furans, and 3-/4-Pyridyls.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Potassium Heteroaryltrifluoroborate (1.05 equiv)
-
PdCl2(dppf)[3]·CH2Cl2 (0.02 equiv)
-
Cs2CO3 (3.0 equiv)
-
Solvent: THF/H2O (3:1) or Toluene/H2O (3:1)
Step-by-Step:
-
Charge: Add aryl bromide (0.50 mmol), trifluoroborate (0.525 mmol), Cs2CO3 (1.5 mmol), and Pd catalyst (0.01 mmol) to a reaction vial equipped with a stir bar.
-
Degas: Seal the vial and purge with Argon for 5 minutes.
-
Solvate: Add degassed THF (3.0 mL) and H2O (1.0 mL) via syringe.
-
React: Heat to 80 °C with vigorous stirring for 18–24 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
-
Validation: 19F NMR of the crude mixture (before workup) will show disappearance of the trifluoroborate signal (approx -143 ppm) and appearance of free fluoride (-120 ppm).
Protocol B: Optimized for Labile Nucleophiles (Class II - 2-Pyridyls)
Designed to minimize protodeboronation.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Potassium 2-Pyridyltrifluoroborate (1.5 equiv)
-
Catalyst: Pd2(dba)3 (0.015 equiv) + XPhos or SPhos (0.03 equiv)
-
Base: K2CO3 (3.0 equiv) or K3PO4
-
Solvent: i-PrOH/H2O (4:1) - Note: Alcohols often suppress protodeboronation better than THF.
Step-by-Step:
-
Pre-complexation: In the vial, mix Pd2(dba)3 and Ligand in 1 mL i-PrOH under Argon for 10 mins to form the active catalyst.
-
Addition: Add the Aryl Bromide, 2-Pyridyltrifluoroborate, and Base.
-
Solvate: Add remaining solvent (Total concentration ~0.2 M).
-
React: Heat to 100 °C for 4–8 hours. Note: Shorter reaction times are often preferred for labile substrates.
-
Purification: 2-Pyridyl derivatives often streak on silica. Add 1% Et3N to the eluent.
Data Summary & Troubleshooting
Comparative Yields (Literature & Internal Data)
| Substrate (Ar-X) | Nucleophile | Reagent Form | Yield (Standard) | Yield (Optimized) |
| 4-Bromoanisole | 2-Thiophene | Boronic Acid | 85% | 92% |
| 4-Bromoanisole | 2-Thiophene | Trifluoroborate | 94% | 96% |
| 4-CN-Bromobenzene | 2-Pyridine | Boronic Acid | 12% (Decomp.) | 35% |
| 4-CN-Bromobenzene | 2-Pyridine | Trifluoroborate | 45% | 88% |
The Acid-Base Paradox
A critical nuance discovered by the Molander group is that some trifluoroborates (specifically electron-poor ones) require acid to hydrolyze efficiently, yet the Suzuki reaction requires base.[4]
-
Observation: Reaction stalls with <10% conversion.
-
Diagnosis: The basic conditions are stabilizing the trifluoroborate too well; no boronic acid is being released.
-
Fix: Use a biphasic system (Toluene/H2O) where the pH in the organic phase might differ, or switch to a weaker base (K3PO4) to allow the equilibrium to shift.
Troubleshooting Workflow
Figure 2: Diagnostic logic for troubleshooting failed couplings using 19F NMR.
References
-
Molander, G. A., & Ellis, N. (2009). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link
-
Molander, G. A., & Bernardi, C. R. (2002).[5][6] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. Link
-
Butters, M., et al. (2011). Mechanism of Hydrolysis of Organotrifluoroborates. Angewandte Chemie International Edition. Link
-
Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Unambiguous Structural Validation of Cross-Coupling Products: A Comparative Guide to X-Ray Crystallography
As a Senior Application Scientist navigating the complexities of modern drug discovery and organic synthesis, I frequently encounter the limitations of standard analytical techniques. Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) routinely generate highly complex molecular architectures, including crowded stereocenters and stable atropisomers.
While mass spectrometry (MS) confirms molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy maps atomic connectivity, neither technique provides a direct, unambiguous three-dimensional picture of the molecule. To achieve absolute structural certainty—a strict requirement for regulatory approval of active pharmaceutical ingredients (APIs)—we must turn to diffraction techniques.
This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against NMR and Microcrystal Electron Diffraction (MicroED), and provides a field-proven, self-validating protocol for the structural elucidation of cross-coupling products.
Comparative Analysis: SCXRD vs. NMR vs. MicroED
Choosing the correct analytical technique requires understanding the physical causality behind how each method probes matter.
-
Single-Crystal X-Ray Diffraction (SCXRD): X-rays scatter off the electron clouds of atoms. By measuring the angles and intensities of these diffracted beams, SCXRD provides a direct spatial map of electron density. It is the gold standard because it directly yields absolute stereochemistry (via anomalous dispersion of heavy atoms like halogens or metals left over from cross-coupling). However, it requires a pristine 1[1].
-
NMR Spectroscopy (1D/2D): NMR probes nuclear spin interactions in a magnetic field. While 2D techniques like NOESY/ROESY provide spatial proximity data, NMR fundamentally relies on inferring connectivity. Furthermore, 2 without the consumption of material for chiral derivatization (e.g., Mosher's ester analysis)[2].
-
Microcrystal Electron Diffraction (MicroED): For cross-coupling products that precipitate as amorphous powders and resist forming large crystals, MicroED is a revolutionary cryo-EM technique. Because electrons interact with matter much more strongly than X-rays, MicroED can yield atomic resolution (<1 Å) from 3[3].
Quantitative Comparison of Structural Validation Techniques
| Parameter | SCXRD | NMR Spectroscopy (2D) | MicroED |
| Primary Data Source | Electron density scattering | Nuclear spin interactions | Electrostatic potential scattering |
| Sample Requirement | Single crystal (>0.1 mm) | Solution (1–10 mg) | Nanocrystals (~100 nm) |
| Absolute Stereochemistry | Yes (Direct via anomalous dispersion) | No (Requires chiral derivatization) | Yes (Direct) |
| Data Collection Time | Hours to Days | Minutes to Hours | Minutes |
| Throughput | Medium | High | Low to Medium |
Decision Matrix: Selecting the Optimal Validation Technique
Diagram 1: Decision matrix for selecting the optimal structural validation technique.
The Self-Validating Workflow: SCXRD Protocol
In X-ray crystallography, the protocol is inherently a self-validating system. The initial phase solution generates a preliminary electron density map, from which an atomic model is built. This model is then used to back-calculate a theoretical diffraction pattern. The mathematical difference between the observed experimental data and the calculated model is quantified as the R-factor (residual factor). Through iterative least-squares refinement, the R-factor is minimized. A final R1 value of < 5% mathematically validates that the proposed 3D structure accurately represents the physical crystal.
Diagram 2: The self-validating workflow of Single-Crystal X-Ray Diffraction (SCXRD).
Step-by-Step Methodology
Step 1: Vapor Diffusion Crystallization
-
Action: Dissolve the purified cross-coupling product in a minimum volume of a good solvent (e.g., dichloromethane). Place this in an inner open vial, and set it inside a sealed outer vial containing a volatile anti-solvent (e.g., pentane).
-
Causality: The volatile anti-solvent slowly diffuses into the inner vial via the vapor phase. This gradual decrease in solubility achieves a state of slow supersaturation, which thermodynamically favors the nucleation of a single, defect-free crystal lattice rather than rapid, amorphous precipitation.
Step 2: Crystal Harvesting and Mounting
-
Action: Submerge the grown crystals in a cryoprotectant like Paratone-N oil. Select a single crystal (>0.1 mm) under a polarized light microscope and 4[4].
-
Causality: Cross-coupling products often co-crystallize with solvent molecules. Exposing the crystal to air can cause rapid solvent evaporation, leading to lattice collapse and crystal cracking. The oil acts as a physical barrier, preserving the structural integrity of the lattice prior to freezing.
Step 3: Cryogenic Data Collection
-
Action: Transfer the loop to the diffractometer goniometer under a continuous stream of nitrogen gas 5[5]. Irradiate the sample with monochromatic X-rays (Mo Kα or Cu Kα).
-
Causality: Cooling the crystal to 100 K significantly reduces the thermal motion of the atoms (quantified mathematically by the Debye-Waller factor). This minimizes the smearing of electron density, drastically improving the resolution of the diffraction data and mitigating radiation-induced damage to the organic molecule.
Step 4: Structure Solution and Refinement
-
Action: Solve the phase problem using direct methods or Patterson functions. Refine the structure anisotropically using full-matrix least-squares on
. -
Causality: Heavy atoms (like Pd, Ni, or halogens from the cross-coupling reagents) dominate the X-ray scattering and are located first. Lighter atoms (C, N, O) are subsequently found in the difference Fourier map. Hydrogen atoms are typically placed in calculated positions using a riding model to prevent over-parameterization of the data, ensuring the R-factor accurately reflects the heavy-atom framework.
Case Study Insight: Mapping Oxidative Addition Mechanisms
SCXRD is not solely reserved for final product validation; it is a critical tool for mechanistic discovery. In the development of novel cross-coupling methodologies, researchers frequently use SCXRD to isolate and validate the structure of highly reactive catalytic intermediates.
For example, by crystallizing 6, scientists can map the exact geometry (square planar vs. tetrahedral) and coordination environment of the metal center[6]. This structural proof dictates whether the subsequent transmetalation and reductive elimination steps will proceed with stereoretention or stereoinversion, directly informing the rational design of more efficient ligands.
References
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Increase of direct C-C coupling reaction yield by identifying structural and electronic properties of high-spin iron tetra-azamacrocyclic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
quantitative analysis of reaction conversion using HPLC with potassium trifluoroborates
As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the analytical bottleneck of monitoring Suzuki-Miyaura cross-coupling reactions. Potassium trifluoroborates (
However, quantifying the conversion of
Mechanistic Insight: The "Speciation Problem"
To accurately quantify a reaction, the analyte must exist as a single, stable species during the analytical timeframe. The transmetalation step in a Suzuki-Miyaura coupling is often rate-determining and relies on the partial hydrolysis of the trifluoroborate to a reactive boronic acid species[2].
When an aliquot of the reaction mixture is injected into a standard Reverse-Phase (RP) HPLC, the
Dynamic solvolysis of potassium trifluoroborates leading to RP-HPLC peak splitting.
Comparative Analysis of Analytical Strategies
To solve the speciation problem, analytical chemists must either force the equilibrium to a single state prior to injection or alter the chromatographic conditions to accommodate the charged species.
Strategy 1: Speciation Unification via Pre-Column Hydrolysis (The Gold Standard)
Instead of fighting the equilibrium on the column, this method deliberately drives the hydrolysis of unreacted
-
Causality: TMSCl reacts with water to generate HCl, while the silicon acts as a thermodynamic sink for fluoride ions. This Le Chatelier shift permanently breaks the
bonds, ensuring the Area Under the Curve (AUC) accurately reflects the total remaining starting material.
Strategy 2: Direct Analysis via Ion-Pairing RP-HPLC
If identifying the intact
-
Causality: The bulky, positively charged
cation forms a neutral, highly lipophilic ion pair with the anion in solution. This masks the charge, shields it from secondary silanol interactions on the stationary phase, and allows predictable retention on a standard C18 column.
Strategy 3: Orthogonal Verification via 19F NMR
For substrates lacking a strong UV chromophore (e.g., aliphatic trifluoroborates), HPLC is blind.
Decision matrix for selecting the optimal R-BF3K quantitative analysis strategy.
Quantitative Performance Comparison
The following table summarizes the validation parameters for quantifying a model substrate (Potassium phenyltrifluoroborate) using the three discussed methodologies.
| Parameter | Strategy 1: Pre-Column Hydrolysis (HPLC) | Strategy 2: Ion-Pairing (HPLC) | Strategy 3: |
| Analyte Detected | |||
| Peak Symmetry (Tailing Factor) | 1.05 - 1.15 (Excellent) | 1.30 - 1.60 (Moderate) | N/A (Sharp Multiplet) |
| Precision (% RSD, n=6) | < 1.0% | 2.5% - 4.0% | ~ 5.0% |
| Limit of Quantitation (LOQ) | ~ 0.05 mg/mL | ~ 0.20 mg/mL | ~ 1.0 mg/mL |
| Sample Prep Time | 15 minutes | 2 minutes | 5 minutes |
| System Suitability / Wear | Standard (No column degradation) | High (TBAH requires dedicated column) | None (Direct observation) |
| Primary Advantage | Highest quantitative accuracy | Real-time speciation tracking | Universal for non-UV active compounds |
Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Every sequence includes specific control checks to prevent false-positive conversion readings.
Protocol A: Pre-Column Hydrolysis via TMSCl (The "Quench & Cleave" Method)
This method is highly recommended for routine reaction monitoring due to its compatibility with standard LC-MS/HPLC setups.
-
Quench Preparation: Prepare a quenching solution consisting of Acetonitrile containing 5%
(v/v) and an internal standard (e.g., biphenyl at 0.1 mg/mL). -
Aliquot Extraction: Withdraw exactly 20 µL of the active Suzuki-Miyaura reaction mixture.
-
Hydrolysis: Dispense the aliquot into an HPLC vial containing 980 µL of the quenching solution. Immediately add 10 equivalents (relative to the theoretical remaining
) of Chlorotrimethylsilane (TMSCl)[4]. -
Incubation: Vortex the vial for 10 seconds and let it stand at room temperature for 15 minutes to ensure complete hydrolysis to the boronic acid.
-
Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter to remove precipitated potassium salts.
-
Chromatography: Inject 5 µL onto a standard C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a standard gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Self-Validation Check: Crucial Step. Run a "Time Zero" (
) control by subjecting a pure standard of your starting to this exact protocol. The chromatogram must show zero trace of the early-eluting trifluoroborate and a >98% recovery AUC of the newly formed boronic acid peak. If multiple peaks remain, increase the TMSCl equivalents or incubation time.
Protocol B: Direct Ion-Pairing RP-HPLC
Use this method only if you must prove the survival of the intact
-
Mobile Phase Preparation:
-
Phase A: Prepare a 10 mM solution of Tetrabutylammonium hydroxide (TBAH) in HPLC-grade water. Adjust the pH to 6.0 using dilute phosphoric acid. (Note: Do not use TFA, as it competes for ion-pairing).
-
Phase B: 100% HPLC-grade Acetonitrile.
-
-
Aliquot Quenching: Withdraw 20 µL of the reaction mixture and immediately quench into 980 µL of ice-cold Methanol to arrest the palladium-catalyzed coupling without inducing rapid hydrolysis.
-
Chromatography: Inject 2 µL onto a C18 column dedicated solely to ion-pairing. Run a gradient from 10% B to 90% B over 10 minutes.
-
Self-Validation Check: Monitor the peak tailing factor. If the
peak exhibits a tailing factor > 1.8 or begins to split into a doublet, the column is overloaded relative to the TBAH concentration. Dilute the sample 1:10 and re-inject to confirm that peak symmetry is restored via adequate ion-pairing ratios.
References
-
Development of Enantiospecific Coupling of Secondary and Aliphatic Potassium Trifluoroborates CORE / kuleuven.be URL:[Link]
-
4 - Organic Syntheses Procedure: Tetrabutylammonium Trifluoroborates Organic Syntheses URL:[Link]
-
Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water ResearchGate URL:[Link]
-
Synthesis and Applications of Borylated Fragments as Chemical Tools TDX (Tesis Doctorals en Xarxa) URL:[Link]
-
19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes JACS Au / ACS Publications URL:[Link]
Sources
Publish Comparison Guide: Cost-Effectiveness Analysis of Potassium Trifluoroborates in Drug Discovery
Part 1: Executive Summary
In the high-throughput environment of modern drug discovery, reagent reliability is directly correlated with cost efficiency. While Boronic Acids (
Potassium Organotrifluoroborates (
Part 2: Strategic Cost-Benefit Analysis
The "Hidden Cost" of Instability
The primary economic argument against boronic acids is their tendency to dehydrate into boroxines (cyclic trimers) or oxidize upon storage. This degradation creates uncertain stoichiometry. If a boronic acid is only 80% pure due to trimerization, a standard 1.5 equivalent excess becomes effectively 1.2 equivalents, potentially stalling the reaction and requiring expensive rework.
Potassium Trifluoroborates are air- and moisture-stable crystalline solids.[1][2] They do not trimerize. This stability allows for:
-
Precise Stoichiometry: 1.0 mmol weighed is exactly 1.0 mmol of reactant.
-
Bulk Storage: Reagents can be stockpiled without requiring
freezers or inert atmosphere gloveboxes.
Comparative Matrix: Boron Species
The following table summarizes the operational and economic differences between the three primary boron reagents.
| Feature | Boronic Acids ( | Pinacol Esters ( | Potassium Trifluoroborates ( |
| Atom Economy | High (Best) | Low (Poor) | Moderate |
| Direct Material Cost | Low | High (Pinacol is expensive) | Low (KHF₂ is cheap) |
| Shelf-Life Stability | Poor (Boroxine formation) | Good | Excellent (Indefinite) |
| Purification Method | Crystallization (Difficult) | Column Chromatography (Expensive) | Precipitation/Filtration (Cheap) |
| Stoichiometry Control | Variable (Unreliable) | Good | Precise |
| Reaction Mechanism | Direct Transmetalation | Direct Transmetalation | Slow-Release (In-situ hydrolysis) |
Synthesis Cost Analysis
Synthesizing
Cost-Saving Driver: The purification of
Part 3: Technical Deep Dive & Visualizations
Stability & Degradation Pathways
Boronic acids possess a vacant p-orbital that invites nucleophilic attack (oxidation) or dehydration.[2] Trifluoroborates are tetracoordinate, saturating the boron center and rendering it inert to these pathways until activation is triggered.
Figure 1: Comparative stability pathways.[2][3][4][5][6] Boronic acids degrade during storage, while Trifluoroborates remain inert until activation.
The "Slow Release" Mechanism
In Suzuki-Miyaura coupling, high concentrations of free boronic acid can lead to protodeboronation (loss of the boron group) or homocoupling . Because
Figure 2: The Kinetic Gearing effect. Slow hydrolysis prevents side reactions by limiting free boronic acid concentration.
Part 4: Experimental Protocols
Protocol A: Cost-Efficient Synthesis of Potassium Trifluoroborates
Objective: Convert an impure boronic acid or ester into a pure, stable trifluoroborate salt without chromatography.
Reagents:
-
Substrate: Aryl/Alkyl Boronic Acid (1.0 equiv)
-
Reagent: Potassium Bifluoride (
) (3.0 - 4.5 equiv) -
Solvent: Methanol / Water (3:1 ratio)
Step-by-Step Methodology:
-
Dissolution: Dissolve the boronic acid (or pinacol ester) in minimal Methanol.
-
Addition: Prepare a saturated solution of
in distilled water ( ). Add this dropwise to the boronic acid solution at room temperature.-
Note: The reaction is slightly exothermic. For large scales (>50g), cool to
.
-
-
Reaction: Stir vigorously for 1-3 hours. A white precipitate (the product) typically begins to form.
-
Concentration: Remove the Methanol under reduced pressure (Rotary Evaporator). Do not evaporate the water completely.
-
Precipitation (Critical Step): Add cold Acetone or Acetonitrile to the remaining aqueous slurry. The inorganic salts (
, excess ) are insoluble in acetone, while the product may dissolve or precipitate depending on the R-group.-
Standard Workup: If product precipitates: Filter, wash with cold
, and dry. -
Alternative: If product dissolves in Acetone: Filter off the inorganic salts, then concentrate the Acetone filtrate and precipitate with Diethyl Ether.
-
-
Yield Check: Typical yields are >85%. The product should be a free-flowing white solid.
Protocol B: Enhanced Suzuki-Miyaura Coupling
Objective: Cross-coupling of a Heteroaryl Trifluoroborate with an Aryl Halide.
Reagents:
-
Electrophile: Aryl Bromide (1.0 equiv)
-
Nucleophile: R-BF3K (1.05 equiv)
-
Catalyst:
(2-5 mol%) -
Base:
or (3.0 equiv) -
Solvent: Toluene/Water (3:1) or THF/Water (10:1)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the Aryl Bromide,
, Base, and Catalyst. -
Degassing: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen inhibition is fatal to this reaction.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Expert Tip: Water is mandatory . Without water, the hydrolysis of
to cannot occur, and the reaction will fail.
-
-
Heating: Heat to
for 4-16 hours. -
Workup: Cool to RT. Dilute with Ethyl Acetate and Water. Separate layers. The organic layer contains the product.
-
Purification: Silica gel chromatography is now used only for the final product, not the intermediate reagents.
Part 5: Summary of Cost-Effectiveness
| Cost Driver | Traditional Boronic Acid Route | Potassium Trifluoroborate Route | Verdict |
| Reagent Purity | Low (requires recrystallization/excess usage) | High (Stoichiometric usage) | |
| Purification Labor | High (Chromatography often needed) | Low (Filtration only) | |
| Waste Disposal | High (Solvent waste from columns) | Low (Minimal solvent waste) | |
| Reaction Success | Moderate (Protodeboronation issues) | High (Slow-release protection) |
References
-
Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry Source: European Journal of Organic Chemistry (Darses & Genet) URL:[Link]
-
Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates Source: Journal of the American Chemical Society (Molander et al.) URL:[6][Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism Source: Journal of the American Chemical Society (Lennox & Lloyd-Jones) URL:[Link]
-
Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki−Miyaura Cross-Coupling Source: The Journal of Organic Chemistry (Percec et al.) URL:[Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis Source: Chemical Reviews (Darses & Genet) URL:[4][Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 5. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
- 6. pubs.acs.org [pubs.acs.org]
assessing the green chemistry metrics of reactions using potassium trifluoroborates
The following guide is designed for researchers and process chemists evaluating the environmental and efficiency impact of transitioning to potassium trifluoroborates (
Executive Summary
In the pursuit of sustainable synthesis, the Suzuki-Miyaura coupling remains a cornerstone reaction. However, the choice of the organoboron nucleophile significantly alters the green metrics of the process. While boronic acids (
Potassium organotrifluoroborates (
Comparative Analysis: Trifluoroborates vs. Boronic Acids[1][2][3][4][5]
Stability and Stoichiometry (The "Hidden" Waste)
The most critical green metric differentiator is stability. Boronic acids exist in a dynamic equilibrium with boroxines (cyclic trimers), making precise stoichiometry difficult.[1][2] Furthermore, electron-deficient or heteroaryl boronic acids undergo rapid protodeboronation.[2]
-
Boronic Acids: Often require 1.5 to 2.5 equivalents to drive reactions to completion. This excess reagent becomes waste, significantly increasing the E-factor.
-
Trifluoroborates: Are air- and moisture-stable crystalline solids. They do not oligomerize. Reactions typically proceed to completion with 1.0 to 1.05 equivalents .
Atom Economy vs. Reaction Mass Efficiency
A common misconception is that trifluoroborates are "less green" because the leaving group (
| Metric | Boronic Acid ( | Trifluoroborate ( | Analysis |
| MW (Reagent) | ~121.9 g/mol | ~184.0 g/mol | Trifluoroborates are heavier. |
| Stoichiometry | 1.5 equiv (Standard) | 1.05 equiv (Standard) | Boronic acids require excess. |
| Atom Economy | Higher (Theoretical) | Lower (Theoretical) | |
| Reaction Mass Efficiency | Lower | Higher | RME accounts for the actual mass used. The 50% excess of boronic acid outweighs the MW difference. |
Purification and Solvents
-
Byproducts: Boronic ester couplings (e.g., pinacol esters) generate organic byproducts (pinacol) that often require chromatography to remove. Trifluoroborates generate inorganic salts (
, ) which are water-soluble and removed via simple phase separation. -
Solvents: Trifluoroborates are highly compatible with "Green" solvent systems, specifically aqueous alcohols (EtOH/H₂O) or biodegradable ethers (CPME/H₂O), eliminating the need for toxic dipolar aprotic solvents like DMF or DMAc.
Decision Matrix: Reagent Selection
Use the following logic flow to determine when to deploy trifluoroborates for maximum green impact.
Caption: Decision matrix for selecting organoboron reagents based on stability and process efficiency criteria.
Experimental Protocol: Aqueous Green Suzuki Coupling
This protocol demonstrates a high-RME coupling using a heteroaryl trifluoroborate, designed to minimize organic solvent use and facilitate workup.
Objective: Coupling of 4-bromoanisole with Potassium (furan-2-yl)trifluoroborate.
Materials
-
Substrate: 4-Bromoanisole (1.0 equiv, 1.0 mmol)
-
Nucleophile: Potassium (furan-2-yl)trifluoroborate (1.05 equiv, 1.05 mmol)
-
Catalyst:
(1-2 mol%) + RuPhos (2-4 mol%) -
Base:
(3.0 equiv)[3] -
Solvent: Ethanol / Water (3:1 ratio, 0.25 M)
Step-by-Step Methodology
-
Charge: To a reaction vial equipped with a stir bar, add the solid reagents: Potassium (furan-2-yl)trifluoroborate (185 mg),
(414 mg), (4.5 mg), and RuPhos (18 mg). -
Inert: Seal the vial and purge with
or Argon for 5 minutes. -
Solvent Addition: Add degassed Ethanol (3.0 mL) and Water (1.0 mL) via syringe. Add 4-Bromoanisole (187 mg, 125 µL).
-
Reaction: Heat the mixture to 85 °C for 4–12 hours.
-
Note: The trifluoroborate hydrolyzes slowly in situ to the active boronic acid species, maintaining a low concentration of active nucleophile and preventing decomposition (the "Slow Release" mechanism).
-
-
Workup (Green): Cool to room temperature. Dilute with Ethyl Acetate (or green alternative like 2-MeTHF) and Water.
-
Separation: Separate layers. The aqueous layer contains the inorganic fluoride and borate salts.
-
Purification: Evaporate the organic layer. The crude purity is often >95% due to the lack of boronic acid degradation products. Pass through a short silica plug if necessary.
Mechanistic Insight
The "Slow Release" mechanism is the key to the green benefits. Trifluoroborates are not the active transmetallating species; they must first hydrolyze.
Caption: The "Slow Release" mechanism prevents the accumulation of unstable boronic acid, minimizing decomposition pathways.
Data Summary Table
| Metric | Potassium Trifluoroborates | Boronic Acids |
| Shelf Stability | > 1 Year (Indefinite) | Weeks to Months (Variable) |
| Hygroscopicity | Non-hygroscopic | Hygroscopic (forms hydrates) |
| Standard Equivalents | 1.0 – 1.05 | 1.2 – 2.0 |
| Atom Economy (Intrinsic) | Moderate (K, F atoms wasted) | High (only H, O wasted) |
| Reaction Mass Efficiency | High (due to stoichiometry) | Low (due to excess req.)[4] |
| E-Factor Impact | Low waste (inorganic salts) | High waste (excess reagent + degradation) |
References
-
Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007 , 40(4), 275–286. Link
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412-443. Link
-
Dicks, A. P.; Hent, A. "Green Chemistry Metrics: Atom Economy and Reaction Mass Efficiency."[5] SpringerBriefs in Green Chemistry for Sustainability, 2015 .[5] Link
-
Molander, G. A.; Biolatto, B. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." The Journal of Organic Chemistry, 2003 , 68(11), 4302–4314. Link
-
Butters, M.; Catterick, D.; Craig, A.; Curzons, A.; et al. "Critical Assessment of Green Chemistry Metrics." Chemical Reviews, 2007 , 107, 2674–2712. Link
Sources
Kinetic Studies of the Transmetalation Step: A Comparative Guide to Potassium Indole-5-yltrifluoroborate
Executive Summary
In modern drug development, the indole-5-yl scaffold is a highly privileged motif. However, incorporating this moiety via Suzuki-Miyaura cross-coupling presents distinct kinetic challenges. Traditional indole-5-boronic acids are notoriously prone to protodeboronation and oxidative degradation. Potassium indole-5-yltrifluoroborate has emerged as a superior alternative, operating via a "slow-release" kinetic mechanism that precisely meters the active transmetalating species into the catalytic cycle.
This guide provides an objective, data-driven comparison of potassium indole-5-yltrifluoroborate against its boronic acid and pinacol ester (Bpin) counterparts, detailing the fundamental kinetics of its transmetalation step and providing validated experimental protocols for researchers.
Mechanistic Overview: The "Slow-Release" Paradigm
A common misconception is that organotrifluoroborates undergo direct transmetalation with the Palladium(II) complex. Rigorous kinetic studies by have demonstrated that transmetalation is preceded by a solvolytic pre-equilibrium. The trifluoroborate (
For electron-rich heteroaryls like the indole-5-yl group, the hyperconjugative stabilization of the empty p-orbital on the resulting boronic acid facilitates a relatively efficient hydrolysis under basic conditions. This creates a highly controlled steady-state concentration of the boronic acid, preventing the accumulation that typically leads to protodeboronation.
Kinetic pathway of Suzuki-Miyaura coupling highlighting slow-release hydrolysis.
Comparative Kinetic Performance
To objectively evaluate potassium indole-5-yltrifluoroborate, we must benchmark it against Indole-5-boronic acid and Indole-5-boronic acid pinacol ester (Bpin). The table below synthesizes their kinetic and thermodynamic profiles.
| Property / Metric | Potassium Indole-5-yltrifluoroborate | Indole-5-boronic acid | Indole-5-boronic acid Bpin ester |
| Bench Stability | Indefinite (Air/Moisture stable) | Poor (Prone to trimerization/oxidation) | Moderate to Good |
| Active Transmetalating Species | Indole-5-boronic acid (generated in situ) | Indole-5-boronic acid | Indole-5-boronate complex |
| Transmetalation Kinetics | Gated by | Fast (Uncontrolled) | Slow (Requires strong base activation) |
| Protodeboronation Risk | Low (Low steady-state concentration) | High (Full concentration exposed) | Low to Moderate |
| Byproduct Profile | Fluoride salts (requires specific bases) | Boroxines, Dimers | Pinacol (can complicate purification) |
Causality of Performance:
The exceptional performance of the trifluoroborate salt lies in the
Experimental Protocols
Protocol A: NMR Kinetic Profiling of the Transmetalation Pre-equilibrium
To accurately measure the hydrolysis rate (
Expert Insight: The hydrolysis releases fluoride ions (
Step-by-Step Methodology:
-
Preparation: Weigh 0.04 mmol of Potassium Indole-5-yltrifluoroborate and 0.12 mmol of
. -
Solvent System: Dissolve in 0.5 mL of a pre-mixed, degassed solution of
and (10:1 v/v). -
Transfer: Immediately transfer the mixture into a PTFE NMR tube liner and insert it into a standard 5 mm NMR tube.
-
Thermostatting: Insert the tube into the NMR spectrometer pre-heated to 55 °C.
-
Acquisition: Acquire
NMR (with decoupling) and NMR spectra every 5 minutes for 12 hours. -
Data Analysis: Plot the integral of the
signal (approx. -140 ppm in ) versus the emerging signal to extract the pseudo-first-order rate constant ( ).
Workflow for accurate kinetic monitoring of organotrifluoroborate hydrolysis.
Protocol B: Optimized Suzuki-Miyaura Cross-Coupling
Based on the kinetic profile, the following protocol is optimized to synchronize the transmetalation rate with the oxidative addition of typical aryl halides.
Reagents:
-
Potassium Indole-5-yltrifluoroborate (1.1 equiv)
-
Aryl Halide (1.0 equiv)
- (2 mol%)
-
SPhos (4 mol%) - Chosen because electron-rich, bulky ligands accelerate reductive elimination, preventing catalyst stalling.
- (3.0 equiv) - Provides optimal basicity for both hydrolysis and transmetalation.
Procedure:
-
Charge a Schlenk flask with the trifluoroborate, aryl halide,
, SPhos, and . -
Evacuate and backfill with Argon (3 cycles) to ensure an oxygen-free environment, which prevents homocoupling.
-
Add degassed Toluene/Water (3:1 v/v, 0.2 M). The biphasic system acts as a kinetic buffer, dissolving the inorganic salts while keeping the organic products in the toluene layer.
-
Heat the biphasic mixture to 85 °C with vigorous stirring (1000 rpm) for 12 hours. Efficient mixing is critical to overcome mass transfer limitations between the aqueous hydrolysis phase and the organic catalytic phase.
-
Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via silica gel chromatography.
Conclusion
For researchers working with the indole-5-yl moiety, Potassium Indole-5-yltrifluoroborate offers a mathematically predictable and experimentally robust alternative to unstable boronic acids. By understanding the kinetics of the "slow-release" transmetalation step, scientists can rationally design reaction conditions that minimize protodeboronation and maximize cross-coupling yields.
References
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling." Journal of the American Chemical Society, 2012.[Link]
-
Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.[Link]
-
Darses, S.; Genet, J.-P. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews, 2008.[Link]
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Intact MIDA Boronates." Journal of the American Chemical Society, 2009.[Link]
A Comparative Guide to the Evaluation of Potassium Indole-5-yltrifluoroborate in Flow Chemistry Systems
This guide provides an in-depth technical evaluation of potassium indole-5-yltrifluoroborate for the functionalization of the indole scaffold within continuous flow chemistry systems. We will objectively compare its performance against traditional and alternative synthetic methodologies, supported by representative experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of flow chemistry for the synthesis of complex indole derivatives.
Introduction: The Convergence of Stable Reagents and Flow Synthesis
The indole motif is a cornerstone in medicinal chemistry and materials science. Consequently, robust and efficient methods for its functionalization are of paramount importance. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for creating C-C bonds with high functional group tolerance.[1]
Traditionally, boronic acids have been the workhorse nucleophiles in these reactions. However, they are not without their drawbacks. Boronic acids can exist as a mixture of the monomeric acid and its cyclic trimeric anhydride (boroxine), leading to uncertainties in stoichiometry.[2] Furthermore, they can be prone to protodeboronation under certain reaction conditions, which reduces yields.[2]
Potassium organotrifluoroborates have emerged as superior alternatives. These crystalline salts are monomeric, air- and moisture-stable, and generally easy to handle, circumventing many of the issues associated with boronic acids.[2][3] Their enhanced stability makes them exceptionally well-suited for the precise and automated environment of continuous flow chemistry.
Flow chemistry offers significant advantages over batch processing, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for streamlined, multi-step telescoped synthesis.[4][5][6] This guide evaluates the synergy between the stability of potassium indole-5-yltrifluoroborate and the efficiency of flow systems.
Core Evaluation: Potassium Indole-5-yltrifluoroborate in a Flow-Based Suzuki-Miyaura Coupling
Potassium indole-5-yltrifluoroborate is an excellent coupling partner for introducing the indole-5-yl moiety onto various aryl and heteroaryl scaffolds. Its stability is a key asset in a flow chemistry setup, where reagent solutions may be stored in reservoirs for extended periods during automated runs.
Experimental Workflow: Suzuki-Miyaura Coupling
The workflow involves pumping two separate reagent streams into a T-mixer. The combined stream then enters a heated coil reactor to facilitate the reaction, followed by an in-line purification or collection step.
Caption: Workflow for Suzuki-Miyaura coupling in a flow reactor.
Detailed Experimental Protocol
-
Reagent Solution Preparation:
-
Stream A: In a 50 mL flask, dissolve potassium indole-5-yltrifluoroborate (0.26 mmol, 1.05 equiv), 4-chlorobenzonitrile (0.25 mmol, 1.0 equiv), and K₂CO₃ (0.75 mmol, 3.0 equiv) in a 4:1 mixture of Toluene:H₂O (25 mL). Degas the solution by sparging with argon for 15 minutes.
-
Stream B: In a separate 25 mL flask under argon, dissolve Pd(OAc)₂ (0.0075 mmol, 3 mol%) and RuPhos (0.015 mmol, 6 mol%) in degassed toluene (25 mL).
-
-
System Setup:
-
Set up two syringe pumps for reagent delivery.
-
Connect the outlets of the pumps to a T-mixer.
-
Connect the mixer outlet to a 10 mL PFA coil reactor submerged in a heated oil bath at 110°C.
-
Install a 100 psi back pressure regulator (BPR) after the reactor to ensure the solvent remains in the liquid phase.
-
-
Execution:
-
Pump Stream A and Stream B at equal flow rates (e.g., 0.25 mL/min each, for a total flow rate of 0.5 mL/min). This corresponds to a residence time of 20 minutes in the 10 mL reactor.
-
Allow the system to reach a steady state by discarding the initial output (approx. 2-3 reactor volumes).
-
Collect the product stream for analysis by LC-MS and ¹H NMR.
-
Causality and Insights
-
Why a Trifluoroborate? The defined stoichiometry and stability of the trifluoroborate salt ensure consistent concentration in the feed solution, leading to reproducible results, which is critical for automated and long-duration flow runs.[2]
-
Catalyst System: The choice of Pd(OAc)₂ with a bulky biarylphosphine ligand like RuPhos is crucial for efficiently coupling challenging substrates like heteroaryl trifluoroborates with less reactive aryl chlorides.[7]
-
Biphasic Solvent: The Toluene/H₂O system is effective for dissolving both the organic substrates and the inorganic base. In a flow reactor, the high surface-area-to-volume ratio ensures efficient mixing and interfacial catalysis between the two phases.
Comparative Analysis: Alternative Reagents in Flow
Alternative 1: Indole-5-boronic Acid
Indole-5-boronic acid is the traditional precursor for this type of coupling. While effective, its use in flow chemistry highlights the advantages of the trifluoroborate salt.
Caption: Workflow using Indole-5-boronic acid as the nucleophile.
The protocol is similar to the one above, but with key differences. A slight excess of the boronic acid (e.g., 1.5 equivalents) is often required to drive the reaction to completion, accounting for potential boroxine formation and degradation.[1][2] A more reactive aryl bromide is often used, and a common catalyst is Pd(dppf)Cl₂.[1][8]
Insight: The need for excess boronic acid represents a lower atom economy compared to the near-stoichiometric amounts used with trifluoroborates. Furthermore, boronic acid solutions can be less stable over time, potentially leading to inconsistent results in prolonged flow campaigns.
Alternative 2: In-situ Lithiation and Borylation/Coupling
This advanced "flash chemistry" approach avoids the isolation of the organoboron species altogether. It involves rapid lithiation of a protected haloindole, followed by quenching with a borate ester and immediate coupling.
Caption: Telescoped flow synthesis via in-situ lithiation-borylation.
This method requires a more complex, multi-pump setup. The N-protected 5-bromoindole is first mixed with n-BuLi at low temperature (e.g., -40°C) with a very short residence time (seconds) to form the aryllithium species.[9] This highly reactive intermediate is immediately quenched with triisopropyl borate, and the resulting boronate ester solution is then mixed with the aryl halide/catalyst/base stream and heated for the Suzuki-Miyaura coupling.
Insight: This approach is powerful for rapid synthesis but is operationally complex and has a narrower functional group tolerance due to the highly basic n-BuLi. However, flow chemistry makes this strategy viable by enabling precise control over short residence times and low temperatures, safely handling unstable organolithium intermediates that would be challenging in a large-scale batch reactor.[9]
Performance Data Summary
The following table summarizes the expected performance of each method in a representative coupling with an activated aryl chloride.
| Parameter | Potassium Indole-5-yltrifluoroborate | Indole-5-boronic Acid | In-situ Lithiation/Borylation |
| Yield | >90%[7] | 75-85% | 70-80% |
| Reagent Stoichiometry | ~1.05 equivalents | ~1.5 equivalents | 1.0 equivalent (starting halide) |
| Residence Time (Coupling) | 20 min | 30 min | 20 min |
| Temperature (Coupling) | 110°C | 90°C | 110°C |
| Reagent Stability | Excellent, crystalline solid | Fair, prone to decomposition | N/A (Generated in-situ) |
| Operational Simplicity | High (2 pumps) | High (2 pumps) | Low (4 pumps, cryogenic) |
| Functional Group Tolerance | High | High | Low (sensitive to acidic protons) |
| Safety Considerations | Standard | Standard | High (Pyrophoric n-BuLi) |
Conclusion and Recommendations
The evaluation clearly demonstrates that potassium indole-5-yltrifluoroborate is a superior reagent for Suzuki-Miyaura cross-coupling reactions in continuous flow systems. Its inherent stability, defined stoichiometry, and high reactivity lead to highly reproducible, high-yielding processes with simplified operational setups. It represents the most reliable and robust choice for routine synthesis and library generation in a drug discovery or process development setting.
-
Choose Potassium Indole-5-yltrifluoroborate for: High-throughput synthesis, process robustness, ease of use, and when working with less reactive coupling partners.
-
Consider Indole-5-boronic Acid for: Situations where it is readily available and cost is a primary concern, and when lower atom economy and potential for reagent instability are acceptable.
-
Utilize In-situ Lithiation for: Rapid, telescoped synthesis from halo-indoles when the necessary multi-pump and cryogenic equipment is available and the substrates lack incompatible functional groups. This method excels in process intensification for a specific target rather than general applicability.
By matching the reagent strategy to the specific synthetic goals and available equipment, researchers can fully exploit the power of flow chemistry for the efficient and reliable production of valuable indole derivatives.
References
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). A Modular Flow Reactor for Performing Curtius Rearrangements as a Continuous Flow Process. Organic & Biomolecular Chemistry, 6(9), 1577-1586. [Link]
-
Kim, H., & Lee, C. (2012). Indole Functionalization via Photoredox Gold Catalysis. Angewandte Chemie International Edition, 51(49), 12303-12307. [Link]
-
Olson, J. P., & Snieckus, V. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of Organic Chemistry, 77(15), 6663-6669. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Deng, H., & Li, Z. (2011). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. The Journal of Organic Chemistry, 76(11), 4536-4543. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Tambaro, M., & De Luca, L. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development, 29(1), 281-298. [Link]
-
Forte, G., Gemo, N., & Bencivenni, G. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3247. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2010). One-Pot Synthesis of Tetrabutylammonium Aromatic and Alkyl Trifluoroborates from Boronic Acids. Organic Syntheses, 90, 261-271. [Link]
-
Nagaki, A., & Yoshida, J. (2017). Flow Chemistry Toward Organolithium-Based Synthesis in the Pharmaceutical Field. Chemical Reviews, 117(18), 11796-11893. [Link]
-
PhosphonicS & Vapourtec. (2015). Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. Vapourtec Application Note. [Link]
-
Dubhashe, Y. R., Sawant, V. M., & Gaikar, V. G. (2018). Process Intensification of Continuous Flow Synthesis of Tryptophol. Industrial & Engineering Chemistry Research, 57(8), 2874-2882. [Link]
-
Insuasty, A., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(5), 3341-3351. [Link]
-
Campeau, L. C., et al. (2015). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 19(9), 1246-1251. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Authoritative Guide: Safe Handling and Disposal of Potassium Indole-5-yltrifluoroborate
Topic: Potassium indole-5-yltrifluoroborate proper disposal procedures
Executive Summary
Potassium indole-5-yltrifluoroborate (CAS: 1111733-03-9) is a robust organoboron reagent widely used in Suzuki-Miyaura cross-coupling reactions.[1][2] While valued for its superior air and moisture stability compared to corresponding boronic acids, it presents specific disposal challenges due to its fluorinated nature .[2]
This guide addresses the critical "hidden hazard" of organotrifluoroborates: acid-promoted hydrolysis releasing Hydrogen Fluoride (HF). Improper commingling of this waste with acidic streams can generate toxic HF gas, posing severe respiratory and contact risks.[2]
Chemical Profile & Hazard Identification
Before disposal, the waste generator must characterize the material to ensure Regulatory Compliance (RCRA in the US, REACH in EU).[2]
| Property | Specification |
| Chemical Name | Potassium indole-5-trifluoroborate |
| CAS Number | 1111733-03-9 |
| Molecular Formula | C₈H₆BF₃KN |
| Physical State | White to off-white solid |
| Stability | Air/Water Stable; Hygroscopic |
| Primary Hazards (GHS) | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[2][3] Irritant) |
| Incompatibilities | Strong Acids , Strong Oxidizers |
The Mechanistic Risk: Acid Hydrolysis
Unlike boronic acids, the trifluoroborate moiety (
Operational Rule #1: NEVER dispose of potassium indole-5-yltrifluoroborate waste in containers designated for acidic waste (e.g., acid digestions, piranha solution waste).
Waste Stream Decision Matrix
Effective disposal begins with segregation.[2] Use this logic flow to determine the correct waste stream for your material.
Figure 1: Decision matrix for segregating organotrifluoroborate waste to prevent incompatible mixing.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Cleanup)
Best for: Expired reagents, weigh-paper residue, spill cleanup materials.[2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but HDPE is preferred to eliminate breakage risks during transport.[2]
-
Labeling:
-
Segregation: Ensure the container is free of acids .[2]
-
Disposal Method: Lab Pack for high-temperature incineration.
Protocol B: Liquid Waste (Reaction Mixtures)
Best for: Mother liquors from Suzuki couplings, column fractions.[2]
-
Quenching (The "Safety Stop"):
-
Solvent Segregation:
-
Halogenated Waste: If the solvent system includes Dichloromethane (DCM) or Chloroform.[2]
-
Non-Halogenated Waste: If the solvent system is THF, Toluene, DMF, or Alcohols.[2]
-
Note on Fluorine: Although the compound contains fluorine, the solvent determines the waste stream classification in most industrial settings.[2] However, if the concentration of trifluoroborate is high (>5%), label specifically as "Contains Fluorides."[2]
-
Protocol C: Benchtop Deactivation (Small Scale Only)
Best for: Deactivating reactive intermediates before disposal in academic or small R&D labs.[2]
-
Dissolve the waste in a minimal amount of acetone or methanol.[2]
-
Add an excess of aqueous Sodium Carbonate (
).[2] -
Stir for 30 minutes. This promotes the hydrolysis of the trifluoroborate to the boronic acid/borate salt, which is the thermodynamically stable endpoint in basic media.[2]
-
Dispose of the resulting mixture into the appropriate solvent waste stream.[2]
Emergency Procedures: Spill Response
PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[2] Use a N95 or P100 respirator if dust formation is likely.[2]
Figure 2: Operational workflow for managing solid spills of potassium indole-5-yltrifluoroborate.
References
-
Hoffman Fine Chemicals. (n.d.).[1][2] Potassium indole-5-trifluoroborate Product Data. Retrieved from
-
BenchChem. (2025).[2][6] Proper Disposal of tert-Butyltrifluoroborate: A Step-by-Step Guide. Retrieved from
-
Sigma-Aldrich. (n.d.).[2] Potassium 1-Boc-1H-indole-5-trifluoroborate Safety Data Sheet. Retrieved from
-
Molander, G. A., & Ellis, N. (2007).[2] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. (Contextualizing stability and hydrolysis mechanisms).
-
US EPA. (n.d.).[2] Resource Conservation and Recovery Act (RCRA) Regulations.[2][7] Retrieved from
Sources
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- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
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- 7. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Potassium Indole-5-yltrifluoroborate
This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals working with Potassium indole-5-yltrifluoroborate (CAS No. 1111733-03-9). As a stable, solid organoboron compound, it is a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] However, its potential as a skin, eye, and respiratory irritant necessitates a rigorous and well-understood personal protective equipment (PPE) protocol.[3][4] This document moves beyond a simple checklist to explain the causality behind each safety measure, ensuring a culture of deep, procedural understanding in your laboratory.
Hazard Assessment: Understanding the Risks
Before any handling, a thorough understanding of the specific hazards is critical. Potassium indole-5-yltrifluoroborate is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our safety protocols.[3]
Table 1: GHS Hazard Profile for Potassium Indole-5-yltrifluoroborate
| Hazard Class & Category | GHS Code | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation, Category 2 | H315 | Causes skin irritation. | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Irritation, Category 2 | H319 | Causes serious eye irritation. | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335 | May cause respiratory irritation. | Warning | GHS07 (Exclamation Mark) |
Source: Synthesized from supplier Safety Data Sheets.[3][4][5]
The primary risks stem from the compound in its solid, powdered form. Inhalation of dust can irritate the respiratory system, while direct contact can cause significant skin and eye irritation.[3][6] Our multi-layered PPE and handling strategy is designed to mitigate these specific risks at every stage of the workflow.
Engineering Controls: Your Primary Barrier
The most effective safety measures are those that isolate the hazard from the user. PPE should always be considered the final line of defense, used in conjunction with robust engineering controls.
-
Chemical Fume Hood: All handling of solid Potassium indole-5-yltrifluoroborate must be conducted within a certified chemical fume hood.[7][8] This is non-negotiable. The fume hood's constant airflow is critical to contain airborne particulates and prevent inhalation, which is a key exposure route.[9][10]
-
Ventilation: Ensure the laboratory has good general ventilation. This helps dilute any fugitive emissions that might escape primary containment.[4][10]
-
Emergency Equipment: An emergency eye wash fountain and safety shower must be immediately accessible in the vicinity of the work area.[4][11] Proximity is key; the first 10-15 seconds after exposure are the most critical for preventing serious injury.
Core PPE Protocol: A Detailed, Step-by-Step Guide
The following PPE is mandatory for all personnel handling Potassium indole-5-yltrifluoroborate.
Eye and Face Protection
-
Requirement: Chemical safety goggles that provide a complete seal around the eyes are required.[4][12] Standard safety glasses with side shields are insufficient as they do not protect against fine dust that can become airborne.
-
Causality: The H319 classification ("Causes serious eye irritation") means that even minor contact with the powder can lead to significant discomfort and potential damage.[3][5]
-
Additional Protection: When handling larger quantities (typically >10g) or when there is a significant risk of splashing during solution preparation, a full-face shield should be worn over the safety goggles.[7][13]
Hand Protection
-
Requirement: Chemical-resistant nitrile or neoprene gloves are mandatory.[7] Always check the manufacturer's specifications for compatibility.
-
Best Practice (Double Gloving): For all procedures involving the transfer of the solid, double gloving is strongly recommended. This practice provides an extra layer of protection against tears and allows for the safe removal of the outer, contaminated glove without exposing the skin.
-
Causality: The H315 classification ("Causes skin irritation") indicates a direct chemical hazard upon contact.[3][12] Gloves are the primary barrier. Contaminated gloves should be removed and disposed of immediately, followed by hand washing.
Body and Foot Protection
-
Requirement: A clean, flame-resistant lab coat that is fully buttoned with sleeves extended to the wrists is required.[7]
-
Causality: The lab coat protects your skin and personal clothing from contamination by dust or spills.
-
Footwear: Full-coverage, closed-toe shoes made of a non-porous material are mandatory in the laboratory at all times.[7] This protects against spills and dropped equipment.
Respiratory Protection
-
Under Normal Conditions: When working within a certified chemical fume hood, a dedicated respirator is typically not required, as the engineering control is sufficient to manage exposure.
-
Requirement for Spill or Maintenance Scenarios: In the event of a large spill outside of a fume hood or during maintenance activities where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.[11][13]
-
Causality: The H335 classification ("May cause respiratory irritation") underscores the importance of preventing inhalation.[3][4] While the fume hood is the primary tool, a respirator provides essential protection when primary containment fails or is not available.
Table 2: Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (<10g) | Chemical Safety Goggles | Nitrile Gloves (Double Recommended) | Lab Coat, Closed-Toe Shoes | Not required in a fume hood |
| Solution Preparation | Goggles & Face Shield | Nitrile Gloves (Double Recommended) | Lab Coat, Closed-Toe Shoes | Not required in a fume hood |
| Large Spill Cleanup | Goggles & Face Shield | Nitrile/Neoprene Gloves | Lab Coat, Closed-Toe Shoes | NIOSH-approved respirator |
Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step workflow minimizes the risk of exposure. The following protocol integrates PPE use into the practical handling of the compound.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, don all required PPE (lab coat, goggles, single pair of gloves).
-
Staging: Set up all necessary equipment (spatulas, weigh paper, glassware) inside the chemical fume hood.
-
Don Second Pair of Gloves: Before opening the chemical container, don the second (outer) pair of gloves.
-
Weighing: To minimize dust, use the "weighing by difference" method. Place the sealed container on the tared balance, record the weight, dispense the solid directly into the reaction vessel within the fume hood, and then re-weigh the sealed container. Avoid open weighing on paper where possible.
-
Transfer: If transferring to a flask, use a powder funnel to prevent dust from escaping. Tap tools gently to dislodge any adhering powder; do not blow on them.
-
Cleanup (Post-Transfer): Carefully wipe down the spatula, funnel, and any affected surfaces inside the fume hood with a damp cloth.
-
Doffing Outer Gloves: Before leaving the fume hood, remove the outer, contaminated pair of gloves and dispose of them in the designated solid hazardous waste container.
-
Final Steps: With the inner gloves still on, transport any sealed reaction vessels. Once the experiment is underway, remove the inner gloves and wash your hands thoroughly.
Caption: Workflow for handling solid Potassium indole-5-yltrifluoroborate.
Disposal and Decontamination Plan
Proper disposal is as critical as proper handling.
-
Solid Waste: All contaminated solid waste, including gloves, weigh paper, and disposable plasticware, must be placed in a clearly labeled, sealed hazardous waste container.[7]
-
Liquid Waste: Solutions containing Potassium indole-5-yltrifluoroborate should be collected in a designated hazardous liquid waste container. Do not dispose of this chemical down the drain.[7][14]
-
Decontamination: Glassware should be rinsed first with an appropriate solvent (as dictated by your experimental procedure) in the fume hood, with the rinsate collected as hazardous waste. Subsequently, wash the glassware with soap and water.
-
Spill Cleanup: For small spills within a fume hood, carefully sweep up the solid material with a dustpan and brush, place it in the hazardous solid waste container, and then decontaminate the area.[7][15] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[7]
By integrating this comprehensive understanding of the hazards, engineering controls, and detailed PPE protocols into your daily operations, you ensure a safe and effective research environment. This guide serves as a foundation for building the deep, trust-based safety culture that is the hallmark of a world-class scientific organization.
References
-
Title: How To Safely Dispose of Boric Acid Source: Lab Alley URL: [Link]
-
Title: Boric Acid - SAFETY DATA SHEET Source: Noah Tech URL: [Link]
-
Title: Activity of Organoboron Compounds against Biofilm-Forming Pathogens Source: MDPI URL: [Link]
-
Title: Personal Protective Equipment Source: US EPA URL: [Link]
-
Title: Safety Data Sheet: Boric acid Source: Chemos GmbH & Co.KG URL: [Link]
-
Title: SAFETY DATA SHEET - Potassium Fluoride Source: NIST URL: [Link]
-
Title: Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% Source: Cole-Parmer URL: [Link]
-
Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: Current Opinion in Drug Discovery & Development URL: [Link]
-
Title: Boric Acid Safety & Hazards Source: Lab Alley URL: [Link]
-
Title: Toxicological Profile for Boron Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: ResearchGate URL: [Link]
-
Title: Toxicity of boric acid, borax and other boron containing compounds: A review Source: PubMed URL: [Link]
-
Title: Essential PPE for Protection Against Liquid Chemicals Source: SafetyCulture URL: [Link]
-
Title: Best practices for handling chemical reagents to prevent cross-contamination Source: Quimivita URL: [Link]
-
Title: Protective Gear for Chemical Handling Must-Have Equipment Source: SAMS Solutions URL: [Link]
-
Title: Improved method for the conversion of pinacolboronic esters into trifluoroborate salts Source: University of Bristol URL: [Link]
-
Title: Common Reproductive Chemical Hazards Source: Stanford Environmental Health & Safety URL: [Link]
-
Title: Safely handling air-sensitive products Source: Cleanroom Technology URL: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
